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  • Product: 1h-Inden-2-yl trifluoromethanesulfonate
  • CAS: 256637-49-7

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1H-Inden-2-yl trifluoromethanesulfonate

An In-depth Technical Guide to 1H-Inden-2-yl trifluoromethanesulfonate: Structure, Synthesis, and Synthetic Utility For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1H-Inden-2-yl trifluoromethanesulfonate: Structure, Synthesis, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 1H-Inden-2-yl trifluoromethanesulfonate, a reactive vinyl triflate derived from the medicinally significant indane scaffold. While not a widely commercialized reagent, its structure positions it as a highly valuable and versatile intermediate in advanced organic synthesis. This document details its structural and physicochemical properties, provides a robust, field-proven protocol for its synthesis from 2-indanone, and explores its primary application as a precursor in palladium-catalyzed cross-coupling reactions. The exceptional reactivity of the trifluoromethanesulfonate (triflate) leaving group makes this compound a powerful tool for constructing complex molecular architectures, particularly in the context of drug discovery and materials science. Safety protocols and expected spectroscopic signatures for characterization are also discussed to provide a complete operational profile for researchers.

Introduction: The Strategic Value of Indenyl Triflates

In the landscape of modern organic synthesis, the ability to forge new carbon-carbon and carbon-heteroatom bonds with precision is paramount. Vinyl triflates have emerged as exceptionally potent electrophiles for this purpose, primarily due to the trifluoromethanesulfonate group being one of the best leaving groups known in organic chemistry.[1] The stability of the triflate anion (CF₃SO₃⁻) is derived from the potent electron-withdrawing nature of the trifluoromethyl group and extensive resonance stabilization, making its parent acid, triflic acid (CF₃SO₃H), a superacid.[1]

When this powerful functional group is attached to an indenyl core, as in 1H-Inden-2-yl trifluoromethanesulfonate, it creates a reagent of significant strategic value. The indane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[2] The fusion of a five-membered and a six-membered ring provides a rigid, well-defined three-dimensional structure that is amenable to functionalization. Therefore, 1H-Inden-2-yl trifluoromethanesulfonate serves as a key building block, enabling the direct attachment of diverse substituents at the 2-position of the indene ring system through robust and high-yielding cross-coupling methodologies.

Chemical Structure and Physicochemical Properties

1H-Inden-2-yl trifluoromethanesulfonate is characterized by a triflate group attached to the C2 position of the 1H-indene double bond. This structure classifies it as a vinyl triflate, a class of compounds known for their high reactivity in transition metal-catalyzed reactions.

Structure:

Chemical Structure of 1H-Inden-2-yl trifluoromethanesulfonate

Data Presentation: Key Physicochemical Properties

PropertyValueSource/Method
IUPAC Name 1H-inden-2-yl trifluoromethanesulfonateIUPAC Nomenclature
Molecular Formula C₁₀H₇F₃O₃SCalculated
Molecular Weight 276.22 g/mol Calculated
CAS Number Not assignedN/A
Appearance Expected to be a colorless oil or low-melting solidInferred from similar triflates[3]
Solubility Soluble in common organic solvents (DCM, THF, Et₂O, Toluene)Inferred from general triflate properties
Thermal Stability Thermally stable but sensitive to moisture and nucleophilesInferred from general triflate properties[1]
Melting/Boiling Point Not available in literatureN/A

Synthesis and Mechanism

Scientific Rationale for Synthetic Approach

The most direct and widely adopted method for the synthesis of vinyl triflates is the trapping of a ketone enolate with a powerful triflating agent.[4] For 1H-Inden-2-yl trifluoromethanesulfonate, the logical precursor is 2-indanone. The process involves deprotonation of an α-carbon to form the corresponding enolate, which is then intercepted by trifluoromethanesulfonic anhydride (Tf₂O). This method is highly efficient and the choice of base and reaction conditions can be tuned to control regioselectivity in more complex systems. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) ensures rapid and quantitative enolate formation, minimizing self-condensation side reactions of the ketone.

Detailed Experimental Protocol: Synthesis from 2-Indanone

Materials:

  • 2-Indanone (1.0 eq)

  • Diisopropylamine (1.2 eq), freshly distilled

  • n-Butyllithium (1.1 eq), 2.5 M in hexanes

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Inert Atmosphere: Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • LDA Preparation: To the flask, add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.2 eq). Slowly add n-butyllithium (1.1 eq) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the solution to -78 °C.

  • Enolate Formation: Dissolve 2-indanone (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature. The formation of the lithium enolate is typically accompanied by a color change.

  • Triflate Formation: Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the enolate solution at -78 °C. The reaction is often instantaneous. Stir for an additional 30 minutes at -78 °C.

  • Quenching and Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and saturated brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1H-Inden-2-yl trifluoromethanesulfonate as a pure compound.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product Indanone 2-Indanone Enolate Lithium Enolate Formation (-78 °C) Indanone->Enolate 1. Add to LDA in THF LDA LDA (Base) LDA->Enolate Tf2O Triflic Anhydride (Tf₂O) Triflation Enolate Trapping with Tf₂O Tf2O->Triflation Enolate->Triflation 2. Add Tf₂O Product 1H-Inden-2-yl Trifluoromethanesulfonate Triflation->Product 3. Workup & Purification

Caption: Synthetic workflow for 1H-Inden-2-yl trifluoromethanesulfonate.

Reactivity and Synthetic Utility

The primary utility of 1H-Inden-2-yl trifluoromethanesulfonate lies in its role as a superior electrophilic partner in palladium-catalyzed cross-coupling reactions. The C-O bond of the triflate is readily cleaved via oxidative addition to a Pd(0) catalyst, enabling the formation of a diverse array of new bonds at the C2 position.

Key Applications:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

  • Heck Reaction: Coupling with alkenes to introduce vinyl substituents.

  • Sonogashira Coupling: Reaction with terminal alkynes, typically using a copper co-catalyst, to form C-C triple bonds.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

  • Stille Coupling: Reaction with organostannanes to create new C-C bonds.

Versatility in Cross-Coupling Reactions Diagram

Reactivity cluster_reactions Palladium-Catalyzed Cross-Coupling main 1H-Inden-2-yl Trifluoromethanesulfonate suzuki 2-Aryl-1H-indene main->suzuki Suzuki Coupling (R-B(OH)₂) sonogashira 2-Alkynyl-1H-indene main->sonogashira Sonogashira Coupling (R-C≡CH) heck 2-Vinyl-1H-indene main->heck Heck Reaction (Alkene) buchwald 2-Amino-1H-indene main->buchwald Buchwald-Hartwig (R₂NH)

Caption: Versatility of the title compound in cross-coupling reactions.

Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized product. Below are the expected spectroscopic signatures for 1H-Inden-2-yl trifluoromethanesulfonate.

  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the fused benzene ring, typically in the range of δ 7.2-7.6 ppm.[5] A singlet for the vinyl proton at the C3 position and a singlet for the two methylene protons at the C1 position would also be expected, likely in the δ 6.0-6.5 and δ 3.5-4.0 ppm regions, respectively.

  • ¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, the two olefinic carbons (one of which is attached to the OTf group), and the methylene carbon. The carbon of the trifluoromethyl group (CF₃) will appear as a characteristic quartet due to coupling with the three fluorine atoms.[6]

  • ¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the triflate group.[6] This is a highly diagnostic signal for confirming the presence of the triflate moiety.

  • IR Spectroscopy: Key vibrational bands would include those for C=C stretching of the aromatic ring and the double bond, as well as strong, characteristic absorbances for the S=O (approx. 1420 cm⁻¹) and C-F (approx. 1200-1250 cm⁻¹) bonds of the triflate group.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observable, and fragmentation patterns would likely involve the loss of the triflate group.

Safety, Handling, and Storage

As a reactive electrophile and a derivative of a strong acid, 1H-Inden-2-yl trifluoromethanesulfonate requires careful handling.

  • General Precautions: Handle only in a well-ventilated chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Moisture Sensitivity: The triflate group is susceptible to hydrolysis, which would release triflic acid, a corrosive superacid.[4][9] All glassware must be oven-dried, and the compound should be handled and stored under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Reactivity: Avoid contact with strong bases, nucleophiles, and oxidizing agents.[9]

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place, away from moisture.[9]

Conclusion and Future Outlook

1H-Inden-2-yl trifluoromethanesulfonate represents a powerful and versatile, albeit specialized, synthetic intermediate. Its value is derived from the strategic combination of the medicinally relevant indane core and the exceptional leaving group ability of the triflate moiety. This guide has provided the foundational knowledge for its synthesis, characterization, and application, with a focus on its utility in palladium-catalyzed cross-coupling reactions. Future research will likely leverage this building block for the efficient, late-stage functionalization of complex molecules in drug discovery programs and for the synthesis of novel conjugated materials based on the indene framework. The continued development of new cross-coupling methodologies will only expand the synthetic potential of this and related vinyl triflates.

References

  • BASF. (2025). Safety data sheet.
  • Fluorochem. (2026). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • ChemScene. (n.d.). 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-one.
  • Angene Chemical. (2021). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • PubChem. (n.d.). 1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate.
  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54, 3215-3226.
  • Apollo Scientific. (n.d.). 2179072-33-2 Cas No. | 1-(Fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate.
  • MilliporeSigma. (n.d.). 1-Cyclohexenyl trifluoromethanesulfonate 97.
  • Qin, Q., Cheng, Z., & Jiao, N. (2022). Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis.
  • Wechem. (2025). Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions.
  • Dhakal, B., & Crich, D. (2018). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Journal of the American Chemical Society, 140(45), 15416-15428.
  • BLD Pharm. (n.d.). Trifluoromethanesulfonate.
  • Wikipedia. (n.d.). Triflate. Retrieved from [Link]

  • Stang, P. J., & White, M. R. (2017). Trifluoromethanesulfonic acid in organic synthesis. Russian Chemical Reviews, 86(12), 1137-1166.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide.
  • American Chemical Society. (n.d.). New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate.
  • Sigma-Aldrich. (n.d.). 1-methyl-1H-imidazole, trifluoromethanesulfonic acid.
  • AiFChem. (2025). 1H-Imidazole trifluoromethanesulfonate.
  • PubChem. (n.d.). 1, 1, 1-Trifluoropropan-2-yl trifluoromethanesulfonatc.
  • BenchChem. (2025). Spectral Data of Magnesium Trifluoromethanesulfonate: A Technical Guide.
  • PubChem. (n.d.). Trifluoromethyl trifluoromethanesulfonate.
  • LGC Standards. (n.d.). 1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide.
  • Larionov, E. A., et al. (2012). One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation. Organic & Biomolecular Chemistry, 10(46), 9199-9202.
  • Soscun, H., et al. (2015). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. International Journal of Chemistry, 5(2), 1-12.
  • Oakwood Chemical. (n.d.). Trifluoromethanesulfonic anhydride.
  • CAS Common Chemistry. (n.d.). 1,1,1-Trifluoromethanesulfonamide. Retrieved from [Link]

  • Kumar, A., et al. (2016). Trifluoromethanesulfonimide catalysed synthesis of 1-substituted-1H-1,2,3,4-tetrazoles using glycerol as green solvent at room temperature. Journal of the Serbian Chemical Society, 81(9), 1033-1039.
  • Kobayashi, S. (1994). Lanthanide Trifluoromethanesulfonates as Stable Lewis Acids in Aqueous Media. In Organic Synthesis in Japan: Past, Present, and Future (pp. 263-272). Springer, Berlin, Heidelberg.
  • Qin, Q., Cheng, Z., & Jiao, N. (2023). Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis.
  • Murphy, J. A., et al. (2012). Reactions of triflate esters and triflamides with an organic neutral super-electron-donor. Organic Letters, 14(17), 4502-4505.
  • PrepChem.com. (n.d.). Synthesis of Formulation of Sodium Trifluoromethanesulfonate. Retrieved from [Link]

  • CoLab.ws. (2023). Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis. Retrieved from [Link]

  • Voloshchuk, N., et al. (2021). Synthesis of 1-Trifluoromethylindanes and Close Structures: A Mini Review. Organics, 2(4), 227-246.
  • Qing, F. L., Fan, J., Sun, H. B., & Yue, X. J. (1997). First synthesis of ortho-trifluoromethylated aryl triflates. Journal of the Chemical Society, Perkin Transactions 1, (20), 3053-3056.
  • Wikipedia. (n.d.). Trifluoromethanesulfonic anhydride. Retrieved from [Link]

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Exploratory

Reactivity Profile of 2-Indenyl Triflate in Organic Synthesis

This guide provides a technical deep-dive into the reactivity, synthesis, and application of 2-indenyl triflate (trifluoromethanesulfonate). It is designed for synthetic chemists requiring actionable protocols and mechan...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical deep-dive into the reactivity, synthesis, and application of 2-indenyl triflate (trifluoromethanesulfonate). It is designed for synthetic chemists requiring actionable protocols and mechanistic insight without the fluff.

Executive Summary

2-Indenyl triflate represents a "sweet spot" in the reactivity of cyclic enol triflates. Unlike its 1-indenyl isomer—which is notorious for rapid polymerization and 1,5-hydride shifts—the 2-indenyl variant possesses a styrenyl-like stability that permits isolation and purification. It serves as a pivotal electrophile for installing the indenyl moiety into complex architectures (e.g., metallocene ligands, molecular motors, and bioactive scaffolds) via Palladium-catalyzed cross-coupling. This guide details the rigorous preparation, handling, and divergent reactivity of this versatile intermediate.

Structural & Mechanistic Foundation

The Stability Paradox

The indenyl system is aromatic (10


-electrons) only in the anionic state (

-like). In the neutral enol triflate form, the 2-indenyl isomer is thermodynamically favored over the 1-indenyl isomer because the double bond is conjugated with the benzene ring in a styrene-like fashion, without the immediate driving force to rearomatize via polymerization that plagues the 1-isomer.
  • 1-Indenyl Triflate: Highly unstable; prone to [1,5]-sigmatropic shifts and polymerization.

  • 2-Indenyl Triflate: Isolable solid/oil; stable to silica gel chromatography (with precautions); shelf-stable at -20°C.

Reactivity Diagram

The following directed graph illustrates the central role of 2-indenyl triflate in divergent synthesis.

ReactivityProfile Indanone 2-Indanone Triflate 2-Indenyl Triflate (The Hub) Indanone->Triflate Tf2O, Base (Enolization) Biaryl 2-Aryl Indene (Suzuki/Stille) Triflate->Biaryl Pd(0), Ar-B(OH)2 or Ar-SnR3 Alkyne 2-Alkynyl Indene (Sonogashira) Triflate->Alkyne Pd(0)/CuI, R-C≡CH Ester Indene-2-carboxylate (Carbonylation) Triflate->Ester Pd(0), CO, ROH Ligand Biindenyl Ligands (Homocoupling) Triflate->Ligand Pd(0), Reductive Dimerization

Caption: Divergent synthesis pathways from 2-indenyl triflate. The "Hub" status allows access to aryl, alkynyl, and carboxylate derivatives.

Synthesis Protocol: The "Self-Validating" Method

The synthesis of 2-indenyl triflate from 2-indanone is a textbook example of trapping a kinetic enolate (or thermodynamic enol) with a hard electrophile.

Reagents & Causality
ReagentRoleWhy this choice?
2-Indanone SubstrateThe thermodynamic precursor. Commercial availability is high.
Triflic Anhydride (Tf₂O) ElectrophileHighly reactive; forms a potent leaving group (OTf) essential for oxidative addition to Pd(0).
2,6-Di-tert-butyl-4-methylpyridine (DTBMP) BaseCritical: Unlike pyridine, DTBMP is non-nucleophilic due to steric bulk.[1] It scavenges TfOH without attacking the electrophilic sulfur or the vinyl triflate product, preventing black tar formation.
Dichloromethane (DCM) SolventNon-coordinating; solubilizes all reactants at low temperatures.
Step-by-Step Protocol

Standard Scale: 5.0 mmol

  • Preparation: Flame-dry a 100 mL round-bottom flask under Argon. Add 2-indanone (660 mg, 5.0 mmol) and DTBMP (1.13 g, 5.5 mmol).

  • Solvation: Add anhydrous DCM (25 mL) and cool the mixture to 0°C (ice bath). Note: Some protocols suggest -78°C, but for 2-indanone, 0°C is sufficient and prevents precipitation of the ketone.

  • Activation: Add Triflic Anhydride (Tf₂O) (0.93 mL, 5.5 mmol) dropwise over 5 minutes. The solution will turn from pale yellow to orange.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 2 hours.

  • Validation (TLC): Check TLC (10% EtOAc/Hexane). The starting ketone (Rf ~0.4) should disappear, replaced by a non-polar spot (Rf ~0.8).

  • Workup: Dilute with pentane (50 mL). The pyridinium triflate salt will precipitate. Filter off the solids through a pad of Celite. Concentrate the filtrate carefully (do not heat >30°C).

  • Purification: Flash chromatography on silica gel pre-treated with 1% Et₃N in Hexanes. Elute with 100% Pentane or 5% Et₂O/Pentane.

    • Why Et₃N? Silica is slightly acidic; the amine buffer prevents acid-catalyzed hydrolysis of the enol triflate back to the ketone.

Yield: Typically 85-92% as a colorless to pale yellow oil (solidifies upon freezing).

Reactivity Profile: Palladium-Catalyzed Couplings[2][3]

The C–OTf bond in 2-indenyl triflate is highly activated toward oxidative addition by Pd(0), significantly more so than aryl bromides and comparable to aryl iodides.

Suzuki-Miyaura Coupling

This is the most robust method for arylation.

  • Catalyst System: Pd(PPh₃)₄ (3-5 mol%) is standard. For sterically hindered boronic acids, switch to Pd(dppf)Cl₂ or Pd₂dba₃/SPhos.

  • Base: Na₂CO₃ (aq) or K₃PO₄ (solid).

  • Solvent: Toluene/EtOH/H₂O (biphasic) or THF.

  • Mechanism:

    • Oxidative Addition: Pd(0) inserts into C2–OTf.

    • Transmetallation: Boronate transfers the aryl group.

    • Reductive Elimination: Forms the C2–Aryl bond.

  • Note: Regioselectivity is high. Unlike 1-indenyl systems, 2-indenyl does not typically suffer from double-bond migration under standard Suzuki conditions.

Stille Coupling

Ideal for installing sensitive heteroocycles or vinyl groups where boronic acids are unstable.

  • Reagent: Organostannane (R-SnBu₃) + LiCl (additive).

  • Role of LiCl: Increases the rate of transmetallation by stabilizing the intermediate Pd(II) species.

  • Protocol: Reflux in Dioxane or THF with Pd(PPh₃)₄.

Carbonylation

Converts the triflate to an ester, useful for accessing indene-2-carboxylic acid derivatives.

  • Conditions: CO balloon (1 atm), Pd(OAc)₂, PPh₃, MeOH, Et₃N.

  • Outcome: Methyl indene-2-carboxylate.

Experimental Data & Troubleshooting

Stability & Storage
ConditionStability RatingObservation
-20°C (Inert) ExcellentStable for months. No degradation.
Room Temp (Air) ModerateStable for hours/days. Slowly hydrolyzes to 2-indanone.
Silica Gel (Acidic) PoorHydrolyzes rapidly. Must use Et₃N buffered silica.
Nucleophiles (Amines) PoorReacts via nucleophilic attack; avoid primary amines unless coupling.
NMR Validation (Self-Validating System)

To confirm you have the triflate and not the ketone:

  • ¹H NMR (CDCl₃): Look for the vinyl proton at C1 . It typically appears as a singlet (or fine doublet) around δ 6.6 - 6.8 ppm .

  • ¹⁹F NMR: A sharp singlet at -73.6 ppm confirms the -OTf group is intact. If you see a signal at -78 ppm, that is TfOH (hydrolysis product).

Applications in Drug Discovery[4][5][6]

2-Indenyl triflate is a gateway to "privileged structures."

  • Bioisosteres: The 2-arylindene scaffold serves as a rigidified stilbene analogue, often used in Estrogen Receptor (ER) modulators.

  • Metallocene Catalysts: Precursor to bis(2-indenyl)zirconium complexes, used in stereoselective polymerization of olefins.

  • Molecular Machines: Used to synthesize "triptycene" wheels where the indenyl group acts as a paddle.

Pathway Visualization: From Triflate to Drug Scaffold

DrugPathway Triflate 2-Indenyl Triflate Intermediate 2-Aryl Indene Triflate->Intermediate Suzuki Coupling (Ar-B(OH)2) Drug Rigid Stilbene Analogue (e.g., ER Modulator) Intermediate->Drug Functional Group Manipulation

Caption: Synthesis of rigid stilbene analogues via 2-indenyl triflate.

References

  • Synthesis of 2-Indanone (Precursor)

    • Organic Syntheses, Coll.[2][3] Vol. 5, p.647 (1973). "2-Indanone".[2][3]

  • General Vinyl Triflate Synthesis

    • Stang, P. J., & Treptow, W. (1974). "Vinyl triflates. Preparation and reaction with nucleophiles". Organic Syntheses.
  • Palladium-Catalyzed Coupling of Indenyl Triflates

    • Organic Letters, 2024.
  • Stability & Reactivity Context

    • Scott, W. J., & Stille, J. K. (1986).[4] "Palladium-catalyzed coupling of vinyl triflates with organostannanes".[4][5] Journal of the American Chemical Society.

Sources

Foundational

1H-Inden-2-yl trifluoromethanesulfonate CAS number and identifiers

[1][2] Executive Summary & Core Identity 1H-Inden-2-yl trifluoromethanesulfonate (also known as 2-indenyl triflate) is a high-value pseudohalide intermediate used primarily in organometallic catalysis. It serves as a sup...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Core Identity

1H-Inden-2-yl trifluoromethanesulfonate (also known as 2-indenyl triflate) is a high-value pseudohalide intermediate used primarily in organometallic catalysis. It serves as a superior electrophile for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi) to access C2-functionalized indenes. These derivatives are critical scaffolds in the development of metallocene ligands for polymerization catalysts, PPAR agonists in medicinal chemistry, and advanced optoelectronic materials.

Chemical Identifiers & Properties
PropertyDetail
Chemical Name 1H-Inden-2-yl trifluoromethanesulfonate
CAS Number 256637-49-7
Molecular Formula C₁₀H₇F₃O₃S
Molecular Weight 264.22 g/mol
Structure Indene core with -OTf group at position 2
Physical State Pale yellow oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, THF, Toluene, Et₂O
Stability Moisture sensitive; store at -20°C under inert atmosphere

Synthesis & Preparation Strategies

The synthesis of 2-indenyl triflate relies on the regioselective enolization of 2-indanone followed by trapping with a triflating agent. Two primary methodologies exist, distinguished by the choice of base and triflating source.

Method A: The Kinetic Control Strategy (Recommended)

This method utilizes Lithium bis(trimethylsilyl)amide (LiHMDS) and N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) . It is preferred for its mild conditions, high yield, and avoidance of polymerizable side products common with highly reactive triflic anhydride.

  • Mechanism: LiHMDS irreversibly deprotonates 2-indanone at -78°C to form the lithium enolate. The enolate attacks the sulfur of PhNTf₂, displacing the sulfonimide anion.

  • Advantages: Higher purity, no formation of pyridinium salts, amenable to scale-up.

Method B: The Thermodynamic/Classic Strategy

Uses Triflic Anhydride (Tf₂O) and a hindered base like 2,6-di-tert-butyl-4-methylpyridine (DTBMP) .

  • Mechanism: Base-promoted enolization followed by rapid reaction with Tf₂O.

  • Drawbacks: Tf₂O is corrosive and can cause polymerization of the electron-rich indene core if temperature is not strictly controlled.

Synthesis Workflow Diagram

Synthesis Indanone 2-Indanone Enolate Lithium Enolate (Intermediate) Indanone->Enolate Deprotonation Triflate 1H-Inden-2-yl trifluoromethanesulfonate Enolate->Triflate Trapping LiHMDS LiHMDS THF, -78°C LiHMDS->Indanone PhNTf2 PhNTf2 -78°C to RT PhNTf2->Enolate

Caption: Regioselective synthesis of 2-indenyl triflate via lithium enolate trapping.

Detailed Experimental Protocol (Method A)

Objective: Synthesis of 1H-Inden-2-yl trifluoromethanesulfonate on a 10 mmol scale.

Reagents
  • 2-Indanone (1.32 g, 10.0 mmol)

  • LiHMDS (1.0 M in THF, 11.0 mL, 11.0 mmol)

  • PhNTf₂ (3.93 g, 11.0 mmol)

  • Anhydrous THF (50 mL)

Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.

  • Solvent Charge: Add anhydrous THF (30 mL) and cool to -78°C (dry ice/acetone bath).

  • Base Addition: Add LiHMDS solution (11.0 mL) dropwise over 5 minutes.

  • Substrate Addition: Dissolve 2-indanone (1.32 g) in THF (10 mL) and add dropwise to the base solution at -78°C.

  • Enolization: Stir at -78°C for 1 hour to ensure complete formation of the lithium enolate.

  • Trapping: Dissolve PhNTf₂ (3.93 g) in THF (10 mL) and add dropwise to the reaction mixture.

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to room temperature over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl (20 mL).

  • Workup: Extract with Et₂O (3 x 30 mL). Wash combined organics with water (2 x 20 mL) and brine (20 mL). Dry over MgSO₄, filter, and concentrate in vacuo (keep bath < 30°C).

  • Purification: Rapid flash chromatography on neutral alumina or silica (pre-treated with 1% Et₃N) using Hexanes/EtOAc (95:5).

    • Note: Vinyl triflates can be unstable on acidic silica; rapid elution is critical.

Reactivity & Applications

The triflate group (-OTf) is an excellent leaving group (pseudohalide), making 2-indenyl triflate highly reactive in Pd(0)-catalyzed cross-coupling reactions. It is generally more reactive than the corresponding aryl chlorides or bromides.

Key Transformations
  • Suzuki-Miyaura Coupling: Reaction with aryl/alkenyl boronic acids to form 2-substituted indenes.

    • Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂ with Na₂CO₃ in DME/H₂O.

  • Stille Coupling: Reaction with organostannanes.

  • Miyaura Borylation: Reaction with Bis(pinacolato)diboron (B₂pin₂) to form 2-indenylboronic acid pinacol ester , a versatile nucleophile.

Divergent Synthesis Diagram

Reactivity Triflate 2-Indenyl Triflate (Electrophile) Suzuki 2-Aryl Indenes (Ligand Scaffolds) Triflate->Suzuki Ar-B(OH)2 Pd(0), Base Borylation 2-Indenyl Boronate (Nucleophile) Triflate->Borylation B2pin2 Pd(dppf)Cl2, KOAc Carbonylation Indene-2-carboxylates (Esters) Triflate->Carbonylation CO, ROH Pd(OAc)2, dppp

Caption: Divergent synthetic utility of 2-indenyl triflate in Pd-catalyzed couplings.

Handling, Stability & Safety

  • Moisture Sensitivity: The triflate bond is susceptible to hydrolysis, regenerating 2-indanone and triflic acid. Strictly anhydrous conditions are required during synthesis and storage.

  • Thermal Instability: Avoid heating above 40°C during concentration. Spontaneous decomposition can occur at high temperatures.

  • Storage: Store under Argon/Nitrogen at -20°C .

  • Safety: Trifluoromethanesulfonates can liberate triflic acid upon hydrolysis, which is corrosive. PhNTf₂ and LiHMDS are moisture-sensitive and corrosive. Wear appropriate PPE (gloves, goggles, lab coat).

References

  • Synthesis of Vinyl Triflates: McMurry, J. E.; Scott, W. J. "A New Method for the Regiospecific Synthesis of Enol Triflates from Ketones." Tetrahedron Letters, 1983 , 24(10), 979–982. Link

  • Application in Suzuki Coupling: Occhiato, E. G., et al. "Suzuki Reaction of Vinyl Triflates... with Boronic Acids." Journal of Organic Chemistry, 2001 , 66(7), 2459–2465. Link

  • CAS Verification: LookChem/ChemSRC Database Entry for CAS 256637-49-7. Link

  • General Review: Ritter, K. "Synthetic Transformations of Vinyl and Aryl Triflates." Synthesis, 1993 , 1993(08), 735–762. Link

Exploratory

The 2-Indenyl Triflate Handbook: Synthesis, Stability, and Application

Topic: Stability of Enol Triflates Derived from 2-Indanone Content Type: Technical Field Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists. Executive Summary The 2-indenyl tri...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of Enol Triflates Derived from 2-Indanone Content Type: Technical Field Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists.

Executive Summary

The 2-indenyl triflate (2-triflyloxyindene) is a "privileged but precarious" intermediate in drug discovery. It serves as the primary gateway to 2-substituted indenes—a scaffold ubiquitous in selective estrogen receptor modulators (SERMs), PPAR agonists, and melatonin receptor ligands.

However, unlike its thermodynamic isomer (1-indenyl triflate), the 2-indenyl variant suffers from a specific stability paradox: it is derived from the thermodynamically less stable 2-indanone and is prone to rapid acid-catalyzed hydrolysis and polymerization. This guide synthesizes the practical "tribal knowledge" required to synthesize, isolate, and couple this intermediate without decomposition.

Part 1: The Thermodynamic Landscape

To work with 2-indenyl triflate, one must understand the energy landscape of the parent ketone.

  • The Stability Gap: 2-Indanone is thermodynamically less stable than 1-indanone by approximately 1-2 kcal/mol due to the lack of conjugation with the benzene ring in the ketone form.

  • The Enol Trap: When we form the enol triflate, we are trapping the kinetic enol. While the resulting alkene (the indene system) gains aromatic stabilization, the triflyloxy group is a "super-leaving group."

  • The Decomposition Vector: The primary failure mode is not thermal rearrangement, but acid-catalyzed hydrolysis or polymerization . The electron-rich indene double bond is highly susceptible to protonation, which regenerates the 2-indanone or initiates cationic polymerization.

StabilityLandscape cluster_stability Critical Instability Zone Indanone2 2-Indanone (Less Stable Ketone) Enolate Lithium Enolate (Kinetic Intermediate) Indanone2->Enolate LiHMDS/THF -78°C Indanone1 1-Indanone (Thermodynamic Sink) Indanone2->Indanone1 Base/Isomerization Triflate 2-Indenyl Triflate (Target Intermediate) Enolate->Triflate PhNTf2 or Tf2O Triflate->Indanone2 Hydrolysis (H2O/H+) Polymer Polymerization (Tarry Black Oil) Triflate->Polymer Acid/Silica

Figure 1: The synthesis and decomposition pathways of 2-indenyl triflate. Note that exposure to acidic media (like standard silica gel) drives the system toward polymerization or hydrolysis.

Part 2: Synthesis & Optimization (The "Soft" Approach)

While Triflic Anhydride (


) is the classic reagent, it produces Triflic Acid (

) as a byproduct. For 2-indenyl triflate, the presence of any strong acid is detrimental.

Recommendation: Use the "Soft Enolization" method with N-phenyl-bis(trifluoromethanesulfonimide) (


) .
The Mechanism of Choice
  • Base Selection: LiHMDS or KHMDS (Hexarnethyldisilazide). These are non-nucleophilic and bulky, preventing attack on the ketone carbonyl.

  • Trapping Agent:

    
     is a neutral solid. Its byproduct is the inert sulfonamide anion, avoiding the generation of free acid that occurs with 
    
    
    
    .
Protocol 1: Synthesis of 2-Indenyl Triflate
  • Scale: 5.0 mmol

  • Glassware: Flame-dried,

    
     atmosphere.
    
  • Enolization: Dissolve 2-indanone (1.0 equiv) in anhydrous THF (0.2 M) and cool to -78°C .

  • Deprotonation: Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise over 10 mins. Stir for 30 mins at -78°C. Visual Cue: Solution turns light yellow.

  • Trapping: Add a solution of

    
     (1.05 equiv) in THF dropwise.
    
  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Dilute with

    
     and wash with saturated 
    
    
    
    (Do not use water or brine initially; keep pH > 7).
Part 3: Stability & Purification (The "Acid Trap")

This is where 90% of failures occur. 2-Indenyl triflate is not stable on standard silica gel . The acidic silanol groups (


) catalyze the cleavage of the 

bond or initiate polymerization of the electron-rich double bond.
The Purification Hierarchy
MethodSuitabilityNotes
Standard Silica Gel FORBIDDEN Causes rapid blackening (decomposition) and hydrolysis.
Triethylamine-Silica ⚠️ Risky Slurry silica with 5%

/Hexanes. Effective, but amine residue can poison Pd catalysts later.
Neutral Alumina GOLD STANDARD Use Brockmann Grade III Neutral Alumina. No decomposition observed.
Recrystallization Excellent If solid, recrystallize from Hexanes/Pentane at -20°C.

Storage:

  • Store as a solid or concentrated oil at -20°C under Argon.

  • Shelf-life: ~2-4 weeks. If the oil turns dark brown/black, polymerization has occurred.

Part 4: Application in Cross-Coupling

The primary utility of 2-indenyl triflate is in Palladium-catalyzed Suzuki-Miyaura coupling.

Key Challenge: The oxidative addition of Pd(0) into the C-OTf bond is facile, but the intermediate is prone to hydrolysis if the transmetallation step is slow or if water is present in excess.

CouplingCycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Pd-OTf) Pd0->OxAdd 2-Indenyl-OTf TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet R-B(OH)2 + Base Hydrolysis Side Reaction: Hydrolysis to Ketone OxAdd->Hydrolysis H2O / Slow Transmetallation RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0

Figure 2: The Suzuki coupling cycle. Note the competition between Transmetallation and Hydrolysis.

Protocol 2: Optimized Suzuki Coupling
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered boronic acids).
  • Base: Anhydrous

    
     or 
    
    
    
    . Avoid aqueous bases if possible.
  • Solvent: Dioxane or THF (degassed).[1]

  • Combine 2-indenyl triflate (1.0 equiv), Boronic acid (1.2 equiv), and Base (2.0 equiv) in a Schlenk flask.

  • Add Catalyst (5 mol%).

  • Evacuate and backfill with Argon (3x).

  • Add degassed Dioxane.

  • Heat to 60-80°C . Note: Do not overheat (>100°C) as thermal elimination can occur.

References
  • Synthesis of Vinyl Triflates: Ritter, K. "Synthetic transformations of vinyl and aryl triflates." Synthesis, 1993, 735–762. Link

  • Neutral Alumina Purification: The use of neutral alumina for acid-sensitive enol triflates is a standard best practice in total synthesis. See: Organic Syntheses, Coll. Vol. 8, p.97 (1993). Link

  • Palladium Coupling of Indenyl Triflates: Bioorganic & Medicinal Chemistry Letters 14 (2004) 4313–4317. (Application in SERM synthesis). Link

  • Soft Enolization Methodology: Comins, D. L., & Dehghani, A. "Pyridine-Derived Triflating Reagents." Tetrahedron Letters, 1992, 33, 6299-6302. Link

Sources

Foundational

Comparative Analysis of 1H-Inden-2-yl Triflate and 2-Bromoindene in Cross-Coupling Methodologies

Executive Summary The synthesis of 2-substituted indenes is a critical pathway in the development of ansa-metallocene catalysts for olefin polymerization and the discovery of novel pharmaceutical scaffolds. To functional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-substituted indenes is a critical pathway in the development of ansa-metallocene catalysts for olefin polymerization and the discovery of novel pharmaceutical scaffolds. To functionalize the C2 position of the indene core via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille, or Negishi reactions), chemists primarily rely on two electrophilic coupling partners: 1H-inden-2-yl triflate (an enol triflate) and 2-bromoindene (a vinyl bromide).

While both molecules serve as reliable electrophiles, they exhibit profoundly different reactivity profiles, stability metrics, and synthetic requirements. This whitepaper provides an in-depth mechanistic comparison of these two compounds, detailing the causality behind their experimental behaviors and providing self-validating protocols for their synthesis and application.

Mechanistic Causality: Leaving Group Dynamics

The fundamental difference between 1H-inden-2-yl triflate and 2-bromoindene lies in the thermodynamics and kinetics of their respective leaving groups during the rate-determining oxidative addition step of the palladium catalytic cycle.

  • 1H-Inden-2-yl Triflate: The trifluoromethanesulfonate (-OTf) group is the conjugate base of triflic acid, a superacid. The extreme electron-withdrawing nature of the trifluoromethyl group heavily delocalizes the negative charge, making the triflate anion an exceptionally weak, non-nucleophilic base and a superior leaving group[1]. Consequently, the oxidative insertion of Pd(0) into the C(sp2)–OTf bond is highly facile, allowing cross-coupling reactions to proceed under mild conditions (often at room temperature). However, this extreme leaving group ability renders the molecule highly susceptible to hydrolytic cleavage; it must be stored under strictly anhydrous conditions.

  • 2-Bromoindene: The bromide ion is a standard, moderately effective leaving group. The C(sp2)–Br bond is stronger and less polarized than the C(sp2)–OTf bond. Therefore, oxidative addition into 2-bromoindene is kinetically slower and typically requires elevated temperatures (80 °C – 120 °C) and highly electron-rich phosphine ligands to overcome the activation energy barrier[2]. The strategic trade-off is stability: 2-bromoindene is bench-stable, insensitive to ambient moisture, and highly atom-economical to produce[3].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd + Electrophile (OTf vs Br) TransMet Transmetalation (Ar-B(OH)2) OxAdd->TransMet OTf: Fast, Mild Temp Br: Slow, High Temp RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Arylindene Product RedElim->Product

Palladium-catalyzed cross-coupling cycle contrasting the oxidative addition of OTf versus Br.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, meaning the chemical causality of each step includes built-in checkpoints (e.g., physical state changes, TLC profiles) to confirm success before proceeding.

Protocol A: Synthesis of 1H-Inden-2-yl Triflate

Causality: 2-indanone exists in tautomeric equilibrium with its enol form. To selectively trap the enol, a strong, sterically hindered, non-nucleophilic base (like KHMDS) is used to quantitatively generate the kinetic enolate without attacking the carbonyl carbon. This enolate is subsequently trapped by a triflating agent[1][4].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask and purge with Argon. Add 2-indanone (10 mmol) and dissolve in 30 mL of anhydrous THF.

  • Enolization: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add KHMDS (11 mmol, 0.5 M in toluene). Causality: The low temperature prevents aldol condensation side-reactions while ensuring strictly kinetic deprotonation. Stir for 1 hour.

  • Triflylation: Add Commins' reagent (N,N-bis(trifluoromethylsulfonyl)-5-chloro-2-pyridylamine) (12 mmol) dissolved in 10 mL THF[4]. Causality: Commins' reagent is preferred over triflic anhydride (Tf2O) as it is less prone to causing polymerization of the indene core.

  • Validation & Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH4Cl to destroy excess base. Extract with EtOAc (3 x 20 mL).

  • System Validation: Spot the organic layer on a silica TLC plate (Hexane/EtOAc 9:1). The successful formation of the triflate is indicated by the disappearance of the 2-indanone spot and the appearance of a new, highly non-polar, strongly UV-active spot.

  • Purification: Dry over MgSO4, concentrate under reduced pressure, and immediately purify via flash chromatography (100% Hexane) to yield the product as a colorless oil. Store at -20 °C under Argon.

Protocol B: Synthesis of 2-Bromoindene

Causality: Direct bromination of indene is unselective. A highly controlled route involves the acid-catalyzed dehydration of 2-bromo-1-indanol. The acid protonates the hydroxyl group, converting it into a superior leaving group (H2O), while thermal energy drives the E1/E2 elimination to form the thermodynamically stable conjugated diene system[3].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-bromo-1-indanol (10 mmol) in 20 mL of toluene[3].

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.5 mmol) or H-β zeolite (20 wt%)[3].

  • Dehydration: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 120 °C (reflux) for 6 hours. Causality: The Dean-Stark trap physically removes water from the system, driving the equilibrium entirely toward the dehydrated 2-bromoindene product via Le Chatelier's principle.

  • Validation & Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO3 (2 x 15 mL). Causality: Neutralizing the acid catalyst is critical to prevent acid-catalyzed polymerization of the newly formed indene double bond during concentration.

  • System Validation: Analyze the crude mixture via 1H NMR. Success is validated by the complete disappearance of aliphatic -OH and -CH-O signals, replaced by a sharp vinylic proton singlet at ~7.1 ppm.

  • Purification: Concentrate and purify via silica gel chromatography (Hexane) to afford 2-bromoindene as a stable, pale-yellow liquid[3].

SynthesisRoutes cluster_triflate 1H-Inden-2-yl Triflate Synthesis cluster_bromide 2-Bromoindene Synthesis I2 2-Indanone Base 1. KHMDS (Base) 2. Commins' Reagent I2->Base Triflate 1H-Inden-2-yl Triflate Base->Triflate Indanol 2-Bromo-1-indanol Acid Acid Catalyst (p-TsOH, 120°C) Indanol->Acid Bromide 2-Bromoindene Acid->Bromide

Synthesis pathways for 1H-inden-2-yl triflate and 2-bromoindene highlighting reagent causality.

Quantitative Data & Strategic Selection

When designing a synthetic route, the choice between the triflate and the bromide dictates the downstream cross-coupling conditions. The table below summarizes the quantitative and qualitative metrics guiding this selection.

Parameter1H-Inden-2-yl Triflate2-Bromoindene
Leaving Group Trifluoromethanesulfonate (-OTf)Bromide (-Br)
Oxidative Addition Kinetics Highly acceleratedModerate to Slow
Typical Suzuki Coupling Temp 25 °C – 60 °C80 °C – 120 °C[2]
Bench Stability Poor (Hydrolyzes in ambient air)Excellent (Stable for months)
Synthesis Atom Economy Low (Requires heavy triflating agents)High (Simple dehydration)
Commercial Availability Rare / Custom Synthesis RequiredReadily Available / Easily Synthesized
Toxicity of Byproducts High (Triflate salts)Low (Inorganic bromide salts)

Conclusion & Strategic Recommendations

For drug development professionals and materials scientists, the selection between 1H-inden-2-yl triflate and 2-bromoindene must be dictated by the specific constraints of the target molecule.

If the cross-coupling partner is thermally unstable or prone to double-bond isomerization, 1H-inden-2-yl triflate is mandatory due to its ability to undergo palladium insertion at room temperature. Conversely, for large-scale industrial synthesis where atom economy, reagent cost, and bench stability are paramount, 2-bromoindene is the superior choice, provided the substrate can withstand the elevated temperatures required for the C-Br bond activation.

References

  • ChemicalBook - 2-Bromoindene synthesis.
  • The Journal of Organic Chemistry (ACS Publications) - Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis.
  • Indian Academy of Sciences - A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives.
  • PMC (National Institutes of Health) - Rhodium-Catalyzed (4+1) Cycloaddition between Benzocyclobutenones and Styrene-Type Alkenes.

Sources

Exploratory

Electronic Tuning of 2-Substituted Indenyl Triflates: Synthesis, Reactivity, and Catalytic Applications

Topic: Electronic properties of 2-substituted indenyl triflates Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Core Electronic Theory 2-Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic properties of 2-substituted indenyl triflates Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Core Electronic Theory

2-Substituted indenyl triflates represent a critical class of "pseudohalides" serving as high-value intermediates in the synthesis of ansa-metallocenes (for polymerization catalysis) and bioactive biindene scaffolds (for drug discovery). Unlike simple vinyl triflates, the indenyl system possesses a unique electronic duality driven by the aromatic potential of the fused benzene ring.

The Electronic Landscape

The reactivity of 2-substituted indenyl triflates is governed by the interplay between the triflyloxy (


) leaving group  at position 3 (or 1, depending on tautomers) and the substituent (

)
at position 2.
  • Ground State Stability: The indenyl system favors an aromatic

    
    -electron count in its anionic form. However, as a neutral triflate, the system is a styrene derivative. Substituents at C2 directly modulate the electron density of the 
    
    
    
    -system.
    • Electron Donating Groups (EDGs - e.g., Alkyl, OMe): Increase electron density at the C-OTf bond, stabilizing the carbocation character in transition states but potentially making oxidative addition to Pd(0) slower due to reduced electrophilicity.

    • Electron Withdrawing Groups (EWGs - e.g., F, CF3): Increase the electrophilicity of the C-OTf bond, facilitating oxidative addition in cross-coupling reactions but rendering the compound more susceptible to hydrolysis.

The "Indenyl Effect" in Precursors

While the "Indenyl Effect" typically refers to the rate acceleration in ligand substitution of metal complexes (


 slip), in the context of triflate precursors, it refers to the facile aromatization driving force. The ionization of the C-OTf bond (in 

pathways) or oxidative addition (in Pd catalysis) is accelerated by the system's desire to regain full aromaticity in the transition state.

Synthetic Pathways and Regiocontrol[1]

The synthesis of 2-substituted indenyl triflates is predominantly achieved via the enolization-trapping of 2-substituted-1-indanones.

Mechanistic Workflow
  • Deprotonation: A hindered base (KHMDS or LiHMDS) removes the proton at C2 (alpha to carbonyl).

  • Enolate Formation: The resulting enolate is stabilized by the fused benzene ring.

  • Trapping: The oxygen attacks the electrophilic sulfur of the triflating agent (

    
     or 
    
    
    
    ).
Critical Decision: Choice of Base and Reagent
  • Reagent Selection:

    • Comins' Reagent (

      
      ): Preferred for 2-substituted substrates. It prevents side reactions common with the highly reactive triflic anhydride (
      
      
      
      ), such as polymerization of the electron-rich indene product.
    • Triflic Anhydride (

      
      ): Suitable only for highly deactivated systems or when cost is the primary driver.
      
  • Base Selection:

    • KHMDS: The counterion (

      
      ) is larger/looser than 
      
      
      
      , often providing faster reaction rates for enolate trapping in hindered 2-substituted systems.
Visualization: Synthesis Pathway

SynthesisPathway Figure 1: Kinetic Enolization and Trapping of 2-Substituted Indanones Indanone 2-Substituted-1-Indanone (Substrate) Enolate Indenyl Enolate (Intermediate) Indanone->Enolate Deprotonation (C2-H) Base Base (KHMDS) -78°C, THF Base->Enolate Product 2-Substituted-3-Indenyl Triflate (Product) Enolate->Product O-Sulfonylation Reagent Comins' Reagent (PhNTf2) Reagent->Product

Figure 1: The kinetic enolization pathway ensures regioselective formation of the vinyl triflate.

Electronic Properties & Data Analysis[2][3][4]

The substituent at C2 exerts a measurable "push-pull" effect on the triflate moiety. This can be quantified via NMR shifts and reactivity rates.

Substituent Effects on NMR Shifts

The


F NMR shift of the triflate group is a sensitive probe of the electronic environment.
Substituent (C2)Electronic Effect (

)

F NMR (

, ppm)

NMR (Vinyl, ppm)
Reactivity (Oxidative Addition)
-H Reference-72.56.50Standard
-CH3 (Methyl) Weak EDG (-0.17)-72.86.35Slower (More stable)
-Ph (Phenyl) Conjugating (-0.01)-72.26.80Moderate
-OMe (Methoxy) Strong EDG (-0.27)-73.55.90Very Slow (High Stability)
-Cl (Chloro) Weak EWG (+0.23)-71.86.95Fast (Labile)
-CF3 Strong EWG (+0.54)-70.57.20Very Fast (Unstable)

Note: Shifts are approximate (in


) and relative to 

. More negative values indicate higher electron density shielding the fluorine atoms.
Reactivity Implications[2][4][5][6]
  • EDG (e.g., 2-Me): Stabilizes the enol triflate against hydrolysis but requires more active catalysts (e.g., Pd-NHC or bulky phosphines like XPhos) for cross-coupling.

  • EWG (e.g., 2-F): Makes the triflate highly reactive. These substrates must be stored at -20°C and used immediately to prevent decomposition to the ketone or polymerization.

Reactivity: Palladium-Catalyzed Cross-Coupling[7][8][9]

2-Substituted indenyl triflates are superior electrophiles for Suzuki-Miyaura and Stille couplings, yielding 2,3-disubstituted indenes (common in selective estrogen receptor modulators - SERMs).

The Catalytic Cycle

The reaction proceeds via a standard Pd(0)/Pd(II) cycle, but the oxidative addition step is distinct. The indenyl triflate adds to Pd(0) to form an


-indenyl-Pd(II) species, which can equilibrate to an 

-indenyl species (haptotropic shift), preventing

-hydride elimination and suppressing side reactions.
Visualization: Catalytic Cycle

CatalyticCycle Figure 2: Pd-Catalyzed Cross-Coupling of Indenyl Triflates Pd0 Pd(0)L2 Active Catalyst PdII_Triflate [Indenyl-Pd(II)-OTf] Pd0->PdII_Triflate + Indenyl-OTf OxAdd Oxidative Addition (Rate Determining) PdII_Aryl [Indenyl-Pd(II)-R'] PdII_Triflate->PdII_Aryl Base / Boronic Acid Transmetal Transmetalation (+ R'-B(OH)2) PdII_Aryl->Pd0 - Product Product 2,3-Disubstituted Indene PdII_Aryl->Product RedElim Reductive Elimination

Figure 2: The cycle highlights the oxidative addition of the C-OTf bond as the entry point.

Experimental Protocol: Synthesis of 2-Methyl-3-Indenyl Triflate

Objective: Synthesis of a robust 2-substituted indenyl triflate precursor. Scale: 5.0 mmol.

Materials
  • 2-Methyl-1-indanone (731 mg, 5.0 mmol)

  • Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M in toluene (11.0 mL, 5.5 mmol)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (

    
    ) (1.96 g, 5.5 mmol)
    
  • THF (anhydrous, 20 mL)

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon.

  • Solvation: Dissolve 2-methyl-1-indanone in 15 mL of anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath).

  • Enolization: Add KHMDS solution dropwise over 10 minutes. The solution will likely turn deep yellow/orange, indicating enolate formation. Stir at -78°C for 45 minutes. Critical: Ensure temperature does not rise to prevent self-condensation.

  • Trapping: Dissolve

    
     in 5 mL THF and add dropwise to the enolate solution at -78°C.
    
  • Warming: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to room temperature over 2 hours.

  • Quench: Quench with saturated

    
     (10 mL).
    
  • Extraction: Extract with

    
     (3 x 20 mL). Wash combined organics with 1M NaOH (to remove byproduct 
    
    
    
    ) and brine.
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography on neutral alumina (Silica can cause hydrolysis). Elute with Hexanes/EtOAc (95:5).
    

Validation Check:

  • TLC: Product usually moves with high

    
     (non-polar) compared to starting ketone.
    
  • NMR: Look for disappearance of C2-H multiplet and appearance of methyl singlet at ~2.1 ppm (shifted by double bond).

References

  • Wolfe, J. P., et al. (2024).[1] Synthesis of Biindene Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions. Organic Letters. [Link]

  • Hazari, N., et al. (2010). A New and Versatile Precatalyst Scaffold for Palladium Catalyzed Cross-Coupling: (η3-1-tBu-indenyl)2(μ-Cl)2Pd2.[2] Organometallics. [Link]

  • Miyaura, N., et al. (2002). Palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates. Journal of the American Chemical Society. [Link]

  • Sigman, M. S., et al. (2011).[3] A Palladium-Catalyzed Three-Component Cross-Coupling of Conjugated Dienes or Terminal Alkenes with Vinyl Triflates and Boronic Acids.[3] Journal of the American Chemical Society. [Link]

  • Larock, R. C., et al. (2003).[4] Synthesis of indanones via Pd-catalyzed carbonylative cyclization. Journal of the American Chemical Society. [Link]

Sources

Foundational

Thermodynamic Stability and Handling Protocols for 1H-Inden-2-yl Trifluoromethanesulfonate

Executive Summary 1H-Inden-2-yl trifluoromethanesulfonate (commonly known as 2-indenyl triflate) is a highly reactive enol triflate utilized extensively as a "pseudohalide" in advanced organic synthesis and organometalli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1H-Inden-2-yl trifluoromethanesulfonate (commonly known as 2-indenyl triflate) is a highly reactive enol triflate utilized extensively as a "pseudohalide" in advanced organic synthesis and organometallic chemistry[1]. Because it bridges the gap between readily available cyclic ketones and complex 2-substituted indene derivatives, it is a critical intermediate for drug development and materials science[2],[3]. However, its utility is inherently tied to its thermodynamic instability. This whitepaper provides an in-depth analysis of the thermodynamic landscape, degradation kinetics, and field-proven protocols for the synthesis, isolation, and handling of 2-indenyl triflate.

The Thermodynamic Landscape of Enol Triflates

The fundamental utility of 2-indenyl triflate lies in its artificially elevated energy state. In its native form, 2-indanone exists predominantly as a thermodynamically stable ketone. The keto-enol tautomerization heavily favors the keto form due to the energetic cost of breaking the C=O bond, despite the potential gain in extended conjugation offered by the enol form (2-hydroxyindene).

By deprotonating 2-indanone and trapping the resulting enolate with a trifluoromethanesulfonyl (triflyl) group, the molecule is "locked" into a kinetically stable but thermodynamically unstable enol triflate[1]. The triflate group (–OTf) is the conjugate base of trifluoromethanesulfonic acid (a superacid), making it an exceptional leaving group. This creates a highly polarized C(sp²)–O bond, which significantly lowers the activation energy required for oxidative addition by low-valent transition metals such as Pd(0) and Ni(0)[1].

Causality of Degradation and Instability

The same electronic properties that make 2-indenyl triflate an excellent electrophile for cross-coupling also render it highly susceptible to degradation. Understanding the causality behind its decomposition is critical for researchers:

  • Hydrolytic Cleavage: The highly electrophilic nature of the C2 carbon and the sulfur atom in the triflate group makes the molecule exceptionally vulnerable to nucleophilic attack by ambient moisture. Water facilitates the cleavage of the C–O or S–O bond, reverting the molecule back to 2-indanone and releasing trifluoromethanesulfonic acid (TfOH).

  • Autocatalytic Decay: The hydrolytic release of TfOH is the primary driver of catastrophic sample degradation. As a superacid, the liberated TfOH protonates remaining enol triflate molecules, exponentially accelerating further hydrolysis and thermal decomposition.

  • Thermal Polymerization: At elevated temperatures (>25 °C), the polarized double bond of the indene core can undergo uncatalyzed oligomerization, leading to the formation of dark, tarry residues.

StabilityPathway Keto 2-Indanone (Thermodynamically Stable) Enolate Enolate Intermediate (Kinetic Control) Keto->Enolate t-BuOK, -20°C (Deprotonation) Triflate 1H-Inden-2-yl Triflate (Reactive Pseudohalide) Enolate->Triflate PhNTf2 (Electrophilic Trapping) Degradation Hydrolytic Degradation (TfOH + 2-Indanone) Triflate->Degradation H2O / Heat (Autocatalytic Cleavage) Coupling Cross-Coupling Product (Stable Indene Derivative) Triflate->Coupling Pd(0)/Ni(0) Catalysis (Oxidative Addition)

Reaction workflow and degradation pathways of 1H-Inden-2-yl triflate.

Self-Validating Synthesis & Isolation Protocol

To successfully isolate 2-indenyl triflate, the synthesis must be performed under strict kinetic control to prevent thermodynamic degradation[1]. The following protocol utilizes N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) rather than triflic anhydride (Tf₂O) to minimize acidic byproducts[4].

Step-by-Step Methodology
  • Enolization (Kinetic Control): Cool a solution of 2-indanone (1.0 equiv) in anhydrous THF to −20 °C under an argon atmosphere. Add Potassium tert-butoxide (t-BuOK, 1.0 M in THF, 1.3 equiv) dropwise over 10 minutes[4].

    • Causality: Maintaining −20 °C is critical. Higher temperatures allow the enolate to act as a nucleophile against unreacted 2-indanone, leading to aldol self-condensation.

  • Electrophilic Trapping: Stir the mixture for 1 hour at 0 °C to ensure complete enolization, then re-cool to −20 °C. Add PhNTf₂ (1.3 equiv) in one portion[4].

    • Causality: PhNTf₂ is a mild, selective triflating agent. Unlike Tf₂O, it does not generate highly reactive triflate anions during the transfer, thereby preventing the premature degradation of the newly formed enol triflate.

  • Aqueous Quench & Extraction: Warm the mixture to 0 °C and stir for 4 hours[4]. Dilute with cold ethyl acetate, then wash rapidly with ice-cold water and brine.

    • Causality: The cold aqueous wash removes the sulfonamide byproduct and unreacted salts. The low temperature mitigates the risk of hydrolytic cleavage of the enol triflate during extraction.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (keep the water bath strictly < 25 °C). Purify the residue via flash column chromatography (SiO₂, hexane/EtOAc 200:1) to afford the product as a colorless oil[4].

  • Self-Validation (NMR Checkpoint): The protocol is self-validating via ¹H NMR (400 MHz, CDCl₃). The successful formation of 1H-inden-2-yl trifluoromethanesulfonate is confirmed by the appearance of a distinct vinylic proton singlet at δ 6.69 ppm and an allylic CH₂ singlet at δ 3.66 ppm[4]. The absence of a ketone carbonyl peak in ¹³C NMR further validates purity.

Storage, Handling, and Quantitative Data

Due to its reactive nature, 2-indenyl triflate must be handled with precision. Table 1 summarizes the quantitative stability parameters and required handling conditions.

Table 1: Thermodynamic Stability and Storage Parameters

ParameterConditionObservation / Handling Guideline
Thermal Stability > 25 °C (Ambient)Prone to gradual thermodynamic decomposition; darkening of the oil is a visual indicator of polymerization.
Storage Temperature −20 °C (Freezer)Stable for several months. Must be stored under an inert atmosphere (Argon or N₂) to prevent moisture ingress.
Moisture Sensitivity Ambient HumidityRapid autocatalytic hydrolysis. Yields 2-indanone and TfOH. Handle only using Schlenk techniques or in a glovebox.
Matrix Stabilization Anhydrous TolueneStoring the neat oil can accelerate bimolecular degradation. Diluting in anhydrous toluene or THF enhances shelf-life.

Applications in Advanced Catalysis

Once successfully isolated, 1H-inden-2-yl trifluoromethanesulfonate serves as a highly versatile building block. Because enol triflates cannot be directly converted into alkenyllithium or Grignard reagents, they are primarily utilized in transition metal-catalyzed cross-coupling[1].

  • Pharmaceutical Development: It is a crucial electrophile in the multi-step synthesis of biologically active dihydropyrimidine-2,4(1H,3H)-dione derivatives, which are evaluated for in vitro cytotoxicity against cancer cell lines (e.g., MCF-7)[3]. The triflate undergoes Negishi or acid-amine coupling to install the indene core onto the pyrimidine scaffold[3].

  • Materials Science: The compound is utilized to synthesize complex Group 4 metallocene catalysts. Through Pd-catalyzed amination with azoles (e.g., pyrrole, indole), 2-indenyl triflate enables the creation of η⁵-2-(N-azolyl)indenyl ligands, which are highly effective in olefin polymerization catalysis[2].

References

  • Source: AWS / Journal of the American Chemical Society (Supplementary Information)
  • Ni-Catalyzed Conversion of Enol Triflates to Alkenyl Halides Source: PMC / National Institutes of Health URL
  • A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)
  • Group 4 Metallocenes Bearing η5-2-(N-Azolyl)

Sources

Exploratory

Literature Review of 2-Indenyl Triflate Applications in Catalysis: An In-Depth Technical Guide

Executive Summary The rational design of organometallic catalysts and complex polycyclic aromatic hydrocarbons (PAHs) relies heavily on the precise functionalization of the indene core. Within this domain, 2-indenyl trif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of organometallic catalysts and complex polycyclic aromatic hydrocarbons (PAHs) relies heavily on the precise functionalization of the indene core. Within this domain, 2-indenyl trifluoromethanesulfonate (2-indenyl triflate) and its silylated derivatives have emerged as indispensable electrophilic building blocks. Unlike their halogenated counterparts (e.g., 2-bromoindene), which suffer from severe instability and a propensity for spontaneous isomerization, indenyl triflates offer exceptional shelf-stability paired with highly tunable reactivity.

This technical guide synthesizes current literature to explore the dual nature of 2-indenyl triflates in transition-metal catalysis: primarily as highly reactive vinyl electrophiles in cross-coupling reactions, and as robust ortho-silylaryl aryne precursors in complex cycloadditions.

Mechanistic Pathways in Transition-Metal Catalysis

Vinyl Triflate Reactivity: Cross-Coupling Architectures

The trifluoromethanesulfonate group (–OTf) is one of the most effective leaving groups in organic synthesis due to the strong electron-withdrawing effect of the CF₃SO₂– moiety, which stabilizes the departing anion through extensive resonance . When attached to the sp²-hybridized carbon of the indene ring, the triflate dramatically lowers the activation energy required for the oxidative addition of low-valent transition metals, such as Palladium(0) or Nickel(0).

In the Suzuki-Miyaura cross-coupling , 2-indenyl triflate reacts with arylboronic acids to form 2-arylindene derivatives—critical precursors for ansa-metallocene polymerization catalysts . The causality of selecting a triflate over a halide lies in the suppression of base-catalyzed double-bond migration. The rapid oxidative addition of the C–OTf bond outpaces the competing deprotonation of the acidic allylic protons of the indene system, ensuring strict regiocontrol.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [2-Indenyl-Pd(II)-OTf] Pd0->OxAdd 2-Indenyl Triflate TransMet Transmetalation [2-Indenyl-Pd(II)-Ar] OxAdd->TransMet Ar-B(OH)2 / Base RedElim Reductive Elimination [Product Formation] TransMet->RedElim Triflate Salt Byproduct RedElim->Pd0 2-Arylindene Release

Catalytic cycle of Pd-catalyzed Suzuki-Miyaura cross-coupling with 2-indenyl triflate.

Aryne Generation: [2+2+2] Cocyclotrimerization

Beyond standard cross-coupling, heavily functionalized indenyl triflates—specifically ortho-silylaryl triflates like 6-(trimethylsilyl)-2,3-dihydro-1H-5-indenyl triflate—function as potent aryne (benzyne) precursors.

Upon exposure to a fluoride source (e.g., CsF or TBAF), the oxophilic fluoride attacks the trimethylsilyl (TMS) group. The resulting carbanion immediately expels the adjacent triflate group via a 1,2-elimination, generating a transient, highly strained aryne intermediate. In the presence of a Pd(0) catalyst and bicyclic alkenes, this intermediate undergoes a highly efficient [2+2+2] cocyclotrimerization to yield anellated 9,10-dihydrophenanthrene derivatives . This method circumvents the need for harsh, strongly basic conditions traditionally required for aryne generation, preserving sensitive functional groups on the bicyclic alkene partners.

AryneCycle Precursor Indenyl-TMS-OTf Aryne Indenyl-Aryne Precursor->Aryne Fluoride Source PdCoord Pd(0) Coordination Aryne->PdCoord Pd(0)L2 + Alkene Palladacycle Palladacyclopentane PdCoord->Palladacycle Oxidative Cyclization Product Dihydrophenanthrene Palladacycle->Product Reductive Elimination

Pd-catalyzed[2+2+2] cocyclotrimerization of indenyl arynes with bicyclic alkenes.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly defined.

Protocol A: Suzuki-Miyaura Cross-Coupling of 2-Indenyl Triflate

Objective: Synthesis of 2-arylindene ligands. Causality & Design: 1,4-Dioxane is selected as the solvent because its moderate polarity supports the solubility of both the organic triflate and the inorganic base (K₃PO₄). K₃PO₄ is chosen over stronger bases (like NaOtBu) to prevent the premature hydrolysis of the triflate back to 2-indanone .

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a Schlenk flask with 2-indenyl triflate (1.0 equiv), arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration of the triflate.

  • Reaction: Seal the flask, remove it from the glovebox, and heat to 80 °C under rigorous stirring for 12 hours.

  • Self-Validation Checkpoint 1 (Visual): The solution should transition from pale yellow to a deep, homogeneous amber. If a sudden black precipitate forms within the first hour, it indicates oxygen ingress leading to catalyst decomposition (Pd-black formation). The reaction must be aborted.

  • Self-Validation Checkpoint 2 (Analytical): Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the UV-active, non-polar triflate spot and the appearance of a highly fluorescent blue/green spot under 254 nm UV indicates successful cross-coupling.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues and salts, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Palladium-Catalyzed [2+2+2] Cocyclotrimerization

Objective: Synthesis of anellated 9,10-dihydrophenanthrenes via aryne intermediates. Causality & Design: Acetonitrile (CH₃CN) is utilized as the solvent because its coordinating ability stabilizes the transient cationic palladium intermediates formed during the oxidative cyclization step. CsF acts as the mild fluoride source to trigger the 1,2-elimination of the TMS and OTf groups .

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk tube, add PdCl₂(PPh₃)₂ (5 mol%), CsF (3.0 equiv), and the bicyclic alkene (1.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times.

  • Precursor Addition: Dissolve 6-(trimethylsilyl)-2,3-dihydro-1H-5-indenyl triflate (1.0 equiv) in anhydrous CH₃CN and inject it into the Schlenk tube via syringe.

  • Reaction: Stir the mixture at ambient temperature (25 °C) for 16 hours.

  • Self-Validation Checkpoint (Analytical): Analyze an aliquot via GC-MS. The complete consumption of the silyl-triflate precursor (

    
     corresponding to the starting material) and the detection of the [2+2+2] mass adduct confirm the catalytic cycle is functioning. Furthermore, crude ¹H NMR must show the complete disappearance of the TMS singlet at 
    
    
    
    0.3 ppm.
  • Workup: Quench with water, extract with dichloromethane, dry over MgSO₄, and purify via silica gel chromatography.

Quantitative Data Summary

The following table synthesizes the quantitative performance of indenyl triflates and their analogs across different catalytic systems, highlighting their robust yields under mild conditions.

PrecursorCoupling Partner / ReactantCatalyst SystemProduct TypeYield (%)Ref
2-Indenyl triflate Phenylboronic acidPd(PPh₃)₄, K₃PO₄, 1,4-Dioxane2-Phenylindene85%
6-TMS-2,3-dihydro-1H-5-indenyl triflate Oxabicyclic alkenePdCl₂(PPh₃)₂, CsF, CH₃CNDihydrophenanthrene derivative72–88%
Cyclohexenyl triflate (Analog)Vinyl bromideNi-catalyzedConjugated Diene55%
4-Methyl-2-TMS-phenyl triflate Azabicyclic alkenePdCl₂(PPh₃)₂, CsF, CH₃CNBenzo[b]triphenylene precursor81%

Conclusion & Future Perspectives

The application of 2-indenyl triflate and its derivatives in transition-metal catalysis represents a masterclass in leveraging leaving-group thermodynamics to drive complex architectural synthesis. By utilizing the triflate moiety, chemists can bypass the inherent instability of halogenated indenes, unlocking high-yielding pathways to 2-arylindenes and complex polyaromatic hydrocarbons.

For drug development professionals and materials scientists, the predictable reactivity of these triflates offers a scalable route to novel ligand architectures and organic semiconductors. Future research will likely focus on enantioselective variants of these cross-couplings and the exploration of base-metal (e.g., Iron or Cobalt) catalysis to further improve the sustainability and atom economy of these transformations.

References

  • Jayanth, T. T., Jeganmohan, M., & Cheng, C.-H. "Palladium-Catalyzed[2 + 2 + 2] Cocyclotrimerization of Benzynes with Bicyclic Alkenes: An Efficient Route to Anellated 9,10-Dihydrophenanthrene Derivatives and Polyaromatic Compounds." The Journal of Organic Chemistry, 2004, 69(24), 8445-8450. Available at:[Link]

  • IJpeij, E. G. "A Suzuki Coupling Based Route to 2,2'-Bis(2-indenyl)biphenyl Derivatives." University of Groningen, 2004. Available at:[Link]

Foundational

Fundamental Mechanisms of Oxidative Addition to 2-Indenyl Triflates

This guide provides an in-depth technical analysis of the oxidative addition mechanisms of 2-indenyl triflates, designed for researchers in organometallic chemistry and drug discovery. Executive Summary 2-Indenyl triflat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the oxidative addition mechanisms of 2-indenyl triflates, designed for researchers in organometallic chemistry and drug discovery.

Executive Summary

2-Indenyl triflates represent a unique class of electrophiles at the intersection of vinyl and aryl reactivity. Structurally, they are cyclic vinyl triflates embedded within a bicyclic framework that possesses latent aromatic potential. The oxidative addition (OA) of these substrates to low-valent metal centers (primarily Pd(0) and Ni(0)) is the turnover-limiting step in cross-coupling reactions used to synthesize bioactive indenyl scaffolds.

This guide dissects the OA mechanism, distinguishing between concerted three-centered and


-type  pathways. It highlights the critical role of ligand sterics in dictating the transition state geometry and provides a validated protocol for synthesizing these unstable intermediates.

Structural & Electronic Context

Unlike simple acyclic vinyl triflates, 2-indenyl triflates possess specific geometric constraints and electronic biases:

  • Geometric Rigidity: The cyclic nature locks the triflate leaving group in a fixed orientation relative to the

    
    -system, exclusively presenting the Z-like geometry for metal approach.
    
  • Electronic Bias: The C2-position is electron-deficient due to the triflate (

    
    -withdrawing) and the adjacent aromatic ring. However, the potential for 
    
    
    
    -hydride elimination from the C1/C3 positions is a competing decay pathway for the resulting Pd(II) species.
Reactivity Hierarchy

Quantitative kinetic data and competitive coupling studies establish the following reactivity order for oxidative addition to Pd(0) [1, 4]:



2-Indenyl triflates benefit from the high energy of the vinyl C-OTf bond and the relief of torsional strain upon hybridization change from 

to metal-bound intermediates.

Mechanistic Pathways of Oxidative Addition

The oxidative addition of 2-indenyl triflates does not follow a monolithic mechanism. It bifurcates based on the coordination number of the active catalyst (12-electron vs. 14-electron species) and ligand properties.

Pathway A: Concerted Three-Center Insertion (Dominant)

For bulky, electron-rich ligands (e.g., Buchwald biaryl phosphines, bulky NHCs), the active species is often a monoligated 12-electron Pd(0)L complex.

  • 
    -Complexation:  The Pd(0) center coordinates to the C1=C2 double bond of the indenyl system.
    
  • Oxidative Insertion: A concerted, three-centered transition state forms.[1] The Pd atom inserts into the C-O bond while maintaining interaction with the

    
    -system.
    
  • Retention of Configuration: Because the mechanism is concerted, the stereochemistry of the double bond is strictly conserved.

Pathway B: -Type Displacement (Minor/Solvent Dependent)

In highly polar solvents (DMF, DMA) or with less bulky ligands (e.g.,


), anionic displacement can occur.
  • Nucleophilic Attack: The electron-rich Pd(0) attacks the C2 carbon.

  • Leaving Group Ejection: The triflate anion is displaced, forming a cationic Pd(II) vinyl species

    
    .
    
  • Recombination: The triflate may re-coordinate or remain as a counterion.

Visualization of Signaling Pathways

The following diagram illustrates the divergence between the concerted and ionic pathways.

OA_Mechanism Pd0 Pd(0)L (Active Catalyst) PiComplex π-Complex (η²-Indenyl-OTf) Pd0->PiComplex Coordination TS_Concerted TS: 3-Center Concerted Insertion PiComplex->TS_Concerted Bulky Ligands (Non-polar Solv) TS_SN2 TS: SN2-Type Backside Attack PiComplex->TS_SN2 Small Ligands (Polar Solv) PdII_Neutral Neutral Pd(II) (L)Pd(Ind)(OTf) TS_Concerted->PdII_Neutral C-O Bond Break PdII_Cationic Cationic Pd(II) [(L)Pd(Ind)]⁺ [OTf]⁻ TS_SN2->PdII_Cationic TfO⁻ Ejection PdII_Cationic->PdII_Neutral Ion Pairing

Caption: Bifurcation of oxidative addition pathways based on ligand sterics and solvation effects.

Experimental Protocol: Synthesis of 2-Indenyl Triflate

The synthesis of 2-indenyl triflate is sensitive to moisture and temperature. The following protocol ensures high yield and minimizes the formation of isomeric byproducts.

Reagents:

  • 2-Indanone (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (

    
    ) (1.1 equiv)
    
  • 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) (1.2 equiv) — Preferred over

    
     to prevent base-catalyzed polymerization.
    
  • Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon. Add DTBMP and anhydrous DCM.

  • Substrate Addition: Add 2-indanone to the solution. Stir until fully dissolved.

  • Activation: Cool the mixture to 0°C (ice bath).

  • Triflylation: Add

    
     dropwise via syringe over 10 minutes. The solution often turns dark orange/brown.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Active ester formation).

  • Workup: Dilute with pentane (precipitates the pyridinium triflate salt). Filter the solids through a celite pad.

  • Purification: Concentrate the filtrate in vacuo at low temperature (<30°C). Rapid flash chromatography on neutral alumina (or silica treated with 1%

    
    ) is recommended if high purity is required.
    
    • Note: 2-indenyl triflates are thermally unstable; store at -20°C.

Quantitative Data: Reactivity Comparison

The following table summarizes relative rates and activation parameters for oxidative addition of various triflates to


 in THF [1, 3].
SubstrateRelative Rate (

)

(kcal/mol)
Mechanism Preference
2-Indenyl Triflate ~1500 13.5 Concerted (Retention)
1-Cyclohexenyl Triflate120014.1Concerted
Vinyl Triflate (Acyclic)85015.2Mixed
Phenyl Triflate121.5Concerted

Note: Data extrapolated from comparative studies of cyclic vinyl vs. aryl triflates.

Troubleshooting & Optimization

Issue:


-Hydride Elimination.
  • Mechanism: The Pd(II) intermediate formed after OA has access to allylic protons at C1/C3. If the transmetalation step is slow,

    
    -hydride elimination yields indyne or isomeric indenes.
    
  • Solution: Use bidentate ligands (e.g., dppf, Xantphos) to enforce cis-geometry and accelerate reductive elimination, or use high-activity precatalysts like Pd-G3/G4 to ensure rapid turnover.

Issue: Hydrolysis of Triflate.

  • Cause: Traces of water in the solvent or base.

  • Solution: Ensure all reagents for the coupling step are anhydrous. Use KF or

    
     as bases rather than hydroxides to minimize nucleophilic attack on the sulfur center.
    

References

  • Mechanistic Studies of Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates. ChemRxiv. Link

  • Kinetic studies of the oxidative addition of aryl and vinyl triflates. ResearchGate. Link

  • Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0). NIH PubMed Central. Link

  • Rate and Mechanism of the Oxidative Addition of Vinyl Triflates. ResearchGate. Link

  • Palladium-Catalysed Coupling Reactions En Route to Molecular Machines. NIH PubMed Central. Link

Sources

Protocols & Analytical Methods

Method

High-Efficiency Palladium-Catalyzed Cross-Coupling of 2-Indenyl Triflate: Strategies for Complex Scaffold Synthesis

Introduction & Scope The 2-indenyl framework is a privileged structural motif embedded in numerous biologically active compounds, such as cytotoxic dihydropyrimidine-2,4(1H,3H)-dione derivatives[1], and serves as a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The 2-indenyl framework is a privileged structural motif embedded in numerous biologically active compounds, such as cytotoxic dihydropyrimidine-2,4(1H,3H)-dione derivatives[1], and serves as a critical ligand architecture in group 4 metallocene catalysts for olefin polymerization[2]. Direct functionalization of the 2-position of indene is notoriously challenging due to the inherent, dominant reactivity of the 1- and 3-positions.

To circumvent this regiochemical hurdle, 1H-inden-2-yl trifluoromethanesulfonate (2-indenyl triflate) has emerged as an exceptionally versatile electrophile. By locking the reactive center at the 2-position via the enolization and triflation of 2-indanone, researchers can achieve rapid, regioselective installation of the 2-indenyl moiety under mild conditions[1]. This application note details optimized, self-validating protocols for the palladium-catalyzed cross-coupling of 2-indenyl triflate, specifically focusing on Negishi and Suzuki-Miyaura pathways.

Mechanistic Insights & Experimental Causality (E-E-A-T)

The success of cross-coupling with 2-indenyl triflate hinges on the delicate manipulation of the palladium catalytic cycle. Understanding the causality behind reagent selection is critical for troubleshooting and optimizing yields:

  • Oxidative Addition : The highly electron-withdrawing trifluoromethanesulfonate (-OTf) group activates the C(sp²) center, facilitating the oxidative addition of Pd(0) to form a Pd(II)-indenyl intermediate. Because C-OTf bonds are less reactive than C-I bonds but more reactive than C-Cl bonds, the choice of ligand is critical. Electron-rich, sterically demanding phosphine ligands (e.g., XPhos, dppf, or specialized dialkylbiaryl phosphines) are employed to stabilize the transient Pd(II) species and prevent unwanted β-hydride elimination[3].

  • Transmetalation :

    • Negishi Couplings: Organozinc reagents undergo facile transmetalation without the need for an exogenous base. This makes the Negishi pathway ideal for coupling base-sensitive or sterically hindered substrates, such as complex amino acid derivatives[1].

    • Suzuki-Miyaura Couplings: The addition of a mild base (e.g., K₃PO₄) is strictly required to activate the boronic acid via the formation of a reactive, electron-rich boronate complex, which subsequently attacks the Pd(II) center[3].

  • Reductive Elimination : The steric bulk of the supporting ligands forces the indenyl and nucleophilic moieties into close proximity, accelerating reductive elimination to release the product and regenerate the active Pd(0) catalyst.

Causality in Protocol Design : 2-Indenyl triflate is highly sensitive to hydrolysis. Therefore, strictly anhydrous conditions and the avoidance of strong aqueous bases (which can cleave the triflate group prior to coupling) are paramount. This dictates the use of non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) during its synthesis[1] and anhydrous or monohydrate solid bases like K₃PO₄ in Suzuki couplings[3].

Data Presentation: Comparative Reaction Conditions

The following table summarizes validated conditions for coupling 2-indenyl triflate with various nucleophiles, providing a baseline for experimental design.

Coupling TypeNucleophileCatalyst SystemBase / AdditiveSolvent & TempTypical YieldRef
Negishi Organozinc halide (R-ZnX)Pd₂(dba)₃ (5 mol%)NoneTHF/Toluene, 25–60 °C65–80%[1]
Suzuki-Miyaura Alkyl/Aryl Boronic Acid[Pd(cinnamyl)Cl]₂ (2 mol%), L1/L2K₃PO₄·H₂O (3 equiv)Toluene, 80–100 °C76–99%[3]
Suzuki-Miyaura Aryl BoronatePd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)DME/H₂O, 80 °C70–85%[4]

Experimental Protocols

Protocol A: Synthesis of 1H-Inden-2-yl Trifluoromethanesulfonate

Objective: Prepare the electrophilic coupling partner from commercially available 2-indanone.

  • Preparation : In an oven-dried, argon-purged Schlenk flask, dissolve 1H-inden-2(3H)-one (1.0 equiv, e.g., 10 g, 75.6 mmol) in anhydrous dichloromethane (DCM, 50 mL)[1].

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 90.7 mmol) to the stirred solution at 0 °C[1]. Rationale: DIPEA acts as a non-nucleophilic base to form the enolate without competitively attacking the highly electrophilic triflating agent.

  • Triflation : Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv, 90.7 mmol) over 30 minutes, strictly maintaining the temperature at 0 °C to prevent decomposition.

  • Reaction : Allow the mixture to warm to 40 °C and stir for 1 hour. Monitor the consumption of 2-indanone via TLC (3:7 ethyl acetate/hexane, visualized by UV light at 254 nm)[1].

  • Workup & Purification : Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography (7–10% EtOAc in hexane) to yield 2-indenyl triflate as a yellow oil (R_f = 0.57)[1].

Protocol B: Negishi Cross-Coupling for Complex Scaffolds

Objective: Couple 2-indenyl triflate with a functionalized organozinc reagent.

  • Zinc Reagent Preparation : In a separate Schlenk flask, activate zinc dust with 1,2-dibromoethane and TMSCl in anhydrous THF. Add the targeted aryl/alkyl iodide (1.5 equiv) and stir at 60 °C until zinc insertion is complete (verified by GC-MS).

  • Catalyst Activation : In the main reaction vessel, combine 2-indenyl triflate (1.0 equiv), Pd₂(dba)₃ (0.05 equiv), and a suitable phosphine ligand (e.g., SPhos, 0.1 equiv) in anhydrous THF under argon[1].

  • Coupling : Transfer the organozinc solution to the main vessel via cannula. Stir the mixture at 60 °C for 12–16 hours. Rationale: Gentle heating ensures complete conversion of sterically demanding substrates while preventing the degradation of the triflate[1].

  • Workup : Quench the reaction carefully with 1M HCl under an ice bath to destroy excess zinc. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography[1].

Protocol C: Suzuki-Miyaura Cross-Coupling with Alkylboronic Acids

Objective: Direct alkylation of the 2-indenyl core.

  • Setup : To a dry Schlenk tube, add 2-indenyl triflate (0.25 mmol), alkylboronic acid (0.5 mmol), K₃PO₄·H₂O (0.75 mmol),[Pd(cinnamyl)Cl]₂ (2.0 mol % Pd), and a dialkylbiaryl phosphorus ligand (4.0 mol %)[3].

  • Solvent Addition : Evacuate and backfill the tube with argon three times. Inject dry toluene (2 mL)[3].

  • Reaction : Seal the tube and heat at 90 °C for 18 hours. Rationale: The use of[Pd(cinnamyl)Cl]₂ provides a highly active, easily activated Pd(0) source in situ, which is essential for coupling challenging alkylboronic acids that are prone to competitive protodeboronation[3].

  • Isolation : Cool the mixture to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate the filtrate, and purify by column chromatography (hexane)[3].

Process Visualization

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Intermediate (Indenyl-Pd-OTf) Pd0->OxAdd 2-Indenyl Triflate TransMet Transmetalation (Indenyl-Pd-R) OxAdd->TransMet R-ZnX or R-B(OH)2 Base (if Suzuki) RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 2-Substituted Indene

Figure 1: General Palladium-Catalyzed Cross-Coupling Cycle for 2-Indenyl Triflate.

Workflow Step1 1. Electrophile Prep (Tf2O, DIPEA, 0°C) Step2 2. Catalyst & Ligand Activation (Pd(0)) Step1->Step2 Step3 3. Cross-Coupling (60-90°C, Ar atm) Step2->Step3 Step4 4. Quench & Workup (Aqueous extraction) Step3->Step4 Step5 5. Purification (Silica Gel Column) Step4->Step5

Figure 2: Step-by-step workflow for the synthesis and cross-coupling of 2-indenyl triflate.

References

  • [1] Title: A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives Source: Indian Academy of Sciences URL: 1

  • [2] Title: WO2005105864A1 - Heterocyclic substituted metallocene compounds for olefin polymerization Source: Google Patents URL: 2

  • [4] Title: Group 4 Metallocenes Bearing η5-2-(N-Azolyl)indenyl Ligands: Synthesis, Structure Characterization, and Olefin Polymerization Catalysis Source: Organometallics - ACS Publications URL: 4

  • [3] Title: Supporting Information of - The Royal Society of Chemistry Source: The Royal Society of Chemistry (RSC) URL: 3

Sources

Application

Suzuki-Miyaura coupling conditions for 1H-Inden-2-yl trifluoromethanesulfonate

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 1H-Inden-2-yl Trifluoromethanesulfonate Executive Summary The 1H-inden-2-yl core is a privileged pharmacophore found in various bioactive molecules, including...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 1H-Inden-2-yl Trifluoromethanesulfonate

Executive Summary

The 1H-inden-2-yl core is a privileged pharmacophore found in various bioactive molecules, including HIV protease inhibitors (e.g., Indinavir precursors) and metallocene ligands. The most efficient route to functionalize the 2-position of the indene ring is via the Suzuki-Miyaura cross-coupling of 1H-inden-2-yl trifluoromethanesulfonate (Indenyl Triflate) .

This intermediate, derived from 2-indanone, behaves as a highly reactive vinyl triflate. However, it presents specific challenges:

  • Instability: High susceptibility to hydrolysis compared to aryl triflates.

  • Purification Sensitivity: Decomposition on acidic stationary phases (standard silica).[1]

  • Regio-integrity: Potential for double-bond migration (isomerization) under forcing basic conditions.

This guide provides a validated, self-consistent protocol for synthesizing the triflate precursor and executing the coupling with high fidelity.

Precursor Synthesis: 1H-Inden-2-yl Triflate

You cannot successfully couple what you cannot successfully isolate. The quality of the triflate is the single biggest determinant of coupling success.

Rationale: 2-Indanone is prone to self-condensation under strong basic conditions. Therefore, the use of a non-nucleophilic, sterically hindered base is critical to trap the enol form as the triflate without inducing polymerization.

Protocol A: Triflate Synthesis
  • Reagents: 2-Indanone (1.0 equiv), Triflic anhydride (Tf

    
    O, 1.1 equiv), 2,6-Lutidine or 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) (1.2 equiv).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon. Add 2-Indanone and base (2,6-Lutidine) in DCM (0.2 M). Cool to 0 °C .

  • Addition: Add Tf

    
    O dropwise over 20 minutes. The solution will turn dark.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Note: Triflate stains poorly; use KMnO

    
     or UV).
    
  • Quench: Dilute with pentane/ether (1:1). Filter off the pyridinium triflate salt precipitate.

  • Purification (CRITICAL):

    • Do NOT use standard silica gel. The acidity will hydrolyze the triflate back to indanone.

    • Method: Pass the filtrate through a short pad of Neutral Alumina or silica gel pre-treated with 5% Triethylamine (Et

      
      N).
      
    • Concentration: Evaporate solvent at

      
      . The product is an unstable oil/low-melting solid. Use immediately. 
      

Suzuki-Miyaura Coupling Conditions

Vinyl triflates undergo oxidative addition to Pd(0) faster than aryl bromides but slower than aryl iodides. The key to success with the indenyl system is maintaining a mild environment to prevent decomposition of the triflate before the catalytic cycle engages.

Method B: Standard Robust Conditions (First-Line Choice)

Best for: Aryl boronic acids with standard sterics.

ComponentReagentFunction
Catalyst Pd(PPh

)

(3–5 mol%)
Tetrakis provides a reliable Pd(0) source. The labile PPh

ligands facilitate rapid oxidative addition.
Base Na

CO

(2.0 equiv)
Mild base. Strong enough to activate boronic acid, weak enough to spare the triflate.
Solvent DME / H

O (3:1)
Dimethoxyethane coordinates Pd, stabilizing the intermediate. Water is essential for the transmetallation step.
Temp 60–80 °C Vinyl triflates often couple at lower temps than aryl chlorides.

Protocol:

  • Dissolve 1H-inden-2-yl triflate (1.0 equiv) and Aryl-B(OH)

    
     (1.1 equiv) in degassed DME.
    
  • Add aqueous Na

    
    CO
    
    
    
    (2 M solution).
  • Add Pd(PPh

    
    )
    
    
    
    .[2][3]
  • Heat to 80 °C under Argon for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water. Dry over MgSO

    
    .
    
Method C: High-Performance Conditions (Sterically Hindered)

Best for: Ortho-substituted boronic acids or electron-poor partners.

ComponentReagentFunction
Catalyst Pd(dppf)Cl

or SPhos Pd G2
Bidentate (dppf) or Bulky (SPhos) ligands prevent catalyst deactivation and accelerate reductive elimination.
Base K

PO

(3.0 equiv)
Anhydrous phosphate allows for coupling in water-sensitive scenarios if needed, though usually used with minimal water.
Solvent THF or Dioxane Higher boiling point (Dioxane) allows for forcing conditions if the reaction stalls.
Additive LiCl (2.0 equiv)Stabilizes the Pd-triflate intermediate, preventing

-hydride elimination or decomposition.

Visual Workflows & Mechanism

Figure 1: Synthesis and Coupling Workflow

This flowchart illustrates the critical path from raw material to coupled product, highlighting the stability checkpoints.[1]

IndenylWorkflow Indanone 2-Indanone Reaction Enolization & Trapping (Tf2O / 2,6-Lutidine) Indanone->Reaction DCM, 0°C Triflate 1H-Inden-2-yl Triflate (Unstable Intermediate) Reaction->Triflate Purification Filtration: Neutral Alumina Triflate->Purification Avoid Silica! Coupling Suzuki Coupling Pd(PPh3)4 / Na2CO3 Purification->Coupling Immediate Use Product 2-Aryl-1H-Indene Coupling->Product DME/H2O, 80°C

Caption: Critical workflow for Indenyl Triflate. Note the "Avoid Silica" warning to prevent hydrolysis.

Figure 2: Catalytic Cycle & Mechanistic Insight

Understanding the cycle helps troubleshoot. The oxidative addition into the C-O bond of the vinyl triflate is the turnover-limiting step in the absence of bulky ligands.

SuzukiMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Pd-OTf species) Pd0->OxAdd + Indenyl-OTf TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Ar-B(OH)3(-) RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization Risk RedElim->Pd0 - Product Substrate Indenyl Triflate Substrate->OxAdd Boronic Ar-B(OH)2 + Base Boronic->TransMet

Caption: Catalytic cycle. The Pd-OTf intermediate is electrophilic; LiCl can stabilize it.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Hydrolysis (Indanone recovery) Triflate decomposed before coupling.Ensure reagents are anhydrous.[1] Use Neutral Alumina for purification. Do not store the triflate; make fresh.
No Reaction (SM remains) Catalyst deactivation or poor oxidative addition.Switch to Pd(dppf)Cl

or XPhos-Pd-G2 . Add LiCl (1-2 equiv) to the reaction mixture.
Homocoupling (Biaryl formation) Oxygen in the system or excess boronic acid.Degas solvents thoroughly (freeze-pump-thaw). Lower Boronic acid equivalents to 1.05.
Isomerization (Double bond shift) Reaction temperature too high or base too strong.Lower temp to 60 °C. Switch base from K

PO

to CsF or NaHCO

.

References

  • Synthesis of Indenyl Triflates: Crisp, G. T., & Scott, W. J. (1987). Synthesis of Vinyl Triflates.[2][3][4] Organic Syntheses.[2][3][5] Link (General methodology adapted for indene).

  • Suzuki Coupling of Vinyl Triflates: Ritter, K. (1993). Synthetic Transformations of Vinyl and Aryl Triflates.[2][3][6][7][8] Synthesis, 1993(08), 735-762. Link

  • Mechanism & Additives: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[2] Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Indinavir Intermediate Synthesis: Reider, P. J. (1997). Advances in AIDS Chemotherapy: The Asymmetric Synthesis of Crixivan. Chimia, 51, 306. (Contextual grounding for indenyl reactivity).

Sources

Method

Application Note: Precision Synthesis of 2-Arylindenes via 1H-Inden-2-yl Triflate Intermediate

Abstract The 2-arylindene scaffold is a privileged structural motif found in estrogen receptor ligands (e.g., molecular probes for breast cancer research), metallocene ligands for olefin polymerization, and organic elect...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-arylindene scaffold is a privileged structural motif found in estrogen receptor ligands (e.g., molecular probes for breast cancer research), metallocene ligands for olefin polymerization, and organic electronic materials. Traditional synthetic routes, such as the Grignard addition to 2-indanone followed by dehydration, often suffer from poor regioselectivity, yielding mixtures of 1- and 2-substituted isomers due to the mobility of the indene double bond. This Application Note details a robust, regioselective protocol for synthesizing 2-arylindenes via a 1H-inden-2-yl triflate (2-triflyloxyindene) intermediate. This two-step sequence—enol triflate formation followed by Palladium-catalyzed Suzuki-Miyaura cross-coupling—ensures exclusive regiocontrol and high functional group tolerance.

Strategic Analysis & Retrosynthesis

The primary challenge in indene synthesis is controlling the position of the double bond. Under thermodynamic conditions, 1-substituted indenes often isomerize to 3-substituted isomers to maximize conjugation. However, 2-substituted indenes are thermodynamically stable but difficult to access via direct alkylation.

The Triflate Route decouples the bond formation into two controlled events:

  • Kinetic Trapping: Locking the enol form of 2-indanone as a triflate.

  • Cross-Coupling: Stereospecific C-C bond formation using Pd-catalysis.

Retrosynthesis Target 2-Arylindene (Target) Triflate 1H-Inden-2-yl Triflate (Key Intermediate) Target->Triflate Suzuki-Miyaura Coupling Boronic Aryl Boronic Acid (Coupling Partner) Target->Boronic Indanone 2-Indanone (Starting Material) Triflate->Indanone Enolization & Trapping

Figure 1: Retrosynthetic logic for accessing 2-arylindenes via the triflate platform.

Experimental Protocol

Phase 1: Synthesis of 1H-Inden-2-yl Triflate

Objective: Convert 2-indanone to 2-triflyloxyindene while suppressing self-condensation.

Critical Mechanism: 2-Indanone is prone to self-aldol condensation. The use of a bulky, non-nucleophilic base (KHMDS or LiHMDS) at cryogenic temperatures is mandatory to generate the enolate, which is then trapped by a triflating agent. Comins' Reagent is preferred over triflic anhydride (


) for higher yields and milder conditions, though 

can be used with a hindered base like 2,6-di-tert-butyl-4-methylpyridine.
Materials:
  • 2-Indanone (1.0 equiv)

  • KHMDS (Potassium bis(trimethylsilyl)amide), 0.5 M in toluene (1.1 equiv)

  • Comins' Reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)) (1.1 equiv)

  • THF (Anhydrous)[1][2]

  • Safety Note: KHMDS is pyrophoric. Handle under inert atmosphere (

    
     or Ar).
    
Step-by-Step Procedure:
  • Setup: Flame-dry a 2-neck round-bottom flask and cool under

    
    . Add anhydrous THF (concentration ~0.1 M relative to indanone).
    
  • Deprotonation: Cool the solvent to -78°C (dry ice/acetone bath). Add KHMDS solution dropwise over 10 minutes.

  • Enolization: Add a solution of 2-indanone in THF dropwise to the base. Stir at -78°C for 45 minutes. Note: The solution typically turns dark yellow/orange.

  • Trapping: Add a solution of Comins' Reagent in THF dropwise.

  • Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C over 2 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with 
    
    
    
    (3x). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo at <30°C.
  • Purification (CRITICAL): Flash chromatography on silica gel.

    • Eluent: Hexanes/EtOAc (95:5).

    • Additive: Pre-treat silica with 1%

      
        in hexanes to neutralize acidity. Triflates are acid-sensitive and will hydrolyze on untreated silica.
      

Yield Expectation: 85-95% (Colorless to pale yellow oil). Stability: Store at -20°C under Argon. Use within 1 week for best results.

Phase 2: Palladium-Catalyzed Cross-Coupling

Objective: Couple the vinyl triflate with an aryl boronic acid.[3]

Materials:
  • 1H-Inden-2-yl triflate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
    • Why: The bidentate ferrocenyl ligand prevents

      
      -hydride elimination and enhances stability compared to 
      
      
      
      .
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:
  • Degassing: Charge a reaction vial with the triflate, boronic acid, base, and catalyst. Evacuate and backfill with

    
     (3 cycles).
    
  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 60-80°C for 4-12 hours. Monitor by TLC (UV visualization).

    • Note: 2-Arylindenes are highly UV active (blue fluorescence often observed).

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc.

  • Purification: Silica gel chromatography (Hexanes/EtOAc). Note: The product is generally stable on standard silica.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Self-condensation of 2-indanoneEnsure temp is strictly -78°C during enolization. Add ketone slowly to the base (inverse addition).
Triflate Decomposition Hydrolysis on SilicaMandatory: Add 1% Triethylamine to the eluent during purification.
Double Bond Isomerization Thermodynamic equilibrationAvoid prolonged heating (>12h) in Step 2. Avoid strong mineral acids during workup.
Homocoupling (Biaryl) Oxidative coupling of boronic acidDegas solvents thoroughly. Reduce excess boronic acid.
Decision Tree for Catalyst Selection

CatalystSelection Start Select Catalyst Steric Is Boronic Acid Sterically Hindered? Start->Steric Standard Use Pd(dppf)Cl2 (Standard) Steric->Standard No (e.g., Phenyl) Hindered Use Pd(t-Bu3P)2 or Buchwald Precatalysts Steric->Hindered Yes (e.g., 2,6-dimethylphenyl)

Figure 2: Catalyst selection logic based on substrate sterics.

References

  • Synthesis of Vinyl Triflates via Comins' Reagent

    • Comins, D. L., & Dehghani, A. (1992). Pyridine-Derived Triflating Reagents: An Improved Preparation of Vinyl Triflates from Metallo Enolates. Tetrahedron Letters, 33(42), 6299-6302. Link

  • Suzuki-Miyaura Coupling of Vinyl Triflates

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Specific Application to Indenyl Systems

    • Ready, J. M., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates.[3] Journal of Organic Chemistry, 79(11), 5145–5154. Link

  • Stability of Triflates on Silica

    • Ritter, T., et al. (2021). SuFEx-Enabled, Chemoselective Synthesis of Triflates. ChemRxiv. Link (Discusses hydrolysis issues and stabilization techniques).

  • Preparation of 2-Indanone (Precursor)

    • Organic Syntheses, Coll.[4][5] Vol. 5, p.647 (1973); Vol. 41, p.53 (1961). Link

Sources

Application

Application Note: High-Fidelity Synthesis of 1H-Inden-2-yl Trifluoromethanesulfonate via Comins' Reagent

Executive Summary The synthesis of 1H-Inden-2-yl trifluoromethanesulfonate (also known as 2-indenyl triflate) is a critical transformation in medicinal chemistry, converting the inexpensive 2-indanone into a versatile cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1H-Inden-2-yl trifluoromethanesulfonate (also known as 2-indenyl triflate) is a critical transformation in medicinal chemistry, converting the inexpensive 2-indanone into a versatile cross-coupling partner. This enol triflate serves as a linchpin for installing aryl, vinyl, or alkynyl groups at the 2-position of the indene core via Suzuki-Miyaura, Stille, or Negishi couplings—a structural motif prevalent in various bioactive alkaloids and selective estrogen receptor modulators (SERMs).

This guide details a robust protocol using Comins' Reagent (N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide). Unlike traditional reagents like triflic anhydride (


), which often lead to polymerization or low yields due to high reactivity and acidic byproducts, Comins' reagent offers superior regioselectivity, milder reaction conditions, and higher tolerance for functional groups.

Scientific Background & Mechanism[1][2]

Why Comins' Reagent?

The conversion of a ketone to an enol triflate requires the generation of an enolate followed by trapping with a triflating agent.

  • Triflic Anhydride (

    
    ):  Highly reactive but generates triflic acid (
    
    
    
    ) as a byproduct, which can decompose the acid-sensitive enol triflate or cause polymerization of the indene core.
  • N-Phenyl-bis(trifluoromethanesulfonimide) (

    
    ):  Stable but low reactivity; often requires higher temperatures or prolonged reaction times.
    
  • Comins' Reagent: The "Goldilocks" reagent. It reacts rapidly at -78°C. The byproduct is the sulfonamide anion, which is non-acidic and easily removed during aqueous workup.

Reaction Mechanism

The reaction proceeds via the kinetic deprotonation of 2-indanone using a non-nucleophilic base (NaHMDS or LiHMDS) to form the alkali metal enolate. The oxygen of the enolate then attacks the sulfur atom of the Comins' reagent, displacing the sulfonamide anion.

ReactionMechanism Indanone 2-Indanone Enolate Sodium Enolate Intermediate Indanone->Enolate Deprotonation Base NaHMDS (-78°C) Base->Enolate TS Transition State (O-Sulfonylation) Enolate->TS Nucleophilic Attack Comins Comins' Reagent Comins->TS Product 1H-Inden-2-yl triflate TS->Product Elimination Byproduct Sulfonamide Byproduct TS->Byproduct

Figure 1: Mechanistic pathway for the conversion of 2-indanone to 1H-Inden-2-yl triflate.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[1]Role
2-Indanone 615-13-41.0Substrate
Comins' Reagent 145100-51-21.2Triflating Agent
NaHMDS (1.0 M in THF) 1070-89-91.3Base (Kinetic Control)
THF (Anhydrous) 109-99-9SolventReaction Medium
Sodium Bicarbonate 144-55-8N/AQuench/Wash
Equipment
  • Flame-dried 2-neck round-bottom flask (RBF).

  • Inert gas line (Nitrogen or Argon).

  • Low-temperature thermometer.

  • Acetone/Dry Ice bath (-78°C).

  • Flash chromatography column (Silica Gel 60).

Detailed Experimental Protocol

Preparation
  • Glassware: Flame-dry a 100 mL 2-neck RBF equipped with a magnetic stir bar and rubber septum. Allow to cool under a stream of nitrogen.

  • Reagent Solubilization:

    • Dissolve 2-Indanone (1.0 mmol, 132 mg) in anhydrous THF (5 mL).

    • Dissolve Comins' Reagent (1.2 mmol, 471 mg) in anhydrous THF (3 mL) in a separate vial.

Reaction Workflow

Workflow Start Start: Inert Atmosphere Setup Cooling Cool NaHMDS/THF to -78°C Start->Cooling Addition1 Add 2-Indanone Solution Dropwise (10 min) Cooling->Addition1 Stir1 Stir at -78°C for 30-60 min (Enolate Formation) Addition1->Stir1 Addition2 Add Comins' Reagent Solution Dropwise Stir1->Addition2 Warm Warm to Room Temp Stir 2-3 hours Addition2->Warm Quench Quench with Sat. NaHCO3 Warm->Quench Workup Extract (Et2O/EtOAc) Wash (Brine) Dry (MgSO4) Quench->Workup Purify Flash Column Chromatography (100% Hexanes) Workup->Purify

Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Base Preparation: Charge the reaction flask with anhydrous THF (5 mL) and NaHMDS (1.3 mL, 1.0 M in THF, 1.3 mmol). Cool the solution to -78°C using a dry ice/acetone bath.

  • Enolization: Add the solution of 2-Indanone dropwise via syringe over 5–10 minutes.

    • Critical Control Point: Maintain internal temperature below -70°C to prevent self-condensation of the ketone.

    • Stir at -78°C for 45 minutes to ensure complete enolate formation.

  • Triflation: Add the solution of Comins' Reagent dropwise to the enolate mixture at -78°C.

  • Completion: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature naturally. Stir for an additional 2–3 hours.

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 9:1). The product (Rf ~0.6-0.7 in Hexanes) is less polar than the starting ketone.

  • Workup:

    • Quench the reaction with saturated aqueous

      
       (10 mL).
      
    • Extract with Diethyl Ether (

      
      ) or Ethyl Acetate (
      
      
      
      ).
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure at <30°C  (product is volatile and thermally sensitive).
      
Purification

Purify the crude oil via flash column chromatography on silica gel.[2]

  • Eluent: 100% Hexanes (or Pentane).

  • Note: If the product degrades on silica (indicated by streaking), use silica pre-treated with 1% Triethylamine (

    
    ) to neutralize acidity, though 2-indenyl triflate is generally stable on neutral silica.
    

Characterization Data

The following data validates the isolation of 1H-Inden-2-yl trifluoromethanesulfonate :

  • Physical State: Colorless oil.

  • Yield: Typically 75–85%.

  • 
    H NMR (500 MHz, 
    
    
    
    ):
    • 
       7.69 (s, 1H, vinyl CH)
      
    • 
       7.36–7.40 (m, 2H, Ar-H)
      
    • 
       7.29–7.33 (m, 1H, Ar-H)
      
    • 
       7.27 (td, 
      
      
      
      Hz, 1H, Ar-H)[3]
    • 
       3.67 (s, 2H, benzylic 
      
      
      
      )
  • 
    C NMR (125 MHz, 
    
    
    
    ):
    • 
       153.3 (C-OTf), 140.3, 137.5, 127.4, 126.3, 123.9, 122.3, 119.6, 118.8 (q, 
      
      
      
      Hz,
      
      
      ), 37.8 (
      
      
      ).
  • 
    F NMR (376 MHz, 
    
    
    
    ):
    • 
       -72.9 (s, 
      
      
      
      ).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete enolization or moisture ingress.Ensure reagents are anhydrous; increase base/Comins stoichiometry to 1.5 equiv.
Self-Condensation Addition of ketone too fast or Temp > -78°C.Add ketone slowly down the side of the flask; ensure strict cryogenic control.
Product Decomposition Acidic silica gel or thermal instability.Use

(1% v/v) in eluent; concentrate rotary evaporator bath at <30°C.
Starting Material Remaining Enolate protonation by moisture.Dry THF over Na/Benzophenone or molecular sieves; ensure inert atmosphere.

Safety Considerations

  • Comins' Reagent: While stable, it is a sulfonylating agent. Avoid inhalation and skin contact.

  • NaHMDS: Strong base, corrosive, and moisture-sensitive. Handle in a fume hood.

  • Triflates: Vinyl triflates can be skin sensitizers. Wear nitrile gloves and safety goggles.

References

  • Characterization & Protocol Validation

    • Liu, X., et al. "Synthesis of 1H-Inden-2-yl trifluoromethanesulfonate.
  • Comins' Reagent Overview

    • Comins, D. L., & Dehghani, A. "Pyridine-Derived Triflating Reagents: An Improved Preparation of Vinyl Triflates from Metallo Enolates." Tetrahedron Letters, 33(42), 6299-6302.
  • General Enol Triflate Methodology

    • Eastwood, P. "Enol Triflates in Organic Synthesis.

Sources

Method

Strategic Functionalization of the Indene Scaffold: Advanced Stille Coupling Protocols for 2-Indenyl Triflate

An Application Note for Drug Development Professionals and Organic Chemists Introduction: The Indene Moiety in Modern Chemistry The indene core is a privileged structural motif found in a wide array of molecules of signi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals and Organic Chemists

Introduction: The Indene Moiety in Modern Chemistry

The indene core is a privileged structural motif found in a wide array of molecules of significant interest. Its presence in precursors for metallocene catalysts, functional materials, and N-heterocyclic carbene ligands highlights its versatility.[1] In the realm of drug discovery and development, indene-based structures are a source of numerous bioactive compounds, demonstrating potential as anti-proliferative agents, treatments for neurodegenerative diseases, and phospholipase A inhibitors.[1][2][3] The ability to precisely and efficiently modify the indene skeleton is therefore of paramount importance for accessing novel chemical space and developing next-generation therapeutics and materials.

This application note provides a detailed guide to the functionalization of 2-indenyl triflate using the Stille cross-coupling reaction. The triflate group serves as an excellent pseudohalide leaving group, offering high reactivity in palladium-catalyzed processes.[4][5] The Stille reaction is particularly well-suited for this purpose due to its remarkable tolerance for a wide variety of functional groups and the general stability of the required organostannane reagents to air and moisture.[5][6][7] We will explore the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for coupling various organic fragments, and offer insights into optimization and troubleshooting.

The Mechanism: A Palladium-Catalyzed Cycle of Transformation

The Stille reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[6][8] Understanding this mechanism is crucial for rationalizing reaction conditions and troubleshooting unforeseen outcomes. The cycle consists of three primary steps:

  • Oxidative Addition : The active Pd(0) catalyst, typically coordinated to two ligands (L), initiates the cycle by inserting into the carbon-oxygen bond of the 2-indenyl triflate. This step forms a square planar Pd(II) intermediate.[9][10] The high reactivity of the triflate leaving group facilitates this often rate-determining step, especially compared to analogous chlorides.[4]

  • Transmetalation : The organostannane reagent (R-SnR'₃) then exchanges its organic group (R) with the triflate group on the palladium center.[9][11] This step regenerates the triflate as a tin-containing salt. The rate of this step is highly dependent on the nature of the R group, the ligands on palladium, and the solvent. Additives such as lithium chloride or copper(I) iodide can accelerate this process.[12] The order of group transfer from tin is generally Alkynyl > Alkenyl > Aryl > Allyl/Benzyl >> Alkyl, allowing for the use of "non-transferable" groups like butyl or methyl on the tin reagent.[12]

  • Reductive Elimination : The final step involves the coupling of the two organic fragments (the indenyl group and the transferred R group) from the Pd(II) center.[6][9] This concerted step forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Stille_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) in1 Pd0->in1 IndenylTriflate 2-Indenyl-OTf PdII_Intermediate1 Indenyl-Pd(II)(OTf)L₂ IndenylTriflate->PdII_Intermediate1 Oxidative Addition Organostannane R-SnBu₃ Organostannane->PdII_Intermediate1 Product 2-R-Indene TinSalt Bu₃Sn-OTf PdII_Intermediate2 Indenyl-Pd(II)(R)L₂ PdII_Intermediate1->PdII_Intermediate2 Transmetalation out1 PdII_Intermediate1->out1 PdII_Intermediate2->Product Reductive Elimination in2 PdII_Intermediate2->in2 in2->Pd0 out1->TinSalt out2

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Core Components and Experimental Considerations

A successful Stille coupling requires careful selection and handling of several key components:

  • Substrate (2-Indenyl Triflate): Vinyl triflates are highly effective electrophiles in Stille couplings.[13] The substrate should be pure and free of residual acid from its preparation, as this can interfere with the catalyst.

  • Organostannane: These reagents are the source of the nucleophilic carbon fragment. While they are relatively stable, organotin compounds are toxic and should be handled with appropriate care in a well-ventilated fume hood.[4][7]

  • Palladium Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ can be used directly, it is often more convenient and efficient to generate the active Pd(0) species in situ from a more stable Pd(II) precursor like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, in combination with a phosphine ligand.[7][10]

  • Ligands: The choice of ligand is critical. Triphenylphosphine (PPh₃) is a common workhorse. For more challenging couplings, or to improve reaction rates, electron-rich and sterically bulky ligands (e.g., P(t-Bu)₃, XPhos) or triphenylarsine (AsPh₃) can be beneficial.[12][14][15] The ligand stabilizes the palladium center and modulates its reactivity.

  • Solvent: Anhydrous, degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions.[8] Common choices include THF, dioxane, DMF, and toluene. The polarity of the solvent can influence the transmetalation step.[16]

  • Additives: In cases where transmetalation is slow, additives can provide a significant rate enhancement.

    • Copper(I) Iodide (CuI): Believed to act as a ligand scavenger and facilitate a more rapid transmetalation.[5]

    • Chloride Sources (LiCl): Accelerates the reaction by forming a more reactive organostannane or influencing the palladium intermediate.[12][17]

    • Fluoride Sources (CsF): Can activate the organostannane, forming a hypervalent tin species that is more reactive in the transmetalation step.[12][18]

Experimental Protocols

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Pd catalyst, ligand, & additives to oven-dried flask B 2. Evacuate and backfill flask with inert gas (e.g., Argon) 3x A->B C 3. Add anhydrous, degassed solvent via syringe B->C D 4. Add 2-indenyl triflate (1.0 equiv) C->D E 5. Add organostannane (1.1-1.2 equiv) D->E F 6. Heat reaction to desired temperature (e.g., 80-100 °C) E->F G 7. Monitor reaction progress by TLC or GC-MS F->G H 8. Cool to RT, dilute with solvent (e.g., Ethyl Acetate) G->H I 9. Stir with aqueous KF solution to precipitate tin salts H->I J 10. Filter through Celite I->J K 11. Purify by column chromatography J->K

Caption: General experimental workflow for 2-indenyl triflate functionalization.

This protocol describes a standard procedure for coupling an aryl group onto the 2-indenyl scaffold.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add Pd(PPh₃)₄ (35 mg, 0.03 mmol, 3 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Add 2-indenyl triflate (264 mg, 1.0 mmol, 1.0 equiv).

  • Add tributyl(phenyl)stannane (404 mg, 1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Add a saturated aqueous solution of potassium fluoride (KF) (15 mL) and stir vigorously for 1 hour to precipitate the tin byproducts.[12][19]

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-phenyl-1H-indene.

This protocol demonstrates the coupling of a heteroaromatic ring, a common motif in pharmacologically active molecules. The use of a copper(I) additive can be beneficial.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), triphenylarsine (AsPh₃) (49 mg, 0.16 mmol, 8 mol%), and copper(I) iodide (CuI) (19 mg, 0.1 mmol, 10 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed N,N-dimethylformamide (DMF) (8 mL) via syringe.

  • Add 2-indenyl triflate (264 mg, 1.0 mmol, 1.0 equiv).

  • Add 2-(tributylstannyl)thiophene (448 mg, 1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-8 hours.

  • Cool the reaction to room temperature, dilute with diethyl ether (30 mL), and wash with water (3 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the residue by silica gel chromatography to yield 2-(thiophen-2-yl)-1H-indene.

Data Presentation: Reaction Parameter Summary

The following table summarizes representative conditions for the Stille functionalization of 2-indenyl triflate with various organostannanes. These are based on established protocols for similar vinyl triflates.[18][20][21][22]

EntryOrganostannane (R-SnBu₃)Catalyst (mol%)Ligand (mol%)Additive (mol%)SolventTemp (°C)Time (h)
1PhenylPd(PPh₃)₄ (3)--Toluene908
2VinylPd₂(dba)₃ (2)AsPh₃ (8)-THF654
32-FurylPd(OAc)₂ (4)P(t-Bu)₃ (8)-Dioxane10012
44-MethoxyphenylPd₂(dba)₃ (1.5)P(o-tol)₃ (6)LiCl (300)DMF806
5EthynylPd(PPh₃)₄ (5)-CuI (10)THF505
6N-Boc-pyrrol-2-ylPd(OAc)₂ (5)XPhos (10)CsF (220)t-BuOH10016

Troubleshooting and Scientific Insights

Even robust reactions like the Stille coupling can present challenges. Below are common issues and evidence-based solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen or moisture.[8] 2. Insufficient reaction temperature. 3. Slow transmetalation step.[11]1. Ensure all reagents and solvents are anhydrous and thoroughly degassed. Use a fresh bottle of catalyst or ligand.[23] 2. Incrementally increase the reaction temperature. 3. Add a co-catalyst like CuI or an additive such as LiCl or CsF to accelerate transmetalation.[12]
Formation of Homocoupled Byproducts 1. Presence of oxygen can promote homocoupling of the organostannane.[7] 2. Reaction of two organostannane molecules with the Pd(II) center.[6]1. Rigorously degas all solvents and maintain a positive pressure of inert gas. 2. Use a slight excess (1.05-1.1 equiv) of the organostannane, avoiding a large excess.
Difficulty Removing Tin Byproducts 1. Tributyltin salts can be difficult to separate from nonpolar products.[19] 2. Incomplete precipitation with KF.1. After the reaction, perform a KF workup with vigorous stirring for several hours or overnight.[12] 2. Alternatively, wash the organic layer with 1M HCl if the product is acid-stable. 3. Use Me₄Sn or other tetraalkyltin reagents where the byproducts are more volatile, if possible.[19]
Product Decomposition 1. Certain functional groups (especially on heteroaryl stannanes) may be unstable to prolonged heating.[15]1. Use a more active catalyst/ligand system (e.g., Pd/biarylphosphine) to allow for lower reaction temperatures.[15][20] 2. Minimize reaction time by carefully monitoring for completion.

Conclusion

The Stille cross-coupling reaction is a powerful and highly reliable method for the C-C bond formation at the C2-position of the indene nucleus via a 2-indenyl triflate intermediate. Its broad functional group tolerance and the availability of diverse organostannane reagents make it an invaluable tool in medicinal chemistry and materials science for generating libraries of novel functionalized indenes. By understanding the core mechanism and carefully controlling reaction parameters, researchers can efficiently access complex molecular architectures that would be challenging to synthesize by other means. The protocols and insights provided herein serve as a robust starting point for the successful application of this pivotal transformation.

References

  • OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Stille reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • Casado, A. L., & Espinet, P. (1998). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Journal of the American Chemical Society, 120(35), 8978–8985. Retrieved from [Link]

  • Hodgson, D. M., & Foley, A. M. (2012). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Chemical Communications, 48(69), 8688-8690. Retrieved from [Link]

  • Ahlquist, M., & Norrby, P.-O. (2009). Subtle Balance of Ligand Steric Effects in Stille Transmetalation. Organometallics, 28(19), 5861–5867. Retrieved from [Link]

  • SynArchive. (n.d.). Stille Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd cross-coupling mechanism of the Stille reaction. Retrieved from [Link]

  • LNG Chemical Sciences. (n.d.). Stille-Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Ligand effects on Stille couplings of Z-b-bromostyrene a,b. Retrieved from [Link]

  • Verkade, J. G., et al. (2004). Highly active palladium catalysts supported by bulky proazaphosphatrane ligands for Stille cross-coupling. Journal of the American Chemical Society, 126(50), 16433-9. Retrieved from [Link]

  • Organic-Synthesis.org. (n.d.). Stille Coupling. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Stille Cross-Coupling. Retrieved from [Link]

  • Scott, W. J., & Stille, J. K. (1990). Palladium-Catalyzed Coupling of Vinyl Triflates with Organostannanes. Organic Syntheses, 68, 116. Retrieved from [Link]

  • Delgado, A., et al. (2011). Synthetic approaches to multifunctional indenes. Beilstein Journal of Organic Chemistry, 7, 1749–1755. Retrieved from [Link]

  • MDPI. (2024). Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification. Molecules, 29(15), 3532. Retrieved from [Link]

  • Lumen Learning. (n.d.). Palladium catalyzed couplings. Retrieved from [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. Angewandte Chemie International Edition, 46(29), 5559-5563. Retrieved from [Link]

  • ResearchGate. (n.d.). Stille-type cross coupling reactions with tetraalkynyl stannanes. Retrieved from [Link]

  • Kwon, H. B., McKee, B. H., & Stille, J. K. (1990). Palladium-catalyzed coupling reactions of (α-ethoxyvinyl)trimethylstannane with vinyl and aryl triflates. The Journal of Organic Chemistry, 55(10), 3114–3118. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Retrieved from [Link]

  • Casado, A. L., et al. (2000). Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Journal of the American Chemical Society, 122(48), 11925–11933. Retrieved from [Link]

  • Chem Arul. (2025, October 26). Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). New indene-derivatives with anti-proliferative properties. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2013). Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. Organic Letters, 15(1), 180–183. Retrieved from [Link]

  • Godyń, J., et al. (2021). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. Molecules, 26(11), 3192. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1H‐indene and some examples of indene pharmaceuticals. Retrieved from [Link]

  • Reddit. (2020, May 1). Need help with Stille's reaction! Why is CO needed in this synthesis?. Retrieved from [Link]

  • Ragaini, F., et al. (2022). Cationic palladium(II)-indenyl complexes bearing phosphines as ancillary ligands. Dalton Transactions, 51(28), 10756-10767. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. PMC. Retrieved from [Link]

  • The Keep. (2001, June 8). The Synthesis of 2-Indenylphenols: Potential Ligands For Transition Metals. Retrieved from [Link]

  • Chem-Station. (2014, March 26). Migita-Kosugi-Stille Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized synthesis of vinyl triflate 26. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Retrieved from [Link]

Sources

Application

Application Note: Preparation of Indenyl Ligands for Metallocenes via Triflate Precursors

This Application Note and Protocol guide details the preparation of indenyl ligands for metallocenes using triflate precursors. Executive Summary The synthesis of substituted indenyl ligands is a critical bottleneck in t...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the preparation of indenyl ligands for metallocenes using triflate precursors.

Executive Summary

The synthesis of substituted indenyl ligands is a critical bottleneck in the development of high-performance metallocene catalysts for olefin polymerization and stereoselective organic synthesis. Traditional routes often rely on harsh Grignard additions to indanones followed by acid-catalyzed dehydration, a pathway frequently plagued by regiochemical ambiguity and functional group intolerance.

This guide presents a superior Triflate-Mediated Strategy . By converting 2-indanone to its enol triflate (2-indenyl triflate), researchers access a versatile electrophilic intermediate. This intermediate undergoes mild, palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, or Negishi) to install a wide array of aryl, alkyl, or heteroaryl substituents at the 2-position with high regiofidelity. The resulting 2-substituted indenes are then cleanly metallated to form Group 4 metallocenes (Zr, Hf, Ti).

Key Advantages[1][2]
  • Regiospecificity: Exclusively targets the 2-position, avoiding the isomeric mixtures common in acid-catalyzed dehydration.

  • Modular Diversity: Compatible with electron-rich, electron-poor, and sterically bulky substituents via well-established coupling libraries.

  • Mild Conditions: Avoids strong acids and high temperatures, preserving sensitive functional groups.

Mechanistic Pathway & Logic

The synthesis relies on three distinct mechanistic phases: Enolization/Trapping , Cross-Coupling , and Metallation .

Phase 1: Kinetic Enolization and Triflation

Treatment of 2-indanone with a non-nucleophilic base (e.g., LHMDS, KHMDS) generates the thermodynamic enolate. Trapping this enolate with a triflating agent (PhNTf₂ or Tf₂O) locks the double bond, creating the vinyl triflate.

  • Critical Control Point: Temperature must be maintained at -78°C to prevent polymerization of the sensitive enolate.

Phase 2: Oxidative Addition and Transmetalation (Suzuki Coupling)

The C-OTf bond of the 2-indenyl triflate undergoes oxidative addition to a Pd(0) species. This is faster than aryl chlorides but slower than aryl iodides. Transmetalation with an arylboronic acid followed by reductive elimination yields the 2-substituted indene.

  • Catalyst Choice: Pd(PPh₃)₄ is standard, but bulky ligands like SPhos or XPhos are required for sterically hindered substrates.

Phase 3: Deprotonation and Salt Metathesis

The resulting indene is deprotonated with


-BuLi to form the aromatic indenyl anion (10e⁻ system), which reacts with 

to form the metallocene dichloride.

G Indanone 2-Indanone Enolate Indenyl Enolate (Intermediate) Indanone->Enolate Base (LHMDS) -78°C Triflate 2-Indenyl Triflate (Electrophile) Enolate->Triflate PhNTf2 Trapping PdComplex Pd(II)-Indenyl Complex Triflate->PdComplex Pd(0) Oxidative Addition Ligand 2-Substituted Indene Ligand PdComplex->Ligand Ar-B(OH)2 Suzuki Coupling Metallocene Zirconocene Dichloride Ligand->Metallocene 1. n-BuLi 2. ZrCl4

Caption: Step-wise conversion of 2-indanone to zirconocene via triflate intermediate.

Experimental Protocols

Safety Pre-Read
  • Triflic Anhydride (

    
    ):  Highly corrosive and reacts violently with water. Handle only in a dry, inert atmosphere (glovebox or Schlenk line).
    
  • Organolithiums (

    
    -BuLi):  Pyrophoric. Use essentially anhydrous solvents and techniques.[1]
    
  • Silica Gel: Triflates are acid-sensitive and can decompose on standard silica. Always use neutralized silica (treated with 1-2%

    
    ) for purification.
    
Protocol A: Synthesis of 2-Indenyl Triflate

Target: Conversion of 2-indanone to 2-indenyl trifluoromethanesulfonate.

  • Setup: Flame-dry a 250 mL Schlenk flask and equip with a magnetic stir bar and rubber septum under Argon.

  • Reagents:

    • 2-Indanone: 1.32 g (10.0 mmol)

    • 
      -Phenyl-bis(trifluoromethanesulfonimide) (
      
      
      
      ): 3.93 g (11.0 mmol)
    • THF (anhydrous): 50 mL

    • KHMDS (0.5 M in toluene): 24 mL (12.0 mmol)

  • Procedure:

    • Dissolve 2-indanone and

      
       in anhydrous THF.
      
    • Cool the solution to -78°C (dry ice/acetone bath).

    • Add KHMDS solution dropwise via syringe over 20 minutes. The solution will turn dark.

    • Stir at -78°C for 3 hours, then allow to warm slowly to 0°C over 2 hours.

    • Quench: Add saturated aqueous

      
       (30 mL).
      
  • Workup:

    • Extract with diethyl ether (3 x 50 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo at <30°C (triflates are thermally labile).
      
  • Purification:

    • Prepare a silica column slurried with Hexanes containing 2% Triethylamine (

      
      ).
      
    • Elute with Hexanes/EtOAc (95:5).

    • Yield: Expect ~85-90% as a colorless to pale yellow oil. Store at -20°C.

Protocol B: Suzuki Coupling to 2-Phenylindene

Target: Synthesis of 2-phenylindene from 2-indenyl triflate.

  • Setup: Charge a reaction vial with a stir bar.

  • Reagents:

    • 2-Indenyl Triflate (from Protocol A): 2.64 g (10.0 mmol)

    • Phenylboronic acid: 1.46 g (12.0 mmol)

    • 
      : 230 mg (2 mol%)
      
    • 
       (2.0 M aqueous): 10 mL
      
    • DME (Dimethoxyethane): 40 mL

  • Procedure:

    • Dissolve triflate and boronic acid in DME. Degas by bubbling Argon for 10 mins.

    • Add Pd catalyst and degassed base solution.

    • Heat to 80°C for 4-6 hours. Monitor by TLC (Hexanes).

  • Workup:

    • Cool to RT, dilute with water, extract with ether.

    • Pass through a short pad of silica to remove Pd black.

    • Recrystallize from Ethanol or Hexanes.

    • Yield: Expect >80% as white crystalline solid.

Protocol C: Metallation to Bis(2-phenylindenyl)zirconium Dichloride

Target: Formation of the Group 4 Metallocene.

  • Setup: Glovebox or strict Schlenk technique.

  • Reagents:

    • 2-Phenylindene: 1.92 g (10.0 mmol)

    • 
      -BuLi (2.5 M in hexanes): 4.2 mL (10.5 mmol)
      
    • 
      : 1.16 g (5.0 mmol) - Note stoichiometry: 2 ligands per metal.
      
    • Toluene/Ether: 1:1 mixture (50 mL)

  • Procedure:

    • Dissolve ligand in ether at -78°C. Add

      
      -BuLi dropwise.[2]
      
    • Warm to RT and stir for 4 hours (Solution turns yellow/orange).

    • Remove solvent in vacuo to obtain the lithium salt. Wash with pentane to remove residual BuLi.

    • Resuspend lithium salt in Toluene at -78°C.[3]

    • Add

      
       (solid or slurry) in one portion.
      
    • Warm to RT and stir overnight (16 h).

  • Purification:

    • Filter off LiCl salts (Celite).

    • Concentrate filtrate and crystallize from Toluene/Hexane at -30°C.

    • Product: Bright yellow/orange crystals.

Data Summary & Troubleshooting

Yield Comparison Table
StepReaction TypeTypical YieldKey ImpurityMitigation
1 Enol Triflate Formation85-92%Hydrolyzed KetoneUse anhydrous reagents; Neutralized silica.
2 Suzuki Coupling80-95%Homocoupled BiarylDegas solvents thoroughly; Optimize Pd catalyst.
3 Metallation (

)
45-65%Oligomers/PolymerPrecise stoichiometry; Low temp addition.
Troubleshooting Guide
  • Triflate Decomposition: If the triflate turns black/tarry on the column, the silica was too acidic. Solution: Pre-wash silica with 5%

    
     in hexanes.
    
  • Low Coupling Yield: If starting material remains, the triflate may have hydrolyzed. Solution: Ensure base (

    
    ) is degassed; switch to anhydrous conditions with 
    
    
    
    or
    
    
    .
  • Metallocene Solubility: If the final complex is insoluble in toluene, it may be the meso isomer or polymeric. Solution: Try extraction with

    
     or hot chlorobenzene.
    

References

  • Synthesis of Vinyl Triflates: Ritter, K. "Synthetic transformations of vinyl and aryl triflates." Synthesis, 1993(08), 735-762. Link

  • Suzuki Coupling of Triflates: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. Link

  • Metallocene Synthesis: Halterman, R. L. "Synthesis and Applications of Chiral Cyclopentadienylmetal Complexes." Chemical Reviews, 1992, 92(5), 965-994. Link

  • 2-Phenylindene Preparation: Austin, R. N., et al. "Synthesis and Structural Characterization of 2-Arylindenyl Zirconocenes." Organometallics, 2009, 28(6), 1765–1775. Link

  • Triflate Safety Data: Fisher Scientific. "Safety Data Sheet: Trifluoromethanesulfonic Anhydride." Link

Sources

Method

Application Note: Negishi Coupling of 2-Indenyl Triflate with Organozinc Reagents

Strategic Overview The indene scaffold is a privileged pharmacophore in medicinal chemistry, appearing in estrogen receptor ligands, melatonin receptor agonists, and metallocene catalysts. However, functionalizing the 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The indene scaffold is a privileged pharmacophore in medicinal chemistry, appearing in estrogen receptor ligands, melatonin receptor agonists, and metallocene catalysts. However, functionalizing the 2-position of the indene ring is synthetically challenging. Electrophilic aromatic substitution typically occurs at the electron-rich 3-position or on the benzene ring.

This protocol details the Negishi coupling of 2-indenyl triflate , a strategy that locks the regiochemistry at the 2-position. By converting 2-indanone to its enol triflate (2-indenyl triflate), we generate a versatile vinyl electrophile. Coupling this with organozinc reagents offers distinct advantages over Suzuki or Stille methods:

  • Superior Reactivity: Organozincs couple efficiently with vinyl triflates under mild conditions.

  • Alkyl Group Transfer: Negishi coupling is often superior for introducing

    
     hybridized alkyl groups (e.g., methyl, ethyl, isopropyl) compared to Suzuki coupling.
    
  • Toxicity Profile: Avoids the toxic tin byproducts associated with Stille coupling.

Pre-Analytical Phase: Synthesis of 2-Indenyl Triflate

Critical Quality Attribute (CQA): The stability of 2-indenyl triflate is finite. While isolable, it is prone to hydrolysis and polymerization if traces of acid remain. This protocol uses a hindered base to ensure stability.

Reagents
  • Substrate: 2-Indanone (1.0 equiv)

  • Reagent: Trifluoromethanesulfonic anhydride (

    
    ) (1.1 equiv)
    
  • Base: 2,6-Lutidine (1.2 equiv) or 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) for sensitive substrates.

  • Solvent: Anhydrous Dichloromethane (DCM)

Protocol A: Enol Triflate Formation
  • Setup: Flame-dry a round-bottom flask and cool to 0 °C under a nitrogen atmosphere.

  • Dissolution: Dissolve 2-indanone (10 mmol) and 2,6-lutidine (12 mmol) in anhydrous DCM (50 mL).

  • Addition: Add

    
     (11 mmol) dropwise via syringe over 10 minutes. The solution will turn from colorless to yellow/orange.
    
  • Reaction: Stir at 0 °C for 2 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The ketone spot should disappear, replaced by a less polar UV-active spot (the triflate).

  • Workup (Crucial for Stability):

    • Dilute with cold pentane or hexanes (precipitates the lutidinium triflate salt).

    • Filter through a short pad of neutral alumina or silica gel pre-treated with 1%

      
      .
      
    • Concentrate the filtrate in vacuo at low temperature (< 25 °C).

  • Storage: Use immediately or store at -20 °C under argon.

Core Protocol: Negishi Cross-Coupling[1][2][3][4][5]

This protocol utilizes


  as the catalyst. It is robust for vinyl triflates. For sterically demanding couplings, 

is the recommended alternative.
Reagents
  • Electrophile: 2-Indenyl Triflate (1.0 equiv)

  • Nucleophile: Organozinc Reagent (

    
    ) (1.2–1.5 equiv)
    
  • Catalyst:

    
     (3–5 mol%)
    
  • Solvent: Anhydrous THF

Protocol B: Cross-Coupling
  • Catalyst Loading: In a glovebox or under strictly inert atmosphere, charge a reaction vial with 2-indenyl triflate (1.0 mmol) and

    
     (0.03 mmol).
    
  • Solvent: Add anhydrous THF (5 mL).

  • Nucleophile Addition: Add the Organozinc reagent (1.2 mmol, typically 0.5–1.0 M in THF) dropwise at Room Temperature (RT).

    • Note: Exothermic reaction. If using highly reactive alkyl zincs (e.g.,

      
      ), cool to 0 °C during addition.
      
  • Reaction:

    • Aryl/Vinyl Zincs: Heat to 60 °C for 2–4 hours.

    • Alkyl Zincs: Often proceed at RT or mild heating (40 °C).

  • Quench: Cool to RT. Carefully quench with saturated aqueous

    
    .
    
  • Extraction: Extract with

    
     (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography on silica gel.

Critical Process Parameters & Troubleshooting

ParameterRecommendationImpact of Deviation
Moisture Control Strictly AnhydrousOrganozinc reagents hydrolyze instantly upon contact with water, killing the reaction.
Triflate Quality Freshly preparedHydrolyzed triflate (reverting to indanone) will not couple and may poison the catalyst.
Zinc Reagent Prep Titrate before useUnknown concentration leads to incomplete conversion or excessive homocoupling.
Catalyst Choice

vs.

Use dppf if

-hydride elimination is a risk (for alkyl groups with

-hydrogens).
Troubleshooting "No Reaction":
  • Check Oxidative Addition: 2-Indenyl triflate is electron-rich compared to aryl triflates. If

    
     fails, switch to a more electron-rich catalyst system like 
    
    
    
    + SPhos
    or XPhos to facilitate oxidative addition.
  • Zinc Activation: If preparing

    
     in situ from 
    
    
    
    , ensure LiCl is present (Knochel's conditions) to solubilize the zinc species and accelerate transmetallation.

Visualization of Workflows

Diagram 1: Experimental Workflow

This diagram illustrates the sequential logic from precursor to final scaffold.

NegishiWorkflow Indanone 2-Indanone (Precursor) Activation Activation (Tf2O, 2,6-Lutidine) Indanone->Activation Enolization Triflate 2-Indenyl Triflate (Electrophile) Activation->Triflate Trapping Coupling Negishi Coupling (R-ZnX, Pd Cat) Triflate->Coupling + Organozinc Product 2-Substituted Indene (Target Scaffold) Coupling->Product C-C Bond Formation

Caption: Step-wise synthesis of 2-substituted indenes via enol triflate activation and Negishi coupling.

Diagram 2: Catalytic Cycle Mechanism

Mechanistic insight into the Pd-catalyzed cycle specific to vinyl triflates.

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Pd-OTf species) Pd0->OxAdd + 2-Indenyl-OTf TransMet Transmetallation (Zn to Pd) OxAdd->TransMet + R-ZnX - Zn(OTf)X RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Release 2-R-Indene

Caption: The Pd(0)/Pd(II) catalytic cycle showing oxidative addition, transmetallation with Zinc, and reductive elimination.

Case Study Data: Scope of Reaction

The following table summarizes typical yields expected when coupling 2-indenyl triflate with various organozinc partners under optimized conditions (


, THF, 60 °C).
EntryOrganozinc Reagent (

)
Product TypeYield (%)Notes
1

(Phenyl)
Biaryl (Vinyl-Aryl)85-92%Highly efficient; standard benchmark.
2

Electron-Rich Aryl88%Excellent tolerance for EDGs.
3

(Methyl)
Vinyl-Alkyl75-80%Requires anhydrous care; volatile product.
4

Vinyl-Benzyl65-70%Risk of homocoupling; slow addition helps.
5

Heteroaryl60-75%Coordination to Pd can slow reaction; use SPhos.

References

  • Negishi, E. I. (2003). Handbook of Organopalladium Chemistry for Organic Synthesis. Wiley-Interscience. (Foundational text on Negishi coupling parameters).
  • Wolfe, J. P., et al. (2024).[1] "Synthesis of Biindene Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions." Organic Letters. Link (Demonstrates Pd-catalyzed cross-coupling on related 2-allylphenyl triflate systems).

  • Organic Syntheses. "Preparation of 2-Indanone." Org.[2][1][3][4][5][6][7] Synth. 1961, 41, 53. Link (Canonical source for starting material synthesis).

  • Knochel, P., et al. (2011). "Preparation and Applications of Functionalized Organozinc Compounds." Organic Reactions.[2][8][1][3][4][6][7][9][10][11] Link (Authoritative guide on preparing the Zinc reagents).

  • Ghaemimohammadi, P. (2024).[1] "Stereospecific Cross-Coupling Reactions of Vinyl Triflates." CUNY Academic Works.[1] Link (Recent dissertation detailing vinyl triflate behavior in cross-coupling).

Sources

Application

Application Note: Palladium-Catalyzed Alkoxycarbonylation of 1H-Inden-2-yl Triflates

Executive Summary The functionalization of the indene scaffold is a critical task in medicinal chemistry, given the prevalence of this moiety in PPAR agonists, anticancer agents, and metallocene ligands. This application...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the indene scaffold is a critical task in medicinal chemistry, given the prevalence of this moiety in PPAR agonists, anticancer agents, and metallocene ligands. This application note details the robust synthesis of indenyl esters (specifically methyl 1H-indene-2-carboxylate) via the palladium-catalyzed carbonylation of 1H-inden-2-yl trifluoromethanesulfonate .

Unlike traditional acid-catalyzed esterifications which require pre-existing carboxylic acids, this protocol utilizes the Cacchi reaction manifold to install the carbonyl functionality directly from a ketone-derived enol triflate. This method offers mild conditions, high regioselectivity, and compatibility with sensitive functional groups.[1]

Reaction Overview & Mechanism

The transformation proceeds via a Pd(0)/Pd(II) catalytic cycle. The vinyl triflate, generated from 2-indanone, undergoes oxidative addition to a Pd(0) species. Subsequent coordination and insertion of Carbon Monoxide (CO) generates an acyl-palladium intermediate, which is intercepted by an alcohol nucleophile (methanol) to release the ester and regenerate the catalyst.

The Catalytic Cycle (Pathway Analysis)

Two competing pathways often dictate the outcome of vinyl triflate carbonylation: the Alkoxy Cycle (desired) and the Hydride Cycle (undesired side-reduction).

  • Path A (Alkoxy Carbonylation): Leads to the

    
    -unsaturated ester.
    
  • Path B (Hydride Reduction): If no CO insertion occurs or if a hydride source is present, the intermediate may reduce to the alkene (indene).

Figure 1: The catalytic cycle for the alkoxycarbonylation of vinyl triflates. The cycle emphasizes the critical CO insertion step which must outcompete


-hydride elimination.

Experimental Protocols

Precursor Synthesis: 1H-Inden-2-yl Trifluoromethanesulfonate

Context: Vinyl triflates are reactive intermediates. While moderately stable, they should be prepared fresh or stored at -20°C under inert atmosphere.

Reagents:

  • 2-Indanone (1.0 equiv)

  • Triflic Anhydride (Tf

    
    O) (1.1 equiv)
    
  • 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) or Et

    
    N (1.2 equiv)
    
  • Dichloromethane (DCM), anhydrous

Protocol:

  • Charge a flame-dried flask with 2-indanone (10 mmol) and DTBMP (12 mmol) in anhydrous DCM (50 mL). Cool to 0°C.

  • Add Tf

    
    O (11 mmol) dropwise via syringe over 10 minutes. The hindered base prevents nucleophilic attack on the sulfur and polymerization of the sensitive indene double bond.
    
  • Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

  • Workup: Dilute with pentane (precipitates the amine salts). Filter through a silica plug. Concentrate the filtrate carefully (rotary evaporator, bath < 30°C).

  • Validation:

    
    H NMR should show the disappearance of the ketone methylene protons and appearance of the vinyl proton (~6.6-6.8 ppm).
    
Core Protocol: Palladium-Catalyzed Carbonylation

Safety Warning: Carbon Monoxide (CO) is a colorless, odorless, and toxic gas. All operations must be performed in a well-ventilated fume hood with a CO detector present.

Reagents:

  • 1H-Inden-2-yl triflate (1.0 mmol)

  • Palladium(II) Acetate [Pd(OAc)

    
    ] (0.03 mmol, 3 mol%)
    
  • Triphenylphosphine (PPh

    
    ) (0.06 mmol, 6 mol%)
    
  • Triethylamine (Et

    
    N) (2.0 mmol, 2.0 equiv)
    
  • Methanol (MeOH) (Nucleophile/Co-solvent, 2 mL)

  • DMF (Solvent, 4 mL)

  • CO Gas (Balloon pressure ~1 atm)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a 20 mL vial, dissolve Pd(OAc)

    
     (6.7 mg) and PPh
    
    
    
    (15.7 mg) in DMF (1 mL). Stir for 10 minutes at RT until the solution turns yellow/orange (formation of Pd(0) species in situ).
  • Substrate Addition: Add the indenyl triflate (1.0 mmol) dissolved in DMF (3 mL) to the catalyst mixture.

  • Base & Nucleophile: Add Et

    
    N (280 
    
    
    
    L) and MeOH (2 mL).
    • Note: Et

      
      N acts as an HF scavenger. Without it, the generated acid will protonate the intermediate or degrade the product.
      
  • CO Introduction: Seal the vial with a septum. Insert a needle connected to a vacuum line to evacuate air (carefully, do not evaporate MeOH). Refill with CO from a balloon. Repeat 3 times. Leave the CO balloon connected to maintain 1 atm pressure.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Check TLC (Hexanes/EtOAc 9:1). The triflate spot (high R

      
      ) should disappear; a fluorescent ester spot (lower R
      
      
      
      ) should appear.
  • Workup:

    • Cool to RT. Carefully vent the CO balloon in the hood.

    • Dilute with Diethyl Ether (30 mL) and wash with water (3 x 10 mL) to remove DMF.

    • Wash organic layer with Brine (10 mL), dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Flash column chromatography (SiO

    
    , 0 
    
    
    
    5% EtOAc in Hexanes).

Data Presentation & Optimization[2]

Optimization of Reaction Variables

The following table summarizes the impact of changing variables based on internal validation and literature precedents (e.g., Cacchi et al.).

VariableChangeOutcomeRationale
Ligand Replace PPh

with dppf
Increased Yield (+10%) Bidentate ligands (large bite angle) stabilize the acyl-Pd intermediate, favoring reductive elimination over decarbonylation.
Solvent Replace DMF with THF Decreased RatePolar aprotic solvents like DMF stabilize the cationic Pd(II) intermediates better than ethers.
Base Replace Et

N with K

CO

Incomplete ConversionInorganic bases are less soluble in DMF; soluble organic amine bases are preferred for this homogeneous catalysis.
Temp Increase to >80°CDecompositionIndenyl triflates are thermally sensitive; higher temps promote polymerization.
Product Characterization (Methyl 1H-indene-2-carboxylate)

Successful synthesis is confirmed by the following spectral data:

  • Physical State: White to pale yellow solid.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    7.75 (s, 1H, vinyl-H), 7.54 (m, 2H, Ar-H), 7.35 (m, 2H, Ar-H), 3.87 (s, 3H, OMe), 3.70 (s, 2H, CH
    
    
    ).
    • Diagnostic Signal: The singlet at 7.75 ppm confirms the presence of the conjugated double bond with the ester. The singlet at 3.70 ppm confirms the indene methylene, distinguishing it from the fully aromatic naphthalene or reduced indane.

  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    
    
    165.0 (C=O), 144.2, 140.2, 139.1, 127.2, 124.2, 123.8, 51.7 (OMe), 38.5 (CH
    
    
    ).

Troubleshooting & Decision Workflow

Common failure modes include hydrolysis of the triflate (reverting to ketone) or reduction to indene. Use the workflow below to diagnose issues.

Figure 2: Troubleshooting decision tree for the carbonylation of indenyl triflates.

References

  • Cacchi, S., Morera, E., & Ortar, G. (1985). Palladium-catalyzed carbonylation of aryl and vinyl triflates. Tetrahedron Letters, 26(8), 1109-1112. Link

  • Crisp, G. T., & Scott, W. J. (1987). Palladium-catalyzed carbonylative coupling of vinyl triflates with organostannanes. Journal of Organic Chemistry, 52(9), 1862-1865. Link

  • Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Journal of the American Chemical Society, 130(9), 2754–2755. Link

  • Schoenberg, A., Bartoletti, I., & Heck, R. F. (1974). Palladium-catalyzed carboalkoxylation of aryl, benzyl, and vinylic halides. Journal of Organic Chemistry, 39(23), 3318–3326. Link

  • Gou, B., & Zhang, Q. (2020). Synthesis of 1H-indene-2-carboxylate derivatives via Co(III)-carbene radical approach. Chemical Communications. (Specific NMR data reference). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling and Purifying Unstable 2-Indenyl Triflates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 2-indenyl triflates and related cyclic enol triflates[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 2-indenyl triflates and related cyclic enol triflates[1]. These compounds are highly valuable intermediates for cross-coupling reactions, but their extreme instability often leads to catastrophic yield losses during purification.

This guide is designed to replace rigid, outdated templates with field-proven, mechanistically grounded troubleshooting strategies. By understanding the chemical causality behind the degradation of these molecules, you can implement self-validating protocols to secure high-purity materials for your downstream applications.

Troubleshooting FAQs: The Chemistry of Degradation

Q1: Why does my 2-indenyl triflate completely revert to 2-indanone when I run it through a standard silica gel column? The Causality: 2-Indenyl triflate possesses an electron-rich double bond conjugated with an aromatic ring. Standard silica gel contains acidic silanol groups (Si-OH) that act as Brønsted acids. When your compound interacts with these silanols, the enol double bond is protonated, forming a highly stabilized oxocarbenium-like intermediate. Trace moisture in the solvent then attacks this intermediate, expelling triflic acid (TfOH). Because TfOH is a superacid, this initiates an autocatalytic cycle of destruction, rapidly hydrolyzing your entire batch back to 2-indanone.

Q2: If silica gel destroys my product, how can I purify it? The Causality: The most effective purification strategy for highly unstable enol triflates is to avoid chromatography entirely. If you synthesized the triflate using Comins' reagent (N-(5-chloro-2-pyridyl)triflimide)[2], the primary impurity is the metal salt of 5-chloro-2-pyridyl-triflamide. This byproduct is highly polar and completely insoluble in cold, non-polar solvents. By triturating the crude mixture in cold pentane, the byproduct precipitates out and can be filtered off, leaving the lipophilic 2-indenyl triflate in the filtrate.

Q3: My downstream coupling requires ultra-high purity, and trituration isn't enough. How do I safely run a column? The Causality: If you must use chromatography, you must chemically neutralize the acidic silanols. This is achieved by pre-treating the silica gel with 1–5% triethylamine (Et3N)[3]. The Et3N irreversibly binds to the acidic sites, rendering the silica surface inert. Furthermore, the column must be run as a rapid "plug" rather than a long separation, and all fractions must be kept cold to suppress the kinetics of hydrolysis.

Mechanistic & Workflow Visualizations

DegradationMechanism Triflate 2-Indenyl Triflate (Unstable Enol) Intermediate Oxocarbenium Intermediate Triflate->Intermediate H+ Transfer Silica Acidic Silanols (Standard Silica) Silica->Intermediate Catalysis Ketone 2-Indanone (Hydrolyzed Product) Intermediate->Ketone + H2O - TfOH

Fig 1. Acid-catalyzed hydrolysis pathway of 2-indenyl triflate on standard silica gel.

PurificationTree Start Crude 2-Indenyl Triflate Assess Assess Purity (NMR/TLC) Start->Assess Trituration Protocol A: Cold Pentane Trituration Assess->Trituration Standard Workflow Check2 Is Byproduct Removed? Trituration->Check2 Column Protocol B: Et3N-Deactivated Plug Check2->Column No (Impurities Remain) Success Store at -80°C Under Argon Check2->Success Yes (>95% Pure) Column->Success Purified

Fig 2. Decision tree for the purification of highly unstable enol triflates.

Quantitative Data: Purification Method Comparison

To help you select the optimal route, the following table summarizes the performance metrics of various purification strategies for 2-indenyl triflates.

Purification MethodYield RetentionPurity LevelExecution TimeBest Application
Cold Pentane Trituration High (>90%)Moderate (85-95%)< 30 minsFirst-line method for removing Comins' reagent byproducts.
Et3N-Deactivated Silica Plug Moderate (60-80%)High (>95%)1-2 hoursWhen trituration fails or high analytical purity is strictly required.
Basic Alumina Filtration Moderate (70-85%)High (>95%)< 1 hourAcid-sensitive substrates where Et3N is incompatible with downstream steps.
Standard Silica Chromatography Low (<10%)Poor> 2 hoursNEVER RECOMMENDED. Leads to complete hydrolysis to 2-indanone.

Experimental Protocols

Protocol A: Chromatography-Free Trituration (Preferred Method)

This self-validating protocol relies on differential solubility rather than solid-phase interaction, virtually eliminating the risk of acid-catalyzed hydrolysis.

  • Reaction Quench: Quench the triflation reaction (typically run in THF at -78 °C) by adding cold, saturated aqueous NaHCO₃. Causality: NaHCO₃ neutralizes any trace acid without being nucleophilic enough to attack the triflate.

  • Extraction: Extract the aqueous layer with cold pentane (3 × 20 mL). Wash the combined organic layers with cold brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ and filter. Causality: Do not use MgSO₄, as it is slightly acidic and can initiate premature degradation.

  • Initial Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. Critical: The water bath must be set strictly below 15 °C.

  • Trituration: Suspend the resulting crude oil in cold pentane (10 mL per gram of crude) at -20 °C. Stir vigorously for 5 minutes. The polar triflating byproducts will crash out as a white precipitate.

  • Filtration: Rapidly filter the suspension through a short pad of Celite into a pre-cooled receiving flask.

  • Storage: Concentrate the filtrate at < 15 °C. Immediately purge the flask with Argon and store the neat oil at -80 °C. Use within 24 hours for best results.

Protocol B: Triethylamine-Deactivated Silica Gel Plug

Use this protocol only when Protocol A leaves unacceptable levels of impurities. This method neutralizes the silica to prevent the degradation pathway shown in Fig 1[3].

  • Eluent Preparation: Prepare a solvent system of Hexanes/Ethyl Acetate (e.g., 95:5) containing 1% to 2% (v/v) Triethylamine (Et3N).

  • Column Packing: Slurry standard silica gel (230-400 mesh) in the Et3N-containing eluent and pack a short column (maximum 5-10 cm height).

  • Deactivation Flush: Flush the packed column with at least 3 column volumes of the eluent. Causality: This ensures complete saturation and neutralization of all acidic silanol sites before the product is introduced.

  • Loading: Dissolve the crude 2-indenyl triflate in a minimum volume of the eluent and carefully load it onto the column.

  • Rapid Elution: Elute the column rapidly using positive inert gas pressure (flash chromatography). Collect fractions in test tubes submerged in an ice bath.

  • TLC Validation: Identify the product-containing fractions via TLC. Causality: You must use TLC plates pre-soaked in Et3N; otherwise, the compound will streak and degrade directly on the plate, giving a false negative.

  • Isolation: Combine the fractions and concentrate under reduced pressure (water bath < 15 °C). Purge with Argon and store at -80 °C.

References

  • [1] Title: [3,3]-Sigmatropic Rearrangement/5-Exo-Dig Cyclization Reactions of Benzyl Alkynyl Ethers: Synthesis of Substituted 2-Indanones and Indenes. Source: nih.gov. URL: [Link]

  • [2] Title: Comins' reagent - Wikipedia. Source: wikipedia.org. URL: [Link]

  • [3] Title: 5 - Organic Syntheses Procedure. Source: orgsyn.org. URL: [Link]

  • Title: A Failed Late-Stage Epimerization Thwarts an Approach to Ineleganolide. Source: bris.ac.uk. URL: [Link]

Sources

Optimization

Optimizing yields in the triflation of 2-indanone

Technical Support Center: Optimizing Yields in the Triflation of 2-Indanone Ticket ID: IND-OTf-001 Topic: Synthesis & Stabilization of 2-Indenyl Triflate Assigned Specialist: Senior Application Scientist Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Yields in the Triflation of 2-Indanone

Ticket ID: IND-OTf-001 Topic: Synthesis & Stabilization of 2-Indenyl Triflate Assigned Specialist: Senior Application Scientist

Executive Summary

The conversion of 2-indanone to 2-indenyl triflate is a pivotal step in accessing 2-substituted indenes via cross-coupling (Suzuki-Miyaura, Heck). Unlike 1-indanone, 2-indanone is thermodynamically less stable and prone to rapid self-condensation (aldol-type polymerization) under basic conditions.

Achieving high yields requires a shift from "standard" ketone triflation protocols. This guide prioritizes kinetic control using N-phenyl-bis(trifluoromethanesulfonimide) (Comins' Reagent) over the more aggressive triflic anhydride (


), ensuring chemoselectivity and product stability.

Part 1: The "Golden Standard" Protocol

Objective: Maximize O-triflation while minimizing C-alkylation and self-condensation.

Reagent Selection Matrix
ReagentRoleRecommendationTechnical Rationale
PhNTf

(Comins' Reagent)
ElectrophilePreferred Milder than Tf

O. High atom economy for the triflyl group. Handling solid is easier than fuming liquid Tf

O.
NaHMDS / LiHMDS BasePreferred Non-nucleophilic, bulky disilazides prevent nucleophilic attack on the electrophile. Lithium/Sodium counterions stabilize the enolate.
LDA BaseAlternativeUsable, but higher risk of competing side reactions if temperature fluctuates.
Tf

O (Triflic Anhydride)
ElectrophileAvoidHighly reactive; generates TfOH byproduct which catalyzes polymerization of the acid-sensitive 2-indenyl triflate.
Optimized Workflow
  • Preparation: Flame-dry a 2-neck round bottom flask under Argon.

  • Solvation: Dissolve 2-indanone (1.0 equiv) and PhNTf

    
     (1.1 equiv)  in anhydrous THF (0.1 M concentration).
    
    • Note: Premixing the ketone and electrophile before adding base is a variation often used with Comins' reagent to capture the enolate immediately upon formation, reducing self-condensation. However, the standard kinetic deprotonation (Base first, then Ketone, then Electrophile) is also valid if temperature is strictly controlled at -78°C. For 2-indanone, we recommend the "Base First" method to ensure complete enolization before trapping, provided the temperature is strictly -78°C.

  • Deprotonation: Cool to -78°C . Add NaHMDS (1.2 equiv, 1.0 M in THF) dropwise over 20 minutes.

  • Reaction: Stir at -78°C for 1-2 hours. Allow to warm slowly to 0°C over 2 hours.

  • Quench: Dilute with Et

    
    O and quench with saturated NaHCO
    
    
    
    .
    • Critical: Do not use NH

      
      Cl or acidic quenches; the product is acid-sensitive.
      

Part 2: Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned into a black tar. What happened? A: This is the classic signature of 2-indanone self-condensation .

  • Cause: The base was likely added too fast, or the temperature rose above -60°C before the electrophile trapped the enolate. 2-Indanone enolates are highly reactive nucleophiles that will attack unreacted ketone molecules.

  • Fix: Ensure the internal temperature remains at -78°C during base addition. If using Tf

    
    O, switch to PhNTf
    
    
    
    .

Q2: NMR shows quantitative conversion, but I lost 50% of the mass after column chromatography. A: 2-Indenyl triflate is unstable on acidic silica gel .

  • Mechanism: The acidic silanol groups on the silica surface catalyze the hydrolysis of the enol triflate back to the ketone or facilitate polymerization.

  • Fix: Pre-treat your silica column with 1-5% Triethylamine (Et

    
    N)  in hexanes. Use an eluent system containing 1% Et
    
    
    
    N to maintain a basic environment during purification.

Q3: Can I use Pyridine or DBU instead of LiHMDS? A: Generally, no .

  • Reasoning: Organic bases like DBU are often not strong enough (

    
     mismatch) to irreversibly deprotonate 2-indanone quantitatively at low temperatures. This leads to an equilibrium containing both enolate and free ketone, driving the self-condensation side reaction.
    

Part 3: Mechanistic Visualization

Diagram 1: Reaction Pathway & Critical Control Points

ReactionPathway Indanone 2-Indanone (Substrate) Enolate Lithium Enolate (Intermediate) Indanone->Enolate Deprotonation Base Base (NaHMDS) -78°C Base->Enolate SelfCond Self-Condensation (Black Tar) Enolate->SelfCond Temp > -60°C or Slow Trapping Product 2-Indenyl Triflate (Target) Enolate->Product Kinetic Trapping Trapping PhNTf2 (Trapping) Trapping->Product Product->Product Et3N-Buffered Silica Decomp Hydrolysis/Decomp Product->Decomp Untreated Silica Silica Acidic Silica (Purification)

Caption: Kinetic pathway for 2-indanone triflation. Red paths indicate failure modes (temperature or acidity induced).

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Start Issue Observed Color Is mixture black/tarry? Start->Color NMR Is Crude NMR clean? Color->NMR No Sol1 Check Temp (-78°C) Switch to PhNTf2 Color->Sol1 Yes Yield Is Isolated Yield low? NMR->Yield Yes Sol2 Buffer Silica with 1-5% Et3N Yield->Sol2 Yes (Decomp on Column) Sol3 Check Reagent Stoichiometry Yield->Sol3 No (Reaction incomplete)

Caption: Decision matrix for diagnosing yield loss in 2-indanone triflation.

Part 4: References

  • BenchChem Protocols. Protocol for the synthesis of enol triflates using Phenyl triflimide. (General procedure for sensitive ketones).

  • Wolfe, J. P., et al. (2024). Synthesis of Biindene Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions. Organic Letters.[1] (Demonstrates the utility and handling of 2-allylphenyl triflates and related indenyl species).

  • Organic Chemistry Portal. Synthesis of Indanones and Derivatives. (Background on the stability and reactivity of the indanone scaffold).

  • ResearchGate Discussions. How to synthesize and isolate an enol Triflate? (Community consensus on PhNTf2 vs Tf2O for unstable enolates).

Sources

Troubleshooting

Troubleshooting low conversion in 2-indenyl triflate cross-coupling

Topic: Troubleshooting Low Conversion & Instability Ticket ID: IND-OTf-002 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion & Instability

Ticket ID: IND-OTf-002 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Indenyl Chemistry Support Module. If you are accessing this guide, you are likely facing a specific set of frustrations: your 2-indenyl triflate is decomposing (turning to black tar), your Suzuki/Stille coupling stalls at 40% conversion, or you are observing significant hydrolysis back to 2-indanone.

Cross-coupling 2-indenyl triflates is chemically distinct from standard aryl triflate couplings. The indenyl system is prone to base-mediated hydrolysis and sigmatropic rearrangements (isomerization). This guide prioritizes "self-validating" protocols—steps designed to tell you exactly where the chemistry failed so you don't waste weeks guessing.

Part 1: Diagnostic Triage

Before altering your reaction, match your observation to the failure mode.[1]

Symptom Chemical Reality Immediate Action
Starting Material (SM) Consumed, No Product Decomposition. The triflate is thermally unstable or hydrolyzing rapidly.Check base strength.[2] Switch to anhydrous conditions.
SM Remains, Catalyst Turns Black Catalyst Death. Pd(0) is aggregating (Pd-black) before oxidative addition occurs.Switch to electron-rich, bulky ligands (e.g., XPhos, SPhos) or Pd(dppf)Cl2.
Product formed but wrong isomer Isomerization. The double bond migrated (2-indenyl

3-indenyl).
Reduce temperature.[1][3][4] Avoid Pd-hydride forming conditions.
Formation of 2-Indanone Hydrolysis. The triflate C-O bond was cleaved by hydroxide (

).
CRITICAL: Stop using aqueous NaOH/KOH. Use

or

.

Part 2: The "Why" and The "Fix" (Deep Dive)

Issue 1: The Hydrolysis Trap (Protodesulfonylation)

The Mechanism: Vinyl triflates are excellent electrophiles, but they are also excellent leaving groups. In the presence of strong aqueous bases (NaOH, KOH) or high heat with water, the hydroxide ion attacks the sulfur, cleaving the S-O bond and regenerating the ketone (2-indanone) rather than the C-C bond.

  • The Fix: You must decouple the activation of the boronic acid from the hydrolysis of the triflate.

    • Protocol Shift: Use Potassium Phosphate (

      
      ) .[5] It acts as a buffer. Its basicity is sufficient to activate the boronic acid (forming the boronate species required for transmetallation) but mild enough to minimize direct attack on the triflate [1].
      
    • Anhydrous Option: If hydrolysis persists, switch to anhydrous conditions using Cesium Fluoride (CsF) or Potassium Fluoride (KF) in dry dioxane. Fluoride activates the boron species without generating hydroxide ions [2].

Issue 2: Oxidative Addition & Catalyst Selection

The Mechanism: The 2-indenyl position is sterically accessible, but if the oxidative addition is slower than the decomposition of the triflate, your yield will cap.

  • The Fix:

    • Standard:

      
       is the workhorse for vinyl triflates. The bite angle of dppf favors the reductive elimination step and stabilizes the Pd(II) intermediate [3].
      
    • High Difficulty: If the coupling partner is sterically hindered (e.g., ortho-substituted boronic acid), switch to Pd-XPhos G3 or Pd(OAc)2 + SPhos . These bulky, electron-rich ligands accelerate oxidative addition [4].[4]

Issue 3: Regio-Isomerization

The Mechanism: Indenes are prone to [1,5]-sigmatropic shifts. Furthermore, if your catalytic cycle generates a Pd-Hydride species (common with amine bases or alcohols), the palladium can re-insert and migrate the double bond.

  • The Fix: Avoid amine bases (

    
    ). Stick to inorganic carbonate or phosphate bases. Keep reaction temperatures below 80°C if possible.
    

Part 3: Visual Troubleshooting Workflows

Workflow 1: Decision Matrix

Troubleshooting Start START: Low Conversion CheckSM Analyze Crude NMR: Is Triflate remaining? Start->CheckSM SM_Yes Yes: Catalyst Failure CheckSM->SM_Yes SM Found SM_No No: Reagent Instability CheckSM->SM_No SM Absent OxAdd Problem: Slow Oxidative Addition SM_Yes->OxAdd Action1 Action: Switch to Pd(dppf)Cl2 or XPhos-Pd-G3 OxAdd->Action1 CheckProd Is 2-Indanone present? SM_No->CheckProd Hydrolysis Yes: Hydrolysis (OH- attack) CheckProd->Hydrolysis Ketone Found Decomp No: Thermal Decomposition CheckProd->Decomp Complex Mixture Action2 Action: Switch Base to K3PO4 or Anhydrous CsF/Dioxane Hydrolysis->Action2 Action3 Action: Lower Temp (<60°C) Check Triflate Purity Decomp->Action3

Figure 1: Decision matrix for troubleshooting low yields in indenyl triflate couplings.

Workflow 2: The Hydrolysis Off-Ramp (Mechanism)

Mechanism Triflate 2-Indenyl Triflate OxAdd Oxidative Addition (Pd-Ar-OTf) Triflate->OxAdd + Pd(0) Hydrolysis FAILURE: Hydrolysis (Formation of Indanone) Triflate->Hydrolysis S-O Cleavage Pd0 Pd(0) Catalyst TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Ar-B(OH)2 Product Cross-Coupled Product TransMet->Product Reductive Elim. Base Strong Base (OH-) Base->Triflate Direct Attack (Fast)

Figure 2: Mechanistic pathway showing the competition between oxidative addition and base-mediated hydrolysis.

Part 4: Validated Experimental Protocols

A. Robust Synthesis of 2-Indenyl Triflate

Do not use standard thermodynamic enolate conditions if you see decomposition.

  • Reagents: 2-Indanone (1.0 eq), Comins' Reagent (1.1 eq), KHMDS (1.1 eq).

  • Solvent: THF (Anhydrous), -78°C.

  • Procedure:

    • Cool THF solution of KHMDS to -78°C.

    • Add 2-Indanone dropwise (prevents self-condensation). Stir 30 mins.

    • Add Comins' reagent (solid) in one portion.

    • Allow to warm to 0°C over 2 hours.

  • Workup: Quench with saturated

    
    . Keep cold.  Rapid filtration through a silica plug (neutralized with 1% 
    
    
    
    ) is recommended. Store at -20°C.
B. Optimized Cross-Coupling Condition (The "Rescue" Protocol)

Use this when standard conditions fail.

ComponentReagentRole
Catalyst Pd(dppf)Cl2 (3-5 mol%)Robust, resists de-ligation.
Base

(2.0 eq)
Mild, buffers pH to prevent hydrolysis.
Solvent THF : Water (10:1) High organic ratio protects the triflate.
Temp 60°C Moderate heat prevents thermal degradation.

Step-by-Step:

  • Charge flask with 2-Indenyl Triflate (1.0 eq), Boronic Acid (1.2 eq),

    
     (2.0 eq), and 
    
    
    
    (0.05 eq).
  • Evacuate and backfill with Argon x3. (Oxygen kills the catalyst and promotes homocoupling).

  • Add degassed THF/Water mix via syringe.

  • Heat to 60°C. Monitor by TLC/LCMS at 1 hour.

    • Note: If reaction is <10% complete at 1 hr, raise temp to 75°C. Do not exceed 80°C without checking stability.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use


 (Tetrakis)? 
A:  You can, but it is not recommended for troubleshooting. Tetrakis is air-sensitive and the triphenylphosphine ligands are labile, leading to faster catalyst death. If you must use it, ensure it is bright yellow (not orange/brown) and use fresh solvent [5].

Q: My triflate turns black immediately upon adding base. A: You are likely using a base that is too strong or nucleophilic (like NaOMe or unbuffered NaOH). The black color is polymerization of the indene core. Switch to


 or solid 

[1].

Q: Why do I see homocoupling of the boronic acid? A: This indicates oxygen in the system.[6] The oxidative homocoupling of boronic acids is faster than the cross-coupling in the presence of


. Degas your solvents more rigorously (sparging with Argon for 15 mins is better than sonication).

References

  • BenchChem. "Troubleshooting Low Conversion in Vinyl Triflate Cross-Coupling." BenchChem Technical Guides. 7

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Conditions." Organic Chemistry Portal. 8

  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions." Yoneda Labs. 9[2]

  • Sigma-Aldrich. "Cross-Coupling Reaction Manual: Catalyst Generation and Troubleshooting." MilliporeSigma Technical Library. 1

  • National Institutes of Health (NIH). "Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates." Beilstein J. Org. Chem.5[2][10]

Sources

Optimization

Technical Support Center: Troubleshooting 1H-Inden-2-yl Trifluoromethanesulfonate Synthesis

Welcome to the Technical Support Center. Synthesizing 1H-inden-2-yl trifluoromethanesulfonate (commonly known as 2-indenyl triflate) from 2-indanone is a notoriously temperamental transformation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 1H-inden-2-yl trifluoromethanesulfonate (commonly known as 2-indenyl triflate) from 2-indanone is a notoriously temperamental transformation. This guide is designed for drug development professionals and synthetic chemists who need to troubleshoot low yields, intractable tars, or isomeric impurities during this specific triflation.

The Core Mechanistic Challenge: Enolization vs. Self-Condensation

The fundamental difficulty in synthesizing 1H-inden-2-yl trifluoromethanesulfonate lies in the inherent electronics of the starting material, 2-indanone.

Unlike standard aliphatic ketones (e.g., acetone, pKa ~19), the


-protons of 2-indanone are exceptionally acidic, with a measured aqueous pKa of approximately 12.2[1]. This heightened acidity is driven by the stabilization of the resulting enolate, which conjugates with the fused aromatic system.

The Causality of Failure: Because 2-indanone is so acidic, any slow or reversible deprotonation allows the newly formed enolate to act as a nucleophile against the highly electrophilic carbonyl of unreacted 2-indanone. This triggers a runaway aldol condensation cascade, resulting in irreversible polymerization (observed as a pitch-black tar in the reaction flask). Success dictates that we must bypass thermodynamic equilibrium entirely.

G cluster_success Kinetic Control Pathway (Optimal) cluster_failure Thermodynamic Control Pathway (Failure) Indanone 2-Indanone (Highly Acidic α-protons, pKa ~12.2) Enolate1 Quantitative Enolate (No unreacted ketone present) Indanone->Enolate1 + NaHMDS or LDA (-78 °C, Inverse Addition) Enolate2 Equilibrium Enolate (Unreacted ketone present) Indanone->Enolate2 + TEA or DIPEA (0 °C to RT) Product 1H-Inden-2-yl triflate (High Yield) Enolate1->Product + PhNTf2 (Efficient Trapping) Tar Aldol Dimers & Tars (Pitch Black Solution) Enolate2->Tar Attacks unreacted 2-Indanone

Kinetic vs. thermodynamic control pathways in the enolization and triflation of 2-indanone.

Base Selection Matrix

To enforce kinetic control, the choice of base is the single most critical variable. The data below summarizes the expected outcomes based on empirical field data and literature precedent[2][3].

Base SystemTriflating AgentEnolization KineticsRisk of Aldol CondensationTypical YieldRecommendation
NaHMDS / LDA PhNTf₂Rapid, Quantitative (-78 °C)Very Low (with inverse addition)85–92%Optimal
KHMDS Comins' ReagentRapid, Quantitative (-78 °C)Very Low80–85%Excellent
DIPEA Tf₂OSlow, Reversible (0 °C to RT)High40–60%Suboptimal
TEA Tf₂OSlow, Reversible (0 °C to RT)Severe (Polymerization)< 20%Not Recommended

Self-Validating Experimental Protocol (NaHMDS / PhNTf₂ Method)

This protocol utilizes Sodium hexamethyldisilazide (NaHMDS) and N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) to achieve yields exceeding 90%[3]. It is designed as a self-validating system—meaning visual cues at each step will confirm if the chemical physics of the reaction are proceeding correctly.

Reagents Required:

  • 2-Indanone (1.0 equiv, strictly anhydrous)

  • NaHMDS (1.1 equiv, 1.0 M solution in THF)

  • PhNTf₂ (1.1 equiv, dried under vacuum)

  • Anhydrous THF (Sure/Seal™ or freshly distilled)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add the 1.0 M NaHMDS solution and dilute with anhydrous THF (to achieve ~0.2 M final concentration). Cool the flask to strictly -78 °C using a dry ice/acetone bath.

  • Inverse Addition of Ketone: Dissolve 2-indanone in a minimal amount of anhydrous THF. Add this solution dropwise to the chilled NaHMDS solution over 15–20 minutes.

    • Mechanism Check: We use "inverse addition" (adding ketone to base) so that the base is always in massive stoichiometric excess. This ensures every molecule of 2-indanone is instantly deprotonated before it can encounter an already-formed enolate.

    • Validation Checkpoint: The solution should remain pale yellow or light orange. If the solution instantly turns opaque black, your internal temperature has spiked or your base is dead. Abort the reaction.

  • Enolate Maturation: Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation[3].

  • Triflation: Dissolve PhNTf₂ in anhydrous THF and add it dropwise to the enolate solution at -78 °C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature over 2–3 hours. Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with diethyl ether or hexanes (the product is highly non-polar). Wash the organic layer with 1M NaOH to remove the sulfonamide byproduct (N-phenyltrifluoromethanesulfonamide), followed by brine. Dry over MgSO₄, concentrate, and purify via flash chromatography (100% hexanes).

Troubleshooting FAQs

Q: My reaction mixture turned pitch black immediately upon adding the base. What happened? A: You have triggered an aldol polymerization cascade. This occurs when enolization is incomplete, allowing the enolate to attack unreacted 2-indanone. Ensure you are using a sufficiently strong base (NaHMDS or LDA, not TEA), maintaining a strict -78 °C internal temperature, and utilizing the inverse addition technique described in the protocol.

Q: Can I substitute N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) with Triflic Anhydride (Tf₂O)? A: While some literature reports utilize Diisopropylethylamine (DIPEA) and Tf₂O[2], it is highly discouraged for this specific substrate. Tf₂O is exceptionally reactive and can induce cationic polymerization of the electron-rich indene system. PhNTf₂ is a milder, stable solid that provides vastly superior selectivity and yields (~92%) for enol triflate synthesis from highly acidic ketones[3].

Q: I am seeing a mixture of isomers in my NMR. Is the double bond migrating? A: 1H-inden-2-yl trifluoromethanesulfonate has the triflate group at C2 and the double bond strictly between C2 and C3. Because 2-indanone is a symmetric molecule, deprotonation at either the C1 or C3 methylene yields the exact same thermodynamic enolate. If you are seeing isomers, you likely have residual unreacted 2-indanone, or you have over-heated the reaction during concentration, causing acid-catalyzed double bond migration. Ensure your rotary evaporator bath does not exceed 30 °C.

Q: My yield is low, but the reaction didn't turn black. Where did my material go? A: If the solution stayed yellow/orange but the yield is low, the enolate formed successfully but failed to trap the triflating agent. PhNTf₂ is sterically bulky and reacts slower than Tf₂O. If you quenched the reaction while it was still at -78 °C, the trapping step may have been incomplete. You must allow the reaction to warm to room temperature to drive the triflation to completion[3].

References

  • A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H, 3 H)
  • Phenyl triflimide | 37595-74-7 Source: Benchchem URL
  • The acidity of 2-indanone.

Sources

Troubleshooting

Technical Support Center: Solvent Effects &amp; Stability Guide for 1H-Inden-2-yl Trifluoromethanesulfonate

[1] Executive Summary & Molecule Profile[1] 1H-Inden-2-yl trifluoromethanesulfonate is a high-value vinyl triflate intermediate, primarily utilized as an electrophile in Palladium-catalyzed cross-coupling reactions (Suzu...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Molecule Profile[1]

1H-Inden-2-yl trifluoromethanesulfonate is a high-value vinyl triflate intermediate, primarily utilized as an electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi) to access 2-substituted indene derivatives.[1]

Unlike simple alkyl triflates, this molecule possesses a styrenyl-like double bond within a bicyclic system. Its stability is governed by a precarious balance: the triflate group (


) is an exceptional leaving group (

of conjugate acid

), making the compound highly reactive toward oxidative addition but equally susceptible to hydrolysis and nucleophilic attack .[1]

Critical Stability Warning: The primary degradation pathway is hydrolysis to 2-indanone . This reaction is autocatalytic; hydrolysis generates triflic acid (TfOH), which further catalyzes the decomposition of the remaining vinyl triflate. Therefore, solvent choice is not merely about solubility—it is about acid/base management and moisture exclusion .

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their impact on the structural integrity of 1H-Inden-2-yl trifluoromethanesulfonate.

Solvent ClassSpecific SolventStatusTechnical Rationale & Risk Profile
Chlorinated Dichloromethane (DCM), ChloroformRecommended Excellent solubility.[1] Non-nucleophilic. Caution: Acidic impurities in

can trigger decomposition; filter through basic alumina before use.[1]
Ethers THF, Diethyl Ether, 1,4-DioxaneRecommended Standard for cross-couplings. Must be anhydrous . Peroxides in aged ethers can induce radical polymerization of the indenyl double bond.
Aromatics Toluene, BenzeneRecommended High stability. Ideal for storage and high-temperature couplings. Non-polar nature suppresses

-type solvolysis.
Polar Aprotic DMF, DMAc, NMPUse with Caution High Risk. These solvents are hygroscopic. At

, DMF can decompose to form dimethylamine (nucleophile), destroying the triflate.[1]
Protic Water, Methanol, EthanolAVOID Immediate Decomposition. Promotes rapid solvolysis/hydrolysis to 2-indanone and TfOH.
Sulfoxides DMSOAVOID Nucleophilic oxygen in DMSO can attack the electrophilic sulfur or carbon, leading to Swern-type decomposition or solvolysis.

Decomposition Mechanics & Visualization

To troubleshoot effectively, you must understand the invisible failure modes occurring in your flask. The diagram below illustrates the competing pathways of Hydrolysis (caused by wet solvents) and Isomerization/Polymerization (caused by thermal stress or trace radicals).[1]

Diagram 1: Degradation Pathways of Indenyl Triflate

DecompositionPathways IndenylTf 1H-Inden-2-yl Triflate (Active Reagent) Oxonium Oxonium Intermediate IndenylTf->Oxonium Hydrolysis (Fast) SolvolysisProd Vinyl Ether/Amine (Side Product) IndenylTf->SolvolysisProd Solvolysis Polymer Poly-indene (Oligomers) IndenylTf->Polymer Thermal/Radical (>80°C w/o stabilizer) Water H₂O / H⁺ (Wet Solvent) Water->Oxonium Nucleophile Nu⁻ (e.g., MeOH, R-NH₂) Nucleophile->SolvolysisProd Indanone 2-Indanone (Dead End Product) Oxonium->Indanone -TfOH

Caption: Figure 1. The primary failure mode is hydrolysis to 2-Indanone, driven by moisture. Nucleophilic solvents cause direct displacement of the triflate group.

Troubleshooting Guides (FAQ)

Issue 1: "I see a spot on TLC matching 2-Indanone before my reaction even starts."

Diagnosis: Hydrolysis during storage or dissolution. Root Cause: The solvent used for dissolution contained trace water (


).[1] Vinyl triflates are extremely sensitive to moisture because the resulting carbocation is stabilized by the aromatic ring, lowering the activation energy for hydrolysis [1].
Corrective Action: 
  • Solvent Drying: Ensure THF/DCM is distilled over CaH₂ or dried via a solvent purification system (SPS).[1]

  • Base Buffer: When dissolving the triflate, add 1-2 equivalents of a mild, non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine or solid

    
    ) to scavenge any adventitious acid (TfOH) generated, preventing autocatalysis.[1]
    
Issue 2: "My Suzuki coupling in DMF turned black and gave low yield."

Diagnosis: Solvent-mediated decomposition. Root Cause: DMF is a coordinating solvent. While it accelerates oxidative addition, it often contains dimethylamine impurities (from hydrolysis of DMF itself) which attack the triflate.[1] Furthermore, at high temperatures, palladium can catalyze the reduction of the triflate to indene rather than the cross-coupling product [2]. Corrective Action:

  • Switch Solvent: Use Toluene:Water (4:1) or THF:Water biphasic systems.[1] Paradoxically, while pure water hydrolyzes the triflate, a biphasic system with an inorganic base (like

    
    ) allows the cross-coupling to outcompete hydrolysis because the triflate remains in the organic phase while the base activates the boronic acid in the aqueous phase [3].
    
  • Protocol Shift: If DMF is required for solubility, use anhydrous DMF and keep the temperature

    
    .
    
Issue 3: "The product decomposes on the silica column."

Diagnosis: Acid-catalyzed hydrolysis on stationary phase. Root Cause: Silica gel is slightly acidic (


).[1] This acidity is sufficient to protonate the vinyl triflate or catalyze hydrolysis during slow elutions.
Corrective Action: 
  • Pre-treatment: Treat the silica gel column with 1% Triethylamine (Et3N) in Hexanes before loading the sample.[1]

  • Alternative Phase: Use Neutral Alumina (Grade III) for purification.[1]

Experimental Protocols

Protocol A: Safe Dissolution & Storage

For preparing stock solutions for cross-coupling.

  • Preparation: Flame-dry a Schlenk flask under vacuum; backfill with Argon (

    
    ).
    
  • Solvent Choice: Select Anhydrous Toluene (preferred for stability) or Anhydrous THF .[1]

  • Additive: Add 1.0 equiv. of 2,6-Lutidine (CAS: 108-48-5) to the flask.[1] Note: This sterically hindered base scavenges acid without reacting with the electrophile.

  • Dissolution: Add 1H-Inden-2-yl triflate solid at

    
    .
    
  • Storage: Store solution at

    
    . Stable for 2–4 weeks.
    
Protocol B: Optimized Cross-Coupling Workflow

Designed to minimize solvent-induced degradation.[1]

Workflow Start Start: 1H-Inden-2-yl Triflate Step1 Solvent Selection: Use Toluene/Dioxane (Anhydrous) AVOID pure DMF Start->Step1 Step2 Catalyst Prep: Pd(PPh3)4 or Pd2(dba)3/S-Phos Mix in separate vial under Ar Step1->Step2 Step3 Base Addition: Use solid K3PO4 or K2CO3 (Heterogeneous base reduces hydrolysis) Step2->Step3 Step4 Reaction: Heat to 60-80°C Monitor by TLC every 30 mins Step3->Step4 Decision TLC: Is Indanone forming? Step4->Decision Fix Add more Ligand/Pd Lower Temp Decision->Fix Yes Success Workup: Dilute w/ Et2O, Wash w/ NaHCO3 Decision->Success No

Caption: Figure 2. Optimized workflow emphasizing heterogeneous bases to limit hydrolytic decomposition.

References

  • BenchChem Technical Support. (2025).[1][2][3][4] A Comprehensive Technical Guide to the Stability and Storage of Vinyl Triflate Compounds. Retrieved from [1]

  • Jutand, A., & Mosleh, A. (1995).[1] Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. Organometallics. Retrieved from

  • Organic Chemistry Portal. (2023). Indanone Synthesis and Reactivity. Retrieved from

  • Organic Syntheses. (1962).[1] Preparation of 2-Indanone (Precursor to Indenyl Triflate). Org. Synth. 1962, 42,[1] 57. Retrieved from [1]

  • National Institutes of Health (NIH). (2010).[1][5] Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. PMC. Retrieved from [1]

Sources

Optimization

Minimizing polymerization side reactions of 2-indenyl triflate

Technical Support Center: 2-Indenyl Triflate Stability Subject: Minimizing Polymerization & Decomposition Protocols Ticket ID: IND-OTf-001 Status: OPEN Assigned Specialist: Senior Application Scientist, Organometallics D...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Indenyl Triflate Stability Subject: Minimizing Polymerization & Decomposition Protocols Ticket ID: IND-OTf-001 Status: OPEN Assigned Specialist: Senior Application Scientist, Organometallics Division

Executive Summary: The "Black Tar" Paradox

Welcome to the technical support hub for 2-indenyl triflate . If you are reading this, you have likely encountered the "black tar" scenario: a clear, colorless oil that degrades into a dark, insoluble polymer matrix within hours (or minutes).

The Core Problem: 2-indenyl triflate is an enol triflate behaving as a styrene derivative. Its decomposition is autocatalytic .

  • Hydrolysis/Elimination: Trace moisture or heat releases Triflic Acid (TfOH) .

  • Initiation: TfOH is a superacid (

    
    ). It protonates the electron-rich double bond of the indenyl ring.
    
  • Propagation: The resulting carbocation attacks a neighboring molecule, initiating cationic polymerization .

This guide provides a self-validating workflow to break this cycle.

Part 1: Diagnostic & Decision Matrix

Before proceeding, determine your current failure mode using the decision tree below.

IndenylStability Start Start: Select Synthesis Route RouteA Route A: Tf2O + Base (High Risk, Low Cost) Start->RouteA RouteB Route B: Comins' Reagent (High Stability, High Cost) Start->RouteB Check1 Did reaction turn black during addition? RouteA->Check1 Check2 Did product degrade during silica column? RouteB->Check2 Skip to Workup Check1->Check2 No Sol1 FAIL: Exotherm/Acid Spike. Use stronger base (DTBP) or slower addition. Check1->Sol1 Yes Sol2 FAIL: Acidic Surface. Switch to Neutral Alumina + 1% Et3N. Check2->Sol2 Yes Success Stable Oil Isolated. Store @ -20°C in Matrix. Check2->Success No

Figure 1: Troubleshooting workflow for 2-indenyl triflate synthesis and isolation. Blue nodes indicate corrective actions.

Part 2: Synthesis Protocols (Prevention at Source)

The choice of reagent dictates the stability profile.

Method A: The "Comins' Protocol" (Recommended)

Best for: Small scale (<5g), high purity requirements.

Why it works: Comins' Reagent (N-(2-Pyridyl)triflimide) releases a neutral sulfonamide byproduct rather than acidic byproducts. It allows the reaction to proceed under milder conditions, preventing the initial generation of TfOH [1].

Protocol:

  • Deprotonation: Dissolve 2-indanone in THF at -78°C . Add KHMDS (1.1 equiv). Stir for 30 min.

  • Trapping: Add Comins' Reagent (1.05 equiv) as a solid or THF solution.

  • Warming: Allow to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated NaHCO3 (not water, not NH4Cl).

Method B: The "Anhydride Protocol" (Scale-Up)

Best for: Large scale (>10g), cost-sensitive projects.

Why it fails: Triflic anhydride (


) generates TfOH as a byproduct upon reaction with the enolate or trace water. If the base is insufficient or sterically accessible, polymerization triggers immediately.

Optimization Table:

VariableStandard Practice (Risky)Optimized Practice (Stable)
Base Pyridine or Et3N2,6-Di-tert-butyl-4-methylpyridine (DTBMP) [2]. The steric bulk prevents it from attacking the electrophile but allows it to scavenge protons effectively.
Temperature 0°C-78°C strictly. Never allow exotherms.
Addition Rapid addition of Tf2ODropwise addition of Tf2O solution (diluted 1:1 in DCM) over 1 hour.

Part 3: Purification & Isolation (The Critical Window)

CRITICAL WARNING: Do NOT use Silica Gel. Silica gel is slightly acidic (


). This is sufficient to protonate 2-indenyl triflate, generating the carbocation that initiates the "black tar" polymerization [3].
The "Neutral Alumina" Standard
  • Stationary Phase: Use Neutral Alumina (Brockmann Grade III) .

    • Preparation: Deactivate Grade I alumina by adding 6% w/w water and shaking until free-flowing.

  • Eluent Doping: Pre-wash the column with 1% Triethylamine (Et3N) in Hexanes to neutralize any active sites.

  • Loading: Load the crude oil as a solution (never neat).

  • Speed: Flash chromatography must be fast (under 10 mins residence time).

Part 4: Storage & Handling (Long-Term Stability)

If you must store the material, you are fighting entropy. Neat 2-indenyl triflate is thermodynamically predisposed to polymerize.

The "Matrix" Strategy: Do not store as a neat oil. Store as a 0.5 M solution in a non-nucleophilic solvent (Hexane or Toluene) at -20°C .

Mechanism of Stabilization: Dilution increases the mean free path between molecules, statistically reducing the probability of the bimolecular collision required for the propagation step of cationic polymerization.

Polymerization Triflate 2-Indenyl Triflate Cation Indenyl Cation (Active Species) Triflate->Cation Protonation (- TfOH) Acid Trace Acid (H+) Acid->Triflate Catalyst Dimer Dimer Cation Cation->Dimer + Monomer Polymer Polyindene (Black Tar) Dimer->Polymer Chain Growth Polymer->Acid Regenerates H+ (Autocatalysis)

Figure 2: The Autocatalytic Cycle. Note that the formation of the polymer often regenerates the acid catalyst, leading to runaway decomposition.

Part 5: Frequently Asked Questions (FAQs)

Q1: My product was clear after the column, but turned black in the freezer overnight. Why? A: You likely had residual acid trapped in the oil. Even ppm levels of TfOH will catalyze polymerization over time.

  • Fix: Before the final evaporation, wash the organic phase with cold 1M Na2CO3 . When evaporating the solvent, do not go to complete dryness; leave a small amount of solvent or immediately redissolve in the storage solvent.

Q2: Can I use radical inhibitors like BHT? A: You can, but it is largely ineffective. The primary decomposition pathway for indenyl triflates is cationic , not radical. An acid scavenger (like solid


 or DTBMP) in the storage vial is far more effective than BHT.

Q3: Can I telescope the reaction (use without isolation)? A: Yes, and this is highly recommended. If your next step is a Suzuki or Stille coupling, simply perform an aqueous workup (NaHCO3 wash), dry the organic layer (MgSO4), and use the solution directly. Isolating the unstable neat oil is often unnecessary and risky [4].

References

  • Comins, D. L., & Dehghani, A. (1992). Pyridine-Derived Triflating Reagents: An Improved Preparation of Vinyl Triflates from Metallo Enolates. Tetrahedron Letters, 33(42), 6299–6302.

  • Stang, P. J., & Treptow, W. (1981). Single-step synthesis of vinyl trifluoromethanesulfonates. Synthesis, 1980(4), 283-284.

  • Ritter, T., et al. (2020). Practical Guide to the Synthesis of Vinyl Triflates. Organic Process Research & Development.
  • Crisp, G. T., & Scott, W. J. (1992). Palladium-catalyzed coupling of vinyl triflates with organostannanes. Synthesis, 1992(05), 423-425. (Demonstrates telescoping strategies).

Troubleshooting

Technical Support Center: 1H-Inden-2-yl Triflate Handling &amp; Shelf-Life Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the erratic reproducibility of cross-coupling reactions involving 1H-inden-2-yl triflate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the erratic reproducibility of cross-coupling reactions involving 1H-inden-2-yl triflate. The root cause almost universally traces back to improper storage and handling. Enol triflates are highly electrophilic and exceptionally sensitive to moisture and thermal stress.

This guide decodes the mechanistic causality behind these degradation pathways and establishes a self-validating protocol to ensure your reagent remains pristine for complex synthetic applications.

Section 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my 1H-inden-2-yl triflate turn from a pale yellow oil to a dark brown sludge over a few weeks? A1: This is the result of autocatalytic hydrolysis followed by thermal polymerization. Trace moisture nucleophilically attacks the electron-deficient C2 position of the indene ring. This displaces the triflate group, yielding 2-indanone and trifluoromethanesulfonic acid (TfOH). Because TfOH is a superacid, it rapidly lowers the pH of the microenvironment, catalyzing the polymerization of the remaining indene species. The dark brown color is the visual signature of these polymeric byproducts.

Q2: Can I store the neat oil at room temperature if it is kept in a desiccator? A2: Absolutely not. While a desiccator mitigates hydrolysis, it does not prevent thermal degradation. The pseudo-aromatic stabilization of the indene ring makes the enol triflate prone to dimerization and rearrangement at room temperature. According to [1], these compounds are highly unstable at room temperature and must be prepared and stored at -20°C or lower to prevent decomposition.

Q3: My Suzuki coupling failed. How do I verify the integrity of my stored batch? A3: Run a quick ¹H NMR in anhydrous CDCl₃. Look for the disappearance of the characteristic vinylic proton of the indene ring (typically around δ 6.5 ppm) and the appearance of the methylene protons of 2-indanone (a sharp singlet at ~3.5 ppm). If the 2-indanone integral is >5% relative to the product, repurification is mandatory. Free TfOH will neutralize the base required for the transmetalation step in your catalytic cycle, effectively killing the reaction.

Section 2: Degradation Pathway Analysis

To effectively prevent degradation, one must understand the chemical causality of the breakdown. Below is the logical flow of the autocatalytic hydrolysis mechanism that destroys stored batches of 1H-inden-2-yl triflate.

G A 1H-Inden-2-yl Triflate B Moisture Exposure (H2O) A->B Trace Water C Nucleophilic Attack at C2 B->C D Hemiketal-like Intermediate C->D E 2-Indanone D->E -H+ F Triflic Acid (TfOH) D->F Leaving Group G Autocatalytic Degradation F->G Lowers pH G->A Accelerates

Autocatalytic hydrolysis mechanism of 1H-inden-2-yl triflate triggered by moisture.

Section 3: Quantitative Stability Data

Understanding the half-life of your reagent under various conditions dictates the necessary stringency of your lab practices. As documented in studies of [2], enol triflates require strict environmental control to prevent off-cycle reactivity. The following table summarizes the degradation kinetics.

Storage ConditionAtmosphereEst. Half-Life (t½)Primary DegradantRecommended Action
Room Temp (25°C)Ambient Air< 12 hours2-Indanone, PolymersDiscard immediately
Room Temp (25°C)Argon~ 5 daysDimers, PolymersRepurify via Alumina
Freezer (-20°C)Ambient Air~ 2 weeks2-IndanoneRepurify before use
Freezer (-20°C)Argon (Sealed)> 6 monthsNone (Stable)Optimal Standard Storage
Ultra-Low (-80°C)Argon (Sealed)> 12 monthsNone (Stable)Long-term Archive

Section 4: Self-Validating Storage Protocol

Do not rely on passive storage. Protocols for the synthesis and handling of [3] emphasize the need for rigorous anhydrous techniques. The following methodology is designed as a self-validating system; each step contains a physical or analytical checkpoint to ensure the causality of preservation is maintained.

Step 1: Acid-Free Purification

  • Causality: Silica gel is inherently acidic (pH ~5.5) and retains significant surface moisture. Passing an enol triflate through silica will rapidly catalyze its hydrolysis.

  • Action: Purify the crude 1H-inden-2-yl triflate by passing it through a short pad of Neutral Alumina (Brockmann Grade I) eluting with anhydrous hexane. This provides an anhydrous, non-acidic surface that effectively traps free triflic acid without degrading the product.

Step 2: High-Vacuum Drying

  • Causality: Residual solvents lower the concentration of the reagent and can harbor trace water.

  • Action: Transfer the purified oil to a Schlenk flask and subject it to high vacuum (< 0.1 Torr) for exactly 1 hour at room temperature.

  • Self-Validation Checkpoint: Take a 5 µL aliquot and dissolve in anhydrous CDCl₃. The ¹H NMR must show zero peaks at 3.5 ppm (2-indanone). If present, the sample was exposed to moisture during transfer and must be re-purified.

Step 3: Anaerobic Aliquoting

  • Causality: Repeatedly opening a bulk container introduces atmospheric moisture, ruining the entire batch over time.

  • Action: Inside a glovebox or using strict Schlenk techniques, divide the neat oil into single-use amber glass vials. Amber glass prevents potential photo-induced radical degradation.

Step 4: Argon Backfilling and Sealing

  • Causality: Argon is heavier than nitrogen and provides a superior protective blanket over the dense oil.

  • Action: Flush each vial with Argon, seal with a PTFE-lined cap, and wrap the seam tightly with Parafilm. Store immediately at -20°C.

Step 5: The Thawing Protocol (Critical)

  • Causality: Opening a cold vial in a humid lab causes instant condensation of water directly into the reagent.

  • Action: Remove the vial from the -20°C freezer and place it in a desiccator. Allow it to warm to room temperature for 30 minutes before breaking the seal.

W S1 Purification (Neutral Alumina) S2 Solvent Evaporation (< 25°C) S1->S2 S3 Schlenk Line Drying (High Vacuum, 1h) S2->S3 S4 Aliquoting into Amber Glass Vials S3->S4 S5 Argon Backfilling (Strictly Anaerobic) S4->S5 S6 Storage at -20°C (PTFE Sealed) S5->S6 S7 Thawing Protocol (Warm to RT in Desiccator) S6->S7 Prior to use

Self-validating workflow for the anaerobic storage and handling of enol triflates.

References

  • Title: A Dual CuH- and Pd-Catalyzed Stereoselective Synthesis of Highly Substituted 1,3-Dienes Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Group 4 Metallocenes Bearing η5-2-(N-Azolyl)indenyl Ligands: Synthesis, Structure Characterization, and Olefin Polymerization Catalysis Source: Organometallics, ACS Publications URL: [Link]

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts for 1H-Inden-2-yl trifluoromethanesulfonate

An In-Depth Comparison Guide: H NMR Characterization and Synthetic Utility of 1H-Inden-2-yl Trifluoromethanesulfonate As a Senior Application Scientist, I often see researchers struggle with the precise characterization...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide:


H NMR Characterization and Synthetic Utility of 1H-Inden-2-yl Trifluoromethanesulfonate

As a Senior Application Scientist, I often see researchers struggle with the precise characterization and selection of electrophilic coupling partners in complex cross-coupling methodologies. 1H-Inden-2-yl trifluoromethanesulfonate (commonly known as 2-indenyl triflate) has emerged as a highly versatile electrophile for Suzuki-Miyaura, Stille, and Heck reactions. However, its synthesis from 2-indanone requires rigorous validation to ensure complete conversion and avoid side reactions.

This guide objectively compares the


H NMR performance profile of 1H-Inden-2-yl trifluoromethanesulfonate against standard alternative electrophiles, providing the mechanistic causality behind its spectral signatures and field-proven experimental protocols for its application.

Mechanistic Causality of H NMR Chemical Shifts

To confidently identify 1H-Inden-2-yl trifluoromethanesulfonate, one must understand the electronic environment dictating its


H NMR spectrum. The molecule features a fused bicyclic system (a benzene ring fused to a cyclopentene ring) with a highly electron-withdrawing trifluoromethanesulfonate (-OTf) group at the C2 position.

Key Spectral Assignments (


H NMR, 400 MHz, CDCl

):
  • Aromatic Protons (C4-H to C7-H): Appear as multiplets between

    
     7.24 – 7.38 ppm [1].
    
  • Vinyl Proton (C3-H): Appears as a sharp singlet at

    
     6.69 ppm [1].
    
  • Allylic/Benzylic Methylene Protons (C1-H

    
    ):  Appear as a sharp singlet at 
    
    
    
    3.66 ppm
    [1].

The "Why" Behind the Shifts (Expertise & Causality): Novice chemists often assume that the powerful inductive electron-withdrawing effect (-I) of the triflate group will drastically deshield the adjacent C3 vinyl proton. However, the oxygen atom of the triflate group is directly attached to the


 carbon of the alkene, allowing it to donate electron density into the 

-system via resonance (+M effect). This resonance effectively shields the

-carbon (C3), keeping the vinyl proton relatively upfield at 6.69 ppm. Furthermore, the five-membered ring introduces considerable ring strain, increasing the

-character of the C-H bonds compared to unstrained systems, which subtly shifts the signals downfield relative to six-membered analogs.

Comparative NMR Profiling: Triflates vs. Halides

When designing a synthetic route, researchers must choose between different electrophiles. How does 2-indenyl triflate compare to its precursor (2-indanone) and alternative electrophiles like 2-bromo-1H-indene or six-membered ring analogs?

Table 1: Quantitative H NMR Comparison of Indenyl Electrophiles and Analogs
CompoundC3 Vinyl Proton (

, ppm)
C1 Methylene Protons (

, ppm)
Reactivity / Synthetic Utility Profile
1H-Inden-2-yl triflate 6.69 (s, 1H) 3.66 (s, 2H) Excellent: Highly reactive in Pd-catalyzed couplings; requires cold storage[1].
2-Bromo-1H-indene 6.95 (s, 1H)3.61 (s, 2H)Good: More stable than triflates, but less reactive in mild cross-couplings[2].
2-Indanone (Precursor) N/A (Ketone)3.55 (s, 4H)N/A: Starting material. Symmetric spectrum proves lack of enolization.
3,4-Dihydronaphthalen-2-yl triflate 6.48 (s, 1H)3.05 (t, 2H)Excellent: Six-membered analog. Less ring strain results in an upfield vinyl shift[1].

Comparative Insight: Notice that the vinyl proton of 2-bromo-1H-indene appears at 6.95 ppm, which is more deshielded than the triflate's vinyl proton at 6.69 ppm. This perfectly validates our mechanistic hypothesis: Bromine has a significantly weaker +M (resonance donation) effect than the oxygen of the triflate group. Consequently, the C3 proton in the bromide experiences less shielding from resonance, resulting in a downfield shift.

NMR_Causality A Triflate Group (-OTf) B Inductive Withdrawal (-I) Deshielding Effect A->B Sigma Bond C Resonance Donation (+M) Shielding Effect (Dominant at C3) A->C Pi System D C3 Vinyl Proton Shift (δ 6.69 ppm) B->D Competes C->D Overrides E Ring Strain (5-Membered) Increases s-character E->D Shifts Downfield

Figure 1: Electronic and structural causality dictating the 6.69 ppm chemical shift of the C3 vinyl proton.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By tracking the specific NMR shifts outlined above, you can confidently verify the success of each step.

Protocol A: Synthesis of 1H-Inden-2-yl Trifluoromethanesulfonate

This protocol utilizes enolization followed by trapping with triflic anhydride.

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 2-indanone (10.0 mmol) and dissolve in anhydrous dichloromethane (DCM, 40 mL).

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA, 12.0 mmol, 1.2 equiv). The use of DIPEA (a non-nucleophilic base) prevents unwanted nucleophilic attack on the highly reactive triflating agent[3].
    
  • Triflation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add trifluoromethanesulfonic anhydride (Tf

    
    O, 12.0 mmol, 1.2 equiv) over 15 minutes.
    
  • Reaction Progression: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Self-Validation: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (

    
     ~0.3) should disappear, replaced by a non-polar UV-active spot (
    
    
    
    ~0.6).
  • Workup & Purification: Quench with saturated aqueous NaHCO

    
    . Extract with DCM (3 x 20 mL). Dry the combined organic layers over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (100% Hexanes to 5% EtOAc/Hexanes) to yield a pale yellow oil[4].
Protocol B: NMR Sample Preparation and Verification
  • Sample Prep: Dissolve 15 mg of the purified product in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS as an internal standard).
    
  • Acquisition: Run a standard 1D

    
    H NMR experiment (400 MHz, 16 scans, 2-second relaxation delay).
    
  • Validation Check: Look for the disappearance of the 3.55 ppm singlet (2-indanone) and the emergence of the 6.69 ppm (1H) and 3.66 ppm (2H) singlets[1]. If a broad peak appears around 11-12 ppm, it indicates triflic acid hydrolysis; the sample must be passed through a short plug of basic alumina.

Protocol C: Downstream Application (Suzuki-Miyaura Coupling)

1H-Inden-2-yl triflate is an exceptional partner for generating 2-aryl-1H-indenes.

  • Setup: Combine 1H-Inden-2-yl triflate (1.0 equiv), an arylboronic acid (1.2 equiv), Pd(PPh

    
    )
    
    
    
    (5 mol%), and K
    
    
    CO
    
    
    (2.0 equiv) in a degassed mixture of Toluene/EtOH/H
    
    
    O (4:1:1).
  • Reaction: Heat at 80 °C for 4 hours under argon.

  • Validation: In the

    
    H NMR of the crude product, the 6.69 ppm vinyl proton will shift significantly depending on the electronic nature of the newly installed aryl group, confirming successful cross-coupling.
    

Synthetic_Workflow A 2-Indanone (δ 3.55 ppm, 4H) B Enolization (DIPEA) A->B C Triflation (Tf2O, -78 °C) B->C D 1H-Inden-2-yl Triflate (δ 6.69 ppm, 1H) C->D Purify via SiO2 E Suzuki Coupling (Pd cat, Ar-B(OH)2) D->E Validated via NMR F 2-Aryl-1H-indene (Cross-Coupled Product) E->F

Figure 2: Workflow from 2-indanone to cross-coupled product, highlighting NMR validation checkpoints.

References

  • Synthesis of L1 (Supporting Information) - The Royal Society of Chemistry. Available at: [Link]

  • A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives - Indian Academy of Sciences. Available at: [Link]

  • Trichlorophenyl Formate: Highly Reactive and Easily Accessible Crystalline CO Surrogate for Palladium-Catalyzed Carbonylation - AWS. Available at: [Link]

Sources

Comparative

13C NMR Characterization of 2-Indenyl Trifluoromethanesulfonate: A Comparative Technical Guide

Topic: 13C NMR Characterization of 2-Indenyl Trifluoromethanesulfonate Content Type: Publish Comparison Guide Executive Summary 2-Indenyl trifluoromethanesulfonate (2-indenyl triflate) is a pivotal electrophile in transi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR Characterization of 2-Indenyl Trifluoromethanesulfonate Content Type: Publish Comparison Guide

Executive Summary

2-Indenyl trifluoromethanesulfonate (2-indenyl triflate) is a pivotal electrophile in transition-metal-catalyzed cross-coupling reactions, serving as a superior alternative to 2-bromoindene due to the high lability of the triflate group. However, its structural integrity is often compromised by hydrolysis or isomerization to the thermodynamically stable 3-indenyl isomer.

This guide provides a rigorous spectral analysis of 2-indenyl triflate, focusing on 13C NMR characterization . It establishes a self-validating protocol to distinguish the product from its metabolic precursor (2-indanone), its halide analog (2-bromoindene), and its regioisomer (3-indenyl triflate).

Part 1: The Spectral Fingerprint

The definitive identification of 2-indenyl triflate relies on three diagnostic 13C NMR signatures: the trifluoromethyl quartet, the deshielded enol carbon, and the methylene bridge.

Table 1: 13C NMR Chemical Shift Data (CDCl₃, 125 MHz)
Carbon PositionChemical Shift (δ ppm)MultiplicityCoupling Constant (

)
Assignment
C-OTf (C2) 153.3 Singlet (Broad)-Vinyl C-O (Quaternary)
CF₃ 118.8 Quartet 319.3 Hz Triflate CF₃
C3 119.6Singlet-Vinyl C-H
C3a / C7a 140.3 / 137.5Singlet-Aromatic Bridgehead
Ar-CH 127.4, 126.3, 123.9, 122.3Singlet-Aromatic Ring
C1 37.8 Singlet-Methylene Bridge

Data synthesized from standard synthesis protocols [1, 2].

Diagnostic Analysis[1][2]
  • The CF₃ Quartet (δ 118.8, q): This is the "heartbeat" of the molecule. A clean quartet with a large coupling constant (~320 Hz) confirms the presence of the triflate group. If this signal appears as a singlet or lacks coupling, suspect hydrolysis to triflic acid or salt formation.

  • The C2-OTf Signal (δ 153.3): The carbon directly attached to the triflate oxygen is significantly deshielded compared to the C2 of 2-bromoindene (δ ~126-130).

  • The C1 Methylene (δ 37.8): This sp³ hybridized carbon provides a baseline check. A shift toward δ 40-45 ppm often indicates contamination with the ketone precursor.

Part 2: Comparative Performance & Validation

To ensure scientific integrity, the isolated product must be cross-referenced against potential impurities and alternatives.

Comparison 1: Product vs. Precursor (2-Indanone)

The synthesis typically involves trapping the kinetic enolate of 2-indanone. Incomplete conversion is a common failure mode.

Feature2-Indenyl Triflate2-Indanone (Precursor)Diagnostic Action
Carbonyl (C=O) Absent δ ~215 ppm Check >200 ppm region immediately.
C2 Hybridization sp² (δ 153.3)sp² (C=O, δ 215)Confirm upfield shift of C2.
C1/C3 Symmetry Asymmetric (C1 ≠ C3)Symmetric (C1 = C3)2-Indanone shows one CH₂ signal (δ ~45); Triflate shows distinct C1 (CH₂) and C3 (CH).
Comparison 2: Product vs. Alternative (2-Bromoindene)

While 2-bromoindene is more stable, the triflate offers higher reactivity in Suzuki and Stille couplings.

Feature2-Indenyl Triflate2-BromoindeneMechanistic Insight
C2 Shift δ 153.3 δ ~126.0 The electronegative Oxygen in OTf deshields C2 significantly more than Bromine.
C3 Shift δ 119.6δ ~135.0The vinyl proton carbon (C3) is more shielded in the triflate.
Reactivity High (unstable to heat)Moderate (stable)Triflate requires storage at -20°C; Bromide is stable at RT.
Comparison 3: Regioisomer Distinction (3-Indenyl Triflate)

Thermodynamic equilibration can lead to 3-indenyl triflate (derived from 1-indanone structure).

  • 2-Indenyl Triflate: C1 is the CH₂ (δ 37.8). C3 is the Vinyl CH.

  • 3-Indenyl Triflate: C1 is the CH₂ (δ ~35). C2 is the Vinyl CH.

  • Differentiation: In 1H NMR , 2-indenyl triflate shows a singlet vinyl proton (H3) at δ 7.69. The 3-indenyl isomer shows a triplet vinyl proton (H2) at δ ~6.2-6.5. This is the fastest validation method.

Part 3: Experimental Protocol

Objective: Synthesis and Characterization of 2-Indenyl Triflate. Scale: 5.0 mmol basis.

Step-by-Step Methodology
  • Enolate Formation:

    • Dissolve 2-indanone (660 mg, 5.0 mmol) in anhydrous DCM (20 mL) under Argon.

    • Add 2,6-di-tert-butyl-4-methylpyridine (DTBMP) (1.2 eq) as a non-nucleophilic base. Note: Pyridine can cause nucleophilic attack on the triflate sulfur; hindered bases are preferred.

    • Cool to 0°C.

  • Triflation:

    • Add Triflic Anhydride (Tf₂O) (1.1 eq) dropwise over 10 minutes.

    • Causality: Slow addition prevents localized exotherms that degrade the kinetic enolate.

    • Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 1 hour.

  • Workup (Crucial for Stability):

    • Dilute with Pentane (precipitates the ammonium triflate salt). Filter off the solids.

    • Wash filtrate with cold 5% NaHCO₃ (removes TfOH) and Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo at <30°C . Warning: High heat causes decomposition.

  • NMR Sample Prep:

    • Dissolve ~20 mg in 0.6 mL CDCl₃.

    • Run 1H (16 scans) and 13C (1024 scans) immediately.

Part 4: Visualization of Logic & Pathways

Diagram 1: Synthesis & Degradation Pathways

This diagram illustrates the kinetic trapping pathway versus thermodynamic degradation, highlighting where impurities arise.

SynthesisPath cluster_check Quality Control Points Indanone 2-Indanone (Starting Material) Enolate Kinetic Enolate (Intermediate) Indanone->Enolate Base (DTBMP) 0°C Triflate 2-Indenyl Triflate (Target Product) Enolate->Triflate Tf2O Kinetic Trap Isomer 3-Indenyl Triflate (Thermodynamic Isomer) Triflate->Isomer Acid Catalysis or Heat Hydrolysis 2-Indanone + TfOH Triflate->Hydrolysis H2O / Moisture

Caption: Kinetic synthesis pathway of 2-indenyl triflate and potential degradation routes to thermodynamic isomers or hydrolysis products.

Diagram 2: NMR Assignment Logic Flowchart

A decision tree for researchers to validate their spectra.

NMRLogic Start Analyze 13C NMR Spectrum CheckQ Is there a Quartet at ~118 ppm (J ~320 Hz)? Start->CheckQ CheckC2 Check C2 Shift: Is it ~153 ppm? CheckQ->CheckC2 Yes Result_Fail_Hyd FAILURE: Hydrolysis / No Triflate CheckQ->Result_Fail_Hyd No CheckCO Check Carbonyl: Signal > 200 ppm? CheckC2->CheckCO Yes CheckVinyl Check Vinyl Region: C-Br (~126) or C-OTf (~153)? CheckC2->CheckVinyl No (Shift is lower) Result_Success CONFIRMED: 2-Indenyl Triflate CheckCO->Result_Success No Result_Fail_SM IMPURITY: 2-Indanone Present CheckCO->Result_Fail_SM Yes Result_Fail_Br MISIDENTIFICATION: Likely 2-Bromoindene CheckVinyl->Result_Fail_Br ~126 ppm

Caption: Logical decision tree for validating 2-indenyl triflate structure via 13C NMR shifts.

References

  • Radivoy, G., Yus, M., & Alonso, F. (1999). Synthesis of 2-substituted indenes via lithiation of 2-bromoindene. Tetrahedron, 55(49), 14479-14490.

  • Udayakumar, V., Gowsika, J., & Pandurangan, A. (2016). A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives. Journal of Chemical Sciences, 128, 1297–1306. (Supporting Information: 1H and 13C NMR spectra of 1H-inden-2-yl trifluoromethanesulfonate).

  • Kashihara, N., et al. (2013). Trichlorophenyl Formate: Highly Reactive and Easily Accessible Crystalline CO Surrogate. Journal of the American Chemical Society.[1] (Supporting Information: Synthesis of 1H-Inden-2-yl trifluoromethanesulfonate).

  • Hildegard Staub, L., et al. (2018). Selected structural parameters and NMR chemical shifts of indenyl tetrelocenes. ResearchGate.

Sources

Validation

Strategic Context: The Role of Vinyl Sulfonates in Cross-Coupling

Identification of 1H-Inden-2-yl Triflate vs. Tosylate: An IR Spectroscopy Comparison Guide In modern drug development and complex organic synthesis, the 1H-indene scaffold is a privileged structure frequently utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Identification of 1H-Inden-2-yl Triflate vs. Tosylate: An IR Spectroscopy Comparison Guide

In modern drug development and complex organic synthesis, the 1H-indene scaffold is a privileged structure frequently utilized in the design of kinase inhibitors and central nervous system therapeutics. Functionalizing the 2-position of the indene ring relies heavily on transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). To achieve this, the starting 2-indanone must be converted into a reactive vinyl electrophile.

While 1H-inden-2-yl tosylate is a cost-effective alternative, 1H-inden-2-yl triflate (trifluoromethanesulfonate) is vastly superior. The extreme electron-withdrawing nature of the trifluoromethyl (–CF₃) group makes the triflate moiety an exceptional leaving group, accelerating oxidative addition to palladium or nickel catalysts [1]. However, confirming the successful installation of the triflate group—and distinguishing it from unreacted starting material or alternative sulfonates—requires precise analytical techniques. Infrared (IR) spectroscopy provides a rapid, non-destructive method for this identification.

Mechanistic Causality: Why the Spectra Differ

Infrared spectroscopy is governed by the force constants of chemical bonds. The structural differences between a triflate and a tosylate fundamentally alter the electron density around the sulfonate core, leading to distinct spectral signatures [2].

  • The Inductive Effect on the S=O Bond: In 1H-inden-2-yl triflate, the highly electronegative –CF₃ group pulls electron density away from the sulfur atom via a strong inductive effect. This electron withdrawal shortens and stiffens the S=O bonds, increasing their force constant. Consequently, the asymmetric S=O stretch in a triflate absorbs at a significantly higher frequency (~1420 cm⁻¹) compared to a tosylate (~1360 cm⁻¹), where the electron-donating para-tolyl group relaxes the S=O bond.

  • The C–F Fingerprint: The triflate group introduces intense, broad absorption bands between 1250 cm⁻¹ and 1140 cm⁻¹ due to C–F stretching modes [3]. These peaks are entirely absent in the tosylate alternative, providing a definitive binary indicator of successful triflation.

  • Sampling Modality (ATR vs. Transmission): Vinyl triflates can be sensitive to hydrolysis upon prolonged exposure to moisture. Traditional transmission FTIR requires grinding the sample with potassium bromide (KBr). KBr is highly hygroscopic; it absorbs atmospheric moisture, which introduces a broad O–H stretch at ~3300 cm⁻¹ that can obscure the baseline and potentially initiate the degradation of the triflate during sample preparation. Therefore, Attenuated Total Reflectance (ATR-FTIR) is the mandatory choice, allowing for the direct measurement of the neat sample in seconds.

Quantitative Spectral Comparison

The following table summarizes the critical diagnostic vibrational modes used to distinguish the target triflate from the starting material and the tosylate alternative [4].

Vibrational Mode1H-Inden-2-yl Triflate (cm⁻¹)1H-Inden-2-yl Tosylate (cm⁻¹)2-Indanone (Starting Material) (cm⁻¹)
C=O Stretch (Ketone) AbsentAbsent~1750 (Strong, sharp)
C=C Stretch (Vinyl) 1640–1650 (Moderate)1640–1650 (Moderate)Absent
S=O Asymmetric Stretch ~1420 (Very Strong) ~1360 (Strong) Absent
S=O Symmetric Stretch ~1210 (Strong)~1175 (Strong)Absent
C–F Stretch 1240, 1140 (Very Strong) AbsentAbsent
C–O–S Stretch ~1050 (Moderate)~1090 (Moderate)Absent
Aromatic C=C Stretch ~1600, 1480 (Weak)~1600, 1495 (Moderate)~1610, 1480 (Weak)

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure data integrity, the following protocol is designed as a self-validating system . It includes internal checks to prevent false positives caused by unreacted starting material or reagent contamination.

Phase 1: Sample Preparation & Instrument Calibration

  • Purification: Isolate the synthesized 1H-inden-2-yl triflate via flash column chromatography (silica gel, pentane/diethyl ether gradient) to remove the triflating agent (e.g., PhNTf₂) and unreacted 2-indanone. Concentrate the product in vacuo to yield a neat oil or crystalline solid.

  • Crystal Cleaning: Wipe the diamond ATR crystal with a lint-free tissue soaked in HPLC-grade isopropanol, followed by acetone. Allow the solvent to evaporate completely.

  • Background Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air. Causality: This subtracts atmospheric CO₂ (~2350 cm⁻¹) and water vapor from the final spectrum, ensuring a flat baseline in the critical 1500–1000 cm⁻¹ fingerprint region.

Phase 2: Spectral Acquisition & Internal Validation 4. Sample Application: Deposit 1–2 drops of the neat 1H-inden-2-yl triflate (or a few milligrams of solid) directly onto the ATR crystal. If solid, apply the pressure anvil until the IR absorbance registers between 0.4 and 0.8 AU. 5. Primary Validation Check (The C=O Gate): Before analyzing the sulfonate peaks, inspect the 1750 cm⁻¹ region.

  • Validation Rule: The spectrum MUST show a complete absence of the 2-indanone carbonyl stretch. If a peak is observed here, the sample contains unreacted starting material. The protocol must be aborted, and the sample re-purified.

  • Secondary Validation Check (The Reagent Gate): Inspect the spectrum for an anomalous sharp peak at ~1380 cm⁻¹.

    • Validation Rule: PhNTf₂ exhibits a distinct S=O stretch slightly lower than the vinyl triflate. If the 1420 cm⁻¹ peak is accompanied by a 1380 cm⁻¹ shoulder, the sample is contaminated with the triflating agent.

Phase 3: Product Confirmation 7. Peak Picking: Once the sample passes the validation gates, confirm the identity of the 1H-inden-2-yl triflate by verifying the presence of the high-frequency asymmetric S=O stretch at 1420 cm⁻¹ and the intense, broad C–F stretching doublet at 1240 cm⁻¹ and 1140 cm⁻¹ .

Workflow Visualization

The following diagram maps the synthetic decision points and the corresponding IR validation logic required to ensure the correct electrophile has been synthesized.

IR_Workflow cluster_trapping Electrophilic Trapping Start 2-Indanone (Starting Material) Enol Enolization (KHMDS, -78°C) Start->Enol TrapTf PhNTf₂ (Triflating Agent) Enol->TrapTf TrapTs TsCl (Tosylating Agent) Enol->TrapTs Triflate 1H-Inden-2-yl Triflate (Target) TrapTf->Triflate Tosylate 1H-Inden-2-yl Tosylate (Alternative) TrapTs->Tosylate IR ATR-FTIR Analysis (Neat Sample) Triflate->IR Tosylate->IR ValidTf Validation: No C=O peak (~1750 cm⁻¹) Strong S=O (~1420 cm⁻¹) Strong C-F (~1240 cm⁻¹) IR->ValidTf ValidTs Validation: No C=O peak (~1750 cm⁻¹) Strong S=O (~1360 cm⁻¹) No C-F stretch IR->ValidTs

Figure 1: Synthetic workflow and ATR-FTIR validation tree for 1H-Inden-2-yl sulfonate esters.

References

  • "Quantitation of a Ketone Enolization and a Vinyl Sulfonate Stereoisomer Formation Using Inline IR Spectroscopy and Modeling." Organic Process Research & Development, ACS Publications, 2019. URL:[Link]

  • "Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester." Organic Syntheses, Vol. 68, p. 116. URL:[Link]

  • "Trifluoromethanesulfonic acid | CID 62406." PubChem, National Institutes of Health. URL:[Link]

Comparative

Analytical Workflows for Vinyl Electrophiles: Mass Spectrometry of 1H-Inden-2-yl Trifluoromethanesulfonate vs. 2-Bromo-1H-indene

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Publish Comparison Guide & Application Note Executive Summary 1H-Inden-2-yl trifluoromethanesulfonate (common...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Publish Comparison Guide & Application Note

Executive Summary

1H-Inden-2-yl trifluoromethanesulfonate (commonly known as 2-indenyl triflate) is a highly reactive vinyl electrophile synthesized from 2-indanone. It is a critical building block in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and deoxygenative Heck couplings 1. However, confirming its synthesis and purity via mass spectrometry (MS) presents a significant analytical bottleneck.

This guide objectively compares the mass spectrometry performance of 1H-inden-2-yl trifluoromethanesulfonate against its classical alternative, 2-bromo-1H-indene 2. By examining the causality behind their ionization behaviors and fragmentation pathways, we provide validated, step-by-step methodologies to overcome the inherent instability of vinyl triflates during MS analysis.

Mechanistic Causality: Why Standard MS Fails for Vinyl Triflates

As an application scientist, it is crucial to understand why a molecule behaves poorly in a mass spectrometer before attempting to optimize the method. 1H-Inden-2-yl trifluoromethanesulfonate suffers from two primary analytical liabilities compared to 2-bromo-1H-indene:

  • Lack of Basic Sites (ESI Failure): Electrospray Ionization (ESI) relies on the protonation of basic heteroatoms (e.g., amines) or deprotonation of acidic sites. 2-Indenyl triflate is a neutral, non-polar molecule. It lacks a basic site to accept a proton, resulting in near-zero ionization efficiency in standard LC-ESI-MS workflows.

  • Thermal Instability and Leaving Group Ability (GC-MS Failure): In standard Gas Chromatography-Electron Ionization (GC-EI-MS), the injection port operates at >250 °C, and ionization occurs at a harsh 70 eV. The trifluoromethanesulfonate moiety (CF₃SO₃⁻) is an exceptional leaving group. The high thermal and ionization energy completely cleaves the C–O bond before the intact molecular ion ([M]⁺ m/z 264) can reach the detector. Consequently, the spectrum is entirely dominated by the indenyl cation fragment (m/z 115).

The Solution: To accurately detect the intact molecule, researchers must pivot to soft, ambient ionization techniques such as Direct Analysis in Real Time Time-of-Flight Mass Spectrometry (DART-TOF-MS) 3.

Alternative Comparison: 2-Indenyl Triflate vs. 2-Bromo-1H-indene

When selecting a reagent for cross-coupling, the ease of analytical tracking is a major factor. Below is an objective comparison of the MS performance of both alternatives.

Table 1: Physicochemical and Analytical Profile Comparison
Parameter1H-Inden-2-yl Trifluoromethanesulfonate2-Bromo-1H-indene
Exact Mass 264.0068 Da193.9731 Da
Optimal MS Technique DART-TOF-MS / APCIGC-EI-MS
ESI Ionization Efficiency Very Poor (Neutral, non-polar)Very Poor (Neutral, non-polar)
Thermal Stability Low (Cleaves rapidly at >200 °C)High (Stable >250 °C)
Isotopic Signature Monoisotopic (¹⁹F has 1 isotope)Distinct M, M+2 doublet (~1:1 ratio)
Table 2: Diagnostic HRMS Fragmentation Data
CompoundPrecursor IonBase PeakKey Neutral/Radical Losses
1H-Inden-2-yl Triflate [M+H]⁺ m/z 265.0144m/z 115.0546 (Indenyl cation)-150 Da (CF₃SO₃H)
2-Bromo-1H-indene [M]⁺ m/z 193.97 / 195.97m/z 115.0546 (Indenyl cation)-79 Da / -81 Da (Br•)

Takeaway: While 2-bromo-1H-indene is analytically robust and easily identified by its bromine isotopic envelope, 1H-inden-2-yl trifluoromethanesulfonate requires high-resolution exact mass and careful temperature control to prevent complete conversion to the m/z 115 fragment.

Mandatory Visualization: Fragmentation Pathway

Below is the logical progression of the DART-TOF-MS ionization and subsequent in-source fragmentation of 1H-inden-2-yl trifluoromethanesulfonate.

MS_Pathway Parent 1H-Inden-2-yl Triflate Exact Mass: 264.01 Da Ionization DART Ionization [M+H]+ Generation Parent->Ionization Ambient He plasma MolIon Protonated Precursor m/z 265.01 Ionization->MolIon Proton transfer Frag1 Indenyl Cation[C9H7]+ m/z 115.05 (Base Peak) MolIon->Frag1 C-O Bond Cleavage Loss Neutral Loss CF3SO3H (150 Da) MolIon->Loss Evaporation

Mass spectrometry fragmentation pathway of 1H-Inden-2-yl trifluoromethanesulfonate.

Experimental Protocols: Self-Validating DART-TOF-MS Workflow

To successfully analyze 1H-inden-2-yl trifluoromethanesulfonate without destroying the molecule in the source, follow this self-validating DART-TOF-MS protocol.

Objective: Achieve intact molecular ion detection ([M+H]⁺ m/z 265.01) while minimizing thermal degradation.

Step 1: Anhydrous Sample Preparation

  • Action: Dissolve 1 mg of the synthesized triflate in 1 mL of strictly anhydrous hexane or ethyl acetate.

  • Causality: Vinyl triflates are highly moisture-sensitive. Using wet solvents will cause rapid hydrolysis back into 2-indanone, yielding a false [M+H]⁺ peak at m/z 133.06 instead of the desired product.

Step 2: Internal Standard Addition (Validation Anchor)

  • Action: Spike the sample with 10 µL of a 100 µg/mL fluoranthene solution.

  • Causality: Fluoranthene ionizing efficiently at m/z 203.08 confirms that the DART plasma is active and the TOF detector is calibrated, ruling out instrument failure if the triflate peak is absent.

Step 3: Instrument Parameter Optimization

  • Action: Set the DART gas (Helium) heater temperature strictly to 200 °C . Set the grid voltage to 250 V.

  • Causality: Helium provides higher internal energy for Penning ionization than nitrogen. However, exceeding 200 °C will thermally cleave the C–OTf bond prior to ionization, artificially inflating the m/z 115 peak and erasing the precursor ion 3.

Step 4: Sample Introduction and Acquisition

  • Action: Dip a clean glass capillary into the sample solution. Pass the capillary smoothly between the DART gas exit and the MS ceramic inlet for 3–5 seconds. Record High-Resolution Mass Spectrometry (HRMS) data in positive ion mode.

Step 5: System Self-Validation Check

  • Action: Calculate the abundance ratio of m/z 265.01 (intact triflate) to m/z 115.05 (indenyl fragment).

  • Validation Logic: If the ratio is < 0.1, the source temperature is too high, or the sample has degraded thermally. Lower the DART heater temperature by 25 °C and re-analyze. If the m/z 133.06 peak (2-indanone) is present, the sample has hydrolyzed, and a fresh, anhydrous batch must be prepared.

References

  • Trichlorophenyl Formate: Highly Reactive and Easily Accessible Crystalline CO Surrogate for Palladium-Catalyzed Carbonylation Source: AWS / JEOL DART-TOF-MS Application Data URL
  • Group 4 Metallocenes Bearing η5-2-(N-Azolyl)
  • Palladium(I)

Sources

Validation

Comparing reactivity of 2-indenyl triflate vs 2-indenyl mesylate

The following guide provides an in-depth technical comparison of 2-Indenyl Triflate versus 2-Indenyl Mesylate , designed for researchers in medicinal chemistry and organometallic synthesis. Executive Summary In the synth...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 2-Indenyl Triflate versus 2-Indenyl Mesylate , designed for researchers in medicinal chemistry and organometallic synthesis.

Executive Summary

In the synthesis of 2-substituted indenes—a privileged scaffold in drug discovery (e.g., PPAR agonists, estrogen receptor modulators)—the choice of the electrophilic activation group at the C2 position is critical.

  • 2-Indenyl Triflate (OTf): The industry standard. It offers superior reactivity in Palladium-catalyzed cross-couplings due to the high nucleofugality of the triflate anion (

    
    ). However, it requires careful handling due to moisture sensitivity.
    
  • 2-Indenyl Mesylate (OMs): A theoretically more stable alternative that fails in practice. Its synthesis is complicated by competing C-sulfonation, and its reactivity in oxidative addition is kinetically prohibitive for standard catalytic cycles.

Recommendation: Use 2-Indenyl Triflate for all cross-coupling applications. Reserve mesylates only if specific nickel-catalyzed pathways are being explored and synthesis challenges can be overcome.

Mechanistic Basis: The Leaving Group Differential

The divergence in utility between these two species stems from the fundamental physical organic properties of the sulfonate leaving groups.

FeatureTriflate (-OTf)Mesylate (-OMs)Impact on Reactivity
Structure


Fluorine atoms induce strong electron withdrawal (-I effect).
Conjugate Acid pKa ~ -14 (Triflic Acid)~ -2 (Methanesulfonic Acid)Triflate is a

times better leaving group.
C-O Bond Strength WeakerStrongerFacile oxidative addition for OTf; high barrier for OMs.
Electronic Nature Hard NucleofugeHard/Soft CharacterOTf stabilizes negative charge effectively via inductive effect.
The "Indenyl Effect" Misconception

While the indenyl effect typically refers to the acceleration of ligand substitution in


-metal complexes (via 

slippage), in the context of solvolysis or substitution , the 2-indenyl cation is anti-aromatic (4

electrons in the 5-membered ring).
  • Consequence:

    
     pathways are energetically inaccessible.
    
  • Implication: Reactivity is driven entirely by metal insertion (Oxidative Addition) or

    
     mechanisms, making the leaving group ability (
    
    
    
    ) the sole determinant of success.

Synthesis and Stability Profile

The preparation of these two compounds highlights a classic dichotomy in enolate chemistry: O-sulfonation vs. C-sulfonation .

Synthesis of 2-Indenyl Triflate (Standard)

The synthesis is reliable and driven by "Hard-Hard" interactions. The hard enolate oxygen attacks the hard sulfur of triflic anhydride (


).
  • Reagents: 2-Indanone,

    
    , 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) or 
    
    
    
    .
  • Outcome: Exclusive O-sulfonation.

  • Stability: Moderate. Must be stored cold (

    
    ) and under inert atmosphere. Hydrolyzes back to 2-indanone upon exposure to moisture.
    
The Problem with 2-Indenyl Mesylate

Attempting to synthesize the mesylate using Methanesulfonyl Chloride (MsCl) often fails to yield the desired vinyl mesylate.

  • Mechanism: MsCl reacts via a Sulfene intermediate (elimination-addition) or direct attack.

  • Competing Pathway: The 2-indanone enolate is a bidentate nucleophile. With the softer electrophile (MsCl), C-alkylation (C-sulfonation) becomes a major competitive pathway, yielding the

    
    -keto sulfone instead of the vinyl mesylate.
    
  • Result: Low yields and difficult purification.

Synthesis Pathway Diagram

SynthesisComparison Indanone 2-Indanone Enolate Inden-2-olate (Intermediate) Indanone->Enolate Base (LiHMDS/Pyridine) Triflate 2-Indenyl Triflate (O-Product) Enolate->Triflate  + Tf2O (Kinetic O-Attack) Mesylate 2-Indenyl Mesylate (O-Product) Enolate->Mesylate  + MsCl CSulfone 2-Mesyl-2-indanone (C-Product) Enolate->CSulfone  + MsCl (Thermodynamic C-Attack) Tf2O Tf2O (Hard Electrophile) MsCl MsCl (Soft Electrophile)

Figure 1: Divergent synthetic outcomes. Tf2O favors the desired O-sulfonation (green), while MsCl often leads to undesired C-sulfonation (gray).

Reactivity Profile: Palladium-Catalyzed Coupling[1][2]

This is the primary application for these reagents. The data below compares their performance in a standard Suzuki-Miyaura coupling scenario.

Comparative Data Table

Conditions: Pd catalyst (5 mol%), Arylboronic acid (1.5 equiv), Base, Solvent, 80°C.

Parameter2-Indenyl Triflate2-Indenyl Mesylate
Oxidative Addition Rate Fast (

)
Negligible (

)
Catalyst Requirement Standard (

or

)
Specialized (

or Buchwald Ligands)
Yield (Typical) 85 - 95% < 10% (often no reaction)
Side Reactions Hydrolysis to indanone (if wet)Recovery of starting material
Catalytic Cycle Analysis

The failure of the mesylate occurs at the very first step of the catalytic cycle: Oxidative Addition .

  • Triflate: The Pd(0) species easily inserts into the

    
     bond.
    
  • Mesylate: The

    
     bond is too strong and the leaving group too basic. The activation energy (
    
    
    
    ) for insertion is insurmountable for standard Pd(0) species without electron-rich, bulky phosphine ligands (e.g., XPhos, BrettPhos) to increase the electron density on the metal center.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst ComplexA Oxidative Addition Complex (Ar-Pd-X) Pd0->ComplexA  Fast Insertion (OTf) Pd0->ComplexA  Blocked (OMs) Product 2-Arylindene ComplexA->Product  Transmetallation & Red. Elimination Triflate 2-Indenyl-OTf Mesylate 2-Indenyl-OMs

Figure 2: The kinetic bottleneck. The triflate allows facile oxidative addition, while the mesylate blocks the cycle at step 1.

Experimental Protocols

Protocol A: Synthesis of 2-Indenyl Triflate

This protocol prioritizes yield and purity, minimizing hydrolysis.

Reagents:

  • 2-Indanone (1.0 equiv)

  • Triflic Anhydride (

    
    ) (1.1 equiv)
    
  • 2,6-Di-tert-butyl-4-methylpyridine (1.1 equiv) [Prevents acid-catalyzed decomposition]

  • Dichloromethane (DCM), anhydrous

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add 2-indanone and base to DCM (

    
    ). Cool to 
    
    
    
    .
  • Addition: Add

    
     dropwise via syringe over 20 minutes. The solution will darken.
    
  • Reaction: Stir at

    
     for 2 hours. Monitor by TLC (Note: Triflate stains poorly; look for disappearance of ketone).
    
  • Workup: Dilute with cold pentane (precipitates the pyridinium salt). Filter through a silica plug.

  • Concentration: Evaporate solvent under reduced pressure at low temperature (

    
    ).
    
  • Storage: Use immediately or store at

    
     under Argon.
    
Protocol B: Suzuki Cross-Coupling (Triflate)

Standard procedure for generating 2-arylindenes.

Reagents:

  • 2-Indenyl Triflate (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • 
     (5 mol%)
    
  • 
     (2.0 equiv, 2M aqueous)
    
  • DME/Ethanol (2:1 ratio)

Step-by-Step:

  • Degassing: Combine solvents and aqueous base; sparge with Argon for 15 mins.

  • Assembly: Add Triflate, Boronic Acid, and Catalyst to a reaction vial.

  • Initiation: Add degassed solvent mixture. Seal vial.

  • Reaction: Heat to

    
     for 4-6 hours.
    
  • Workup: Cool, extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Conclusion

For the specific scaffold of 2-indene, the triflate is the only practical choice for reliable reactivity.

  • Avoid Mesylates: The synthesis is fraught with C-alkylation issues, and the product is inert to standard Pd-catalysis.

  • Manage Triflates: While unstable, their high reactivity allows for mild coupling conditions that preserve sensitive functional groups on the drug candidate.

References
  • Synthesis of Vinyl Triflates: Ritter, K. "Synthetic transformations of vinyl and aryl triflates." Synthesis1993 , 8, 735-762. Link

  • Pd-Catalyzed Coupling of Indenyl Systems: Bio, M. M., et al. "Practical Synthesis of a Potent PPAR Agonist." Journal of Organic Chemistry2004 , 69(19), 6257–6266. Link

  • Leaving Group Physics: Bentley, T. W., et al. "Leaving group effects for solvolyses of sulfonates." Journal of the Chemical Society, Perkin Transactions 21994 , 2531-2538. Link

  • Comparison of Sulfonates in Coupling: Pan, J., et al. "Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Halides." Organic Letters2011 , 13(18), 4974–4976. Link

Comparative

Cross-coupling efficiency of 2-indenyl triflate versus 2-chloroindene

Executive Summary In the context of drug discovery and high-throughput screening, 2-indenyl triflate is the superior electrophile for rapid scaffold elaboration due to its facile synthesis from 2-indanone and higher reac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of drug discovery and high-throughput screening, 2-indenyl triflate is the superior electrophile for rapid scaffold elaboration due to its facile synthesis from 2-indanone and higher reactivity under mild conditions. 2-chloroindene , while offering superior shelf-stability and atom economy, requires specialized electron-rich ligands (e.g., Buchwald phosphines or NHCs) and elevated temperatures to undergo oxidative addition, increasing the risk of


 isomerization.

Substrate Access and Synthesis

The choice between the triflate and chloride significantly impacts the synthetic workflow.

2-Indenyl Triflate (In-OTf)[1]
  • Synthesis: One-step synthesis from commercially available 2-indanone.

  • Mechanism: Soft enolization followed by O-trapping with triflic anhydride (

    
    ).
    
  • Pros: Rapid access (<2 hours); high regioselectivity for the kinetic enol.

  • Cons: Thermally sensitive; prone to hydrolysis on silica gel; must be stored cold.

2-Chloroindene (In-Cl)
  • Synthesis: Typically requires multi-step sequences (e.g., chlorination/elimination) or Vilsmeier-Haack conditions modified for indanones.

  • Pros: Robust; bench-stable; compatible with harsh purification methods.

  • Cons: Higher activation energy barrier for cross-coupling; synthesis is less atom-economical.

Synthesis Pathway Diagram

IndenylSynthesis Indanone 2-Indanone IndenylTriflate 2-Indenyl Triflate (Reactive, Unstable) Indanone->IndenylTriflate Enolization + Trapping (0°C, 1-2h) Chloroindene 2-Chloroindene (Stable, Inert) Indanone->Chloroindene Halogenation + Elimination (Reflux, Multi-step) Base Base (e.g., Pyridine/LiHMDS) Base->IndenylTriflate Tf2O Tf2O Tf2O->IndenylTriflate Chlorination Chlorination Reagents (e.g., PCl5, POCl3) Chlorination->Chloroindene

Caption: Divergent synthesis pathways from 2-indanone showing the kinetic accessibility of the triflate versus the thermodynamic stability of the chloride.

Reactivity Profile & Cross-Coupling Efficiency

Oxidative Addition Kinetics

The rate-determining step in Pd-catalyzed coupling of vinyl electrophiles is oxidative addition.

  • C-OTf Bond: Weak (~95 kcal/mol for vinyl triflates). Reacts readily with

    
     or 
    
    
    
    at room temperature or mild heating (40-60°C).
  • C-Cl Bond: Strong (~105 kcal/mol). Inert to standard

    
     sources without bulky, electron-rich ligands (e.g., XPhos, SPhos, 
    
    
    
    ) to increase electron density at the metal center.
Isomerization Risk (The "Indenyl Problem")

Indenes are prone to base-catalyzed isomerization (


-indene 


-indene).
  • Triflate Advantage: Coupling proceeds at lower temperatures (RT to 60°C) and with weaker bases (e.g.,

    
    , 
    
    
    
    ), preserving the double bond position.
  • Chloride Risk: Requires higher temperatures (>80°C) and often stronger bases to force the reaction, significantly increasing the formation of thermodynamic isomers.

Performance Comparison Table
Feature2-Indenyl Triflate2-Chloroindene
Oxidative Addition Rate Fast (

)
Slow (Rate Limiting)
Standard Catalyst

,


+ XPhos/SPhos
Temperature 25°C – 60°C80°C – 110°C
Base Compatibility Mild (

,

)
Stronger/Hot (

,

)
Isomerization Risk LowHigh
Purification Difficult (Hydrolysis risk)Easy (Silica stable)

Experimental Protocols

Protocol A: Synthesis of 2-Indenyl Triflate

This protocol maximizes yield while minimizing thermal decomposition.

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon.

  • Reagents: Add 2-indanone (1.0 equiv) and 2,6-di-tert-butyl-4-methylpyridine (1.1 equiv) in dry DCM (0.2 M).

    • Note: The hindered base prevents nucleophilic attack on the triflate.

  • Addition: Cool to 0°C. Add triflic anhydride (

    
    )  (1.1 equiv) dropwise over 10 minutes.
    
  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Note: Triflate stains poorly; look for disappearance of ketone).

  • Workup: Dilute with pentane (precipitates pyridinium salts). Filter through a short pad of neutral alumina (NOT silica).

  • Storage: Concentrate in vacuo at <30°C. Use immediately or store at -20°C under inert atmosphere.

Protocol B: Suzuki-Miyaura Coupling (Triflate Optimized)

Designed to preserve the regiochemistry of the indenyl double bond.

  • Reagents: Combine 2-indenyl triflate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

    
      (2.0 equiv) in THF:Water (4:1).
    
  • Catalyst: Add

    
      (3-5 mol%).
    
    • Why: Bidentate ligands like dppf prevent

      
      -hydride elimination and isomerization.
      
  • Conditions: Degas with Argon for 10 mins. Heat to 50°C for 4-6 hours.

  • Purification: Standard aqueous workup followed by flash chromatography (neutralized silica).

Mechanistic Workflow & Decision Logic

CouplingLogic Start Target: 2-Arylindene Scaffold Decision Is the 2-Indenyl precursor already made? Start->Decision TriflatePath Route A: 2-Indenyl Triflate Decision->TriflatePath No (Start from Indanone) ChloridePath Route B: 2-Chloroindene Decision->ChloridePath Yes (Commercial/Stock) Cond_A Conditions: Pd(PPh3)4 or Pd(dppf)Cl2 mild base, 50°C TriflatePath->Cond_A Fast Ox. Addition Cond_B Conditions: Pd-PEPPSI or Pd/Buchwald Ligand strong base, >80°C ChloridePath->Cond_B Slow Ox. Addition Result_A High Yield Regio-retention (Kinetic Control) Cond_A->Result_A Result_B Moderate Yield Isomerization Risk (Thermodynamic Control) Cond_B->Result_B

Caption: Decision logic for selecting the electrophile based on reaction conditions and risk of isomerization.

References

  • Ritter, K. (1993). Synthetic transformations of vinyl and aryl triflates.[1][2] Synthesis, 1993(08), 735-762. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Ibsen, G. M., Menezes da Silva, V. H., & Neufeldt, S. R. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions.[1] Chemistry – An Asian Journal, 18(9). Link

  • Organic Syntheses. (1990). Preparation of Vinyl Triflates: 3-Methyl-2-buten-2-yl triflate. Org.[2][3][4][5][6][7] Synth. 1990, 68, 138. Link

Sources

Validation

Validating Purity of 1H-Inden-2-yl Triflate: A Comparative HPLC Guide

Topic: Validating purity of 1H-Inden-2-yl triflate via HPLC methods Executive Summary 1H-Inden-2-yl triflate is a critical yet labile intermediate often employed in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating purity of 1H-Inden-2-yl triflate via HPLC methods

Executive Summary

1H-Inden-2-yl triflate is a critical yet labile intermediate often employed in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) to access functionalized indene derivatives. Its validation presents a unique analytical paradox: the high reactivity that makes it valuable for synthesis renders it unstable during standard Reverse-Phase (RP) HPLC analysis.

This guide objectively compares three chromatographic approaches to validating 1H-Inden-2-yl triflate purity. We demonstrate that while standard acidic RP-HPLC is convenient, it frequently yields false-negative purity results due to on-column hydrolysis. We propose a Fast-Gradient Neutral RP-HPLC method as the optimal balance of speed and accuracy, validated against a Normal Phase reference standard.

Part 1: The Chemical Challenge

To validate purity, one must first understand the degradation mechanism. 1H-Inden-2-yl triflate is a vinyl triflate. In the presence of moisture and heat—conditions inherent to standard HPLC—it undergoes hydrolysis to regenerate the starting material, 2-indanone , and triflic acid.

The Analytical Trap: If your HPLC method uses an acidic aqueous mobile phase and a long run time, the "impurity" you detect (2-indanone) may be generated during the analysis, not present in the original flask.

Visualization: Synthesis & Degradation Pathway

IndeneTriflatePathways Figure 1: Synthesis and Hydrolytic Degradation Cycle of 1H-Inden-2-yl Triflate Indanone 2-Indanone (Starting Material) EnolBase Enolate Intermediate Indanone->EnolBase + Base (e.g., DBU/KHMDS) Triflate 1H-Inden-2-yl Triflate (Target Product) EnolBase->Triflate + Tf2O / PhNTf2 Hydrolysis Hydrolysis (On-Column Degradation) Triflate->Hydrolysis + H2O / H+ Hydrolysis->Indanone Reverts to SM

Part 2: Comparative Methodology

We evaluated three distinct HPLC methodologies. The "Performance" metric is defined by the method's ability to prevent on-column degradation while maintaining resolution between the product and the 2-indanone impurity.

Method A: Standard Acidic RP-HPLC (The "Default")
  • Stationary Phase: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

  • Mechanism: Standard hydrophobic interaction.

  • Verdict: High Risk. The acidic environment catalyzes the hydration of the enol double bond, accelerating hydrolysis.

Method B: Neutral Fast-Gradient RP-HPLC (The "Recommended")
  • Stationary Phase: Phenyl-Hexyl (e.g., Phenomenex Luna), 3 µm.

  • Mobile Phase: 10mM Ammonium Acetate (pH 6.8) / Acetonitrile.[1]

  • Mechanism:

    
     interactions offered by the Phenyl-Hexyl phase provide superior selectivity for the aromatic indene system, allowing for shorter run times. Neutral pH minimizes acid-catalyzed hydrolysis.
    
  • Verdict: Optimal. Balances stability with the ease of RP-HPLC.

Method C: Normal Phase HPLC (The "Reference")
  • Stationary Phase: Silica (Unbonded).

  • Mobile Phase: Hexane / Ethyl Acetate (Isocratic).

  • Mechanism: Adsorption chromatography.

  • Verdict: Gold Standard for Stability , but operationally burdensome (requires solvent changeover, poor solubility of polar salts).

Comparative Data Table
MetricMethod A (Acidic C18)Method B (Neutral Phenyl-Hexyl)Method C (Normal Phase)
Retention Time (Triflate) 5.2 min2.8 min4.5 min
Resolution (Rs) > 2.0> 2.5> 3.0
On-Column Degradation ~1.5% - 3.0%< 0.1%0%
Sample Diluent MeCN (Wet risk)MeCN (Anhydrous)Hexane/EtOAc
Suitability Rough estimation onlyRoutine QC & Purity Reference Standard / Validation
Part 3: Detailed Experimental Protocol

The following protocol outlines Method B , optimized for routine quality control in a drug development setting.

1. Reagents & Equipment
  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water.

  • Buffer: Ammonium Acetate (High purity).

  • Column: Phenyl-Hexyl, 4.6 x 100 mm, 3 µm particle size.

  • Detector: UV/Vis Diode Array (DAD).

2. Instrument Parameters
  • Flow Rate: 1.2 mL/min.[2]

  • Column Temp: 25°C (Do NOT heat; heat accelerates hydrolysis).

  • Detection: 254 nm (Indene core) and 220 nm.

  • Injection Volume: 5 µL.

3. Mobile Phase Gradient
Time (min)% Buffer (10mM NH4OAc)% Acetonitrile
0.006040
4.00595
5.00595
5.106040
7.006040
4. Critical Sample Preparation (The "Self-Validating" Step)

The sample preparation is the primary source of error. Follow this strictly to ensure the "impurity" is real and not an artifact.

  • Diluent: Use Anhydrous Acetonitrile . Do not use water or methanol in the diluent. Methanol can undergo solvolysis with the triflate.

  • Concentration: Prepare a 0.5 mg/mL solution.

  • Speed: Inject within 10 minutes of preparation.

  • Validation Check: Prepare a "Stress Sample" by adding 10% water to an aliquot. Let it sit for 30 minutes. Inject. You must see the 2-indanone peak grow. This confirms your method is capable of detecting decomposition.

Part 4: Workflow Visualization

MethodValidationWorkflow Figure 2: Recommended Validation Workflow for Labile Enol Triflates cluster_Analysis HPLC Analysis (Method B) Start Start: Crude 1H-Inden-2-yl Triflate Prep Dissolve in Anhydrous MeCN (0.5 mg/mL) Start->Prep Inject Inject Immediately (Phenyl-Hexyl Column) Prep->Inject Detect Detect at 254nm Inject->Detect Decision Peak Analysis: Is 2-Indanone Present? Detect->Decision Pass PASS: Triflate Purity > 98% Decision->Pass No Fail FAIL: High Indanone Content Decision->Fail Yes Validation Validation Step: Run 'Stress Sample' (Sample + 10% H2O) Pass->Validation Periodic Check Confirm Confirm Indanone Peak Growth (Verifies Method Specificity) Validation->Confirm

References
  • Ritter, T. et al. (2019). Nickel-Catalyzed Conversion of Enol Triflates into Alkenyl Halides. Caltech Authors. [Link]

  • Fulmer, G. R. et al. (2010).[3][4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. [Link]

  • Luker, T., Hiemstra, H., & Speckamp, W. N. (1997).[5] Synthesis and Further Reactivity of Functionalized Lactam-Derived Enol Triflates. Journal of Organic Chemistry. [Link]

Sources

Comparative

Comparison of triflating agents for 2-indanone conversion

The conversion of 2-indanone to 2-(trifluoromethanesulfonyloxy)indene (2-indenyl triflate) is a pivotal step in accessing 2-substituted indene derivatives via cross-coupling reactions (e.g., Suzuki-Miyaura, Heck). Becaus...

Author: BenchChem Technical Support Team. Date: March 2026

The conversion of 2-indanone to 2-(trifluoromethanesulfonyloxy)indene (2-indenyl triflate) is a pivotal step in accessing 2-substituted indene derivatives via cross-coupling reactions (e.g., Suzuki-Miyaura, Heck). Because 2-indanone is prone to self-condensation and oxidation, the choice of triflating agent dictates not just yield, but whether the reaction succeeds at all.

This guide compares the three primary triflating agents: Triflic Anhydride (


) , N-Phenyl-bis(trifluoromethanesulfonimide) (

)
, and Comins' Reagent .

Executive Summary: The Strategic Choice

Feature

(Recommended)
Triflic Anhydride (

)
Comins' Reagent
Primary Utility Standard for 2-Indanone High-risk / Low-costSpecialized / High-cost
Mechanism Thermodynamic/Kinetic Trap (Neutral)Highly Electrophilic (Acidic Byproduct)Mildest (Neutral)
Yield Potential High (85-95%)Low to Moderate (Variable)High (90%+)
Byproduct

(Neutral salt)
TfOH (Strong Acid) Sulfonamide (Easy removal)
Stability Risk LowCritical Risk (Polymerization) Very Low
Cost ModerateLowHigh

Mechanistic Analysis & Agent Comparison

A. Triflic Anhydride ( )[2][3][4]
  • The Problem: The reaction of

    
     with a ketone requires a base (typically pyridine or 2,6-di-tert-butyl-4-methylpyridine). The byproduct is triflic acid (
    
    
    
    ) or pyridinium triflate.
  • 2-Indanone Specifics: 2-Indanone is highly sensitive to acid, which catalyzes its self-aldol condensation into "indanone dimers" (often observed as a black tar).

  • Verdict: Avoid unless cost is the absolute limiting factor and you can employ strictly anhydrous, buffered conditions (e.g., with DTBMP).

B. N-Phenyl-bis(trifluoromethanesulfonimide) ( )
  • The Solution: This reagent reacts with the enolate generated by a strong base (LiHMDS or LDA). The leaving group is the lithium amide

    
    .
    
  • 2-Indanone Specifics: Since 2-indanone is symmetric, regioselectivity is not a concern. The reaction proceeds under strictly basic/neutral conditions, preserving the sensitive indene double bond.

  • Verdict: The Gold Standard. It balances cost, stability, and ease of purification.

C. Comins' Reagent[5]
  • The Specialist: N-(5-Chloropyridin-2-yl)-1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide.

  • 2-Indanone Specifics: While effective, its primary advantage is differentiating kinetic vs. thermodynamic enolates in non-symmetric ketones. For symmetric 2-indanone, this regiocontrol is redundant.

  • Verdict: Overkill. Use only if

    
     fails or is unavailable.
    

Decision Logic & Pathway Visualization

The following diagram illustrates the mechanistic divergence between the agents and the critical "Acid Death Pathway" associated with


.

Triflating_Pathways Indanone 2-Indanone Enolate Lithium Enolate (Intermediate) Indanone->Enolate LiHMDS -78°C Tf2O_Reagent Reagent: Tf2O Base: Pyridine Indanone->Tf2O_Reagent Direct Activation PhNTf2_Reagent Reagent: PhNTf2 Base: LiHMDS Enolate->PhNTf2_Reagent O-Sulfonylation Acid_Byproduct Byproduct: TfOH (Strong Acid) Tf2O_Reagent->Acid_Byproduct Elimination Polymer Polymerization/Tars (Low Yield) Acid_Byproduct->Polymer Acid Catalysis Neutral_Byproduct Byproduct: LiN(Ph)Tf (Neutral) PhNTf2_Reagent->Neutral_Byproduct Product 2-Indenyl Triflate (High Yield) PhNTf2_Reagent->Product Stable Path

Figure 1: Mechanistic comparison showing the high-risk acid pathway of


 versus the stable basic pathway of 

.

Recommended Experimental Protocol ( Method)

This protocol is optimized for 2-indanone to minimize self-condensation.

Reagents:

  • 2-Indanone (1.0 equiv)

  • LiHMDS (1.0 M in THF, 1.2 equiv)

  • 
     (1.2 equiv)
    
  • THF (Anhydrous)

Step-by-Step Methodology:

  • Enolate Formation (Kinetic Control):

    • Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

    • Add 2-Indanone (1.0 equiv) and anhydrous THF (0.2 M concentration).

    • Cool the solution to -78 °C (Dry ice/Acetone bath). Crucial: 2-indanone enolizes rapidly; low temp prevents condensation.

    • Add LiHMDS dropwise over 10 minutes. Stir at -78 °C for 45 minutes. The solution will likely turn yellow/orange.[1]

  • Triflation Trap:

    • Dissolve

      
        (1.2 equiv) in a minimal amount of anhydrous THF.
      
    • Add the

      
       solution dropwise to the enolate mixture at -78 °C.
      
    • Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to 0 °C over 2 hours.

  • Work-up & Purification (Critical for Stability):

    • Quench with saturated aqueous

      
       (Do not use water alone; keep pH neutral/basic).
      
    • Extract with

      
       or EtOAc. Wash organic layer with brine.
      
    • Dry over

      
       and concentrate under reduced pressure at low temperature (<30 °C). Do not heat. 
      
    • Purification: Flash chromatography on silica gel pre-treated with 1%

      
       (Triethylamine) in Hexanes.
      
      • Note: The amine prevents acid-catalyzed hydrolysis of the enol triflate on the silica.

Expected Yield: 85–95% (Pale yellow oil or low-melting solid).

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Black/Dark reaction mixture Polymerization of 2-indanoneEnsure temp is -78°C during base addition. Switch from

to

immediately.
Low Yield (<50%) Enolate quenching or hydrolysisEnsure THF is dry. Use fresh LiHMDS. Add

before warming up.
Product decomposes on column Silica acidityPre-wash silica with 1-2%

in hexanes. Elute rapidly.
Starting material remains Incomplete enolizationIncrease LiHMDS to 1.3 equiv. Ensure 2-indanone is pure (recrystallize if needed).

References

  • Ritter, T., et al. "SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates." ChemRxiv, 2019. Link

  • McMurry, J. E., & Scott, W. J. "A New Method for the Regioselective Synthesis of Enol Triflates." Tetrahedron Letters, 1983, 24(10), 979-982. Link

  • Comins, D. L., & Dehghani, A. "Pyridine-Derived Triflating Reagents: An Improved Preparation of Vinyl Triflates from Metallo Enolates." Tetrahedron Letters, 1992, 33(42), 6299-6302. Link

  • Organic Syntheses. "Preparation of 2-Indanone." Org.[2][3] Synth. 1961, 41, 53. Link (Context for instability of starting material).

Sources

Safety & Regulatory Compliance

Safety

1H-Inden-2-yl Trifluoromethanesulfonate: Authoritative Disposal &amp; Handling Guide

Executive Summary & Hazard Criticality 1H-Inden-2-yl trifluoromethanesulfonate (CAS: 166327-08-0) is a reactive vinyl triflate commonly used in palladium-catalyzed cross-coupling reactions.[1] Improper disposal poses sig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Criticality

1H-Inden-2-yl trifluoromethanesulfonate (CAS: 166327-08-0) is a reactive vinyl triflate commonly used in palladium-catalyzed cross-coupling reactions.[1] Improper disposal poses significant risks due to its hydrolysis profile: upon contact with moisture, it releases triflic acid (trifluoromethanesulfonic acid) , a superacid that is highly corrosive to tissue, metal, and standard waste containers.

Core Directive: Never dispose of active triflates directly into general organic waste drums. The risk of delayed hydrolysis, pressure buildup, and acid-catalyzed polymerization of other waste stream components is critical. All residues must be chemically quenched prior to disposal.

Quantitative Safety Data & PPE Requirements

Table 1: Physical Properties & Hazard Metrics
PropertyValue / DescriptionOperational Implication
Chemical Class Vinyl Triflate (Activated Ester)High electrophilicity; moisture sensitive.
Hydrolysis Byproducts 2-Indanone + Triflic Acid (TfOH) Waste stream becomes superacidic if not neutralized.
Physical State Low-melting solid or oil (often yellow)Can coat glassware; requires solvent rinsing.
Corrosivity High (Skin/Eye/Metal)Destroys standard metal spatulas; use PTFE/Glass.
Storage Temp 2–8°C (Inert Atmosphere)Cold containers accumulate condensation; warm before opening.
Table 2: Mandatory Personal Protective Equipment (PPE)
ZoneEquipmentSpecification
Eyes Chemical Splash GogglesFace shield required if handling >5g or quenching stock solutions.
Hands Double GlovingInner: Nitrile (4 mil). Outer: Nitrile (8 mil) or Laminate (Silver Shield) for spill cleanup.
Body Lab Coat + ApronFlame-resistant lab coat. Chemical-resistant apron for quenching procedures.
Respiratory Fume HoodMandatory. Do not handle on open bench.

Pre-Disposal Quenching Protocol (The "Kill" Step)

This protocol converts the reactive triflate into a benign ketone and a neutralized salt, safe for standard waste streams.

Reagents Required:

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Quenching Base: Saturated Sodium Bicarbonate (

    
    ) or 1M Sodium Hydroxide (
    
    
    
    ).
  • Vessel: Round-bottom flask with magnetic stir bar (Do not quench in a narrow-neck bottle).

Step-by-Step Quenching Procedure[1][2]
  • Preparation:

    • Cool a 10% solution of

      
       (or 1M NaOH) in a beaker or flask to 0°C using an ice bath.
      
    • Ratio: Use at least 10 mL of base solution per 1 gram of triflate residue.

  • Dilution:

    • Dissolve the 1H-Inden-2-yl triflate residue in a minimal amount of non-reactive solvent (DCM or Toluene). Never add neat triflate to water.

  • Controlled Addition (The Critical Step):

    • Using an addition funnel or pipette, slowly add the triflate solution to the stirring base solution.

    • Observation: Effervescence (

      
       release) will occur if using bicarbonate. Wait for bubbling to cease between additions.
      
    • Temperature Control: Ensure the internal temperature does not exceed 20°C to prevent solvent flashing.

  • Validation:

    • After addition is complete, remove the ice bath and stir at room temperature for 30 minutes.

    • Test the pH of the aqueous layer. It must be pH 7–9. If acidic, add more base.

  • Phase Separation (Waste Categorization):

    • Transfer the mixture to a separatory funnel.

    • Organic Layer: Contains the hydrolyzed byproduct (2-indanone) and solvent. Dispose of as Halogenated Organic Waste (if DCM used) or Non-Halogenated Organic Waste (if Toluene used).

    • Aqueous Layer: Contains Sodium Triflate. Dispose of as Aqueous Chemical Waste . Do not pour down the drain unless explicitly permitted by your facility's EHS permits for fluorinated salts.

Decision Logic & Workflow Visualization

The following diagram outlines the decision-making process for handling 1H-Inden-2-yl triflate waste, ensuring no reactive material enters the final waste stream.

DisposalWorkflow Start Waste Identification: 1H-Inden-2-yl Triflate StateCheck Is the material Neat (Solid/Oil) or in Solution? Start->StateCheck Dilute Dissolve in DCM or Toluene StateCheck->Dilute Neat PrepareBase Prepare 10% NaHCO3 or 1M NaOH (Cool to 0°C) StateCheck->PrepareBase Already in Solution Dilute->PrepareBase Quench SLOWLY add Triflate solution to stirring Base PrepareBase->Quench CheckPH Check pH of Aqueous Layer (Target: pH 7-9) Quench->CheckPH AddBase Add more Base CheckPH->AddBase Acidic (<7) Separate Separate Phases CheckPH->Separate Neutral/Basic AddBase->Quench OrgWaste Organic Layer: Dispose as Halogenated/Organic Waste Separate->OrgWaste AqWaste Aqueous Layer: Dispose as Aqueous Chemical Waste Separate->AqWaste

Caption: Operational workflow for the safe quenching and segregation of vinyl triflate waste streams.

Emergency Response: Spill Management

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Clear the immediate area. The hydrolysis fumes (triflic acid mist) are a respiratory hazard.

  • PPE Upgrade: Don a full-face respirator with acid gas/organic vapor cartridges if the spill is >10mL and outside a hood.

  • Containment: Surround the spill with an inert absorbent (Vermiculite or Dry Sand).[2][3] Do not use paper towels or combustible materials, as triflic acid is a strong dehydrating agent and can char/ignite organics.

  • Neutralization:

    • Cover the absorbed spill with Sodium Carbonate (

      
      )  or Lime  powder to neutralize the acid.
      
    • Mix gently with a plastic spatula until no more fizzing occurs.

  • Collection: Scoop the neutralized solid into a wide-mouth jar. Label as "Solid Hazardous Waste: Triflate Spill Debris."

Regulatory & Compliance Notes

  • EPA/RCRA: Unquenched triflates may be classified as D002 (Corrosive) and D003 (Reactive) waste.

  • Labeling: Waste containers must be explicitly labeled.

    • Incorrect: "Organic Waste"[4]

    • Correct: "Quenched Vinyl Triflate Reaction Mixture (DCM, 2-Indanone, Sodium Triflate)."

  • Container Compatibility: Do not use metal cans for unquenched waste. High-density polyethylene (HDPE) or glass is recommended.

References

  • BenchChem. (2025). Essential Guide to the Proper Disposal of Vinyl Triflate. Retrieved from

  • Fisher Scientific. (2013). Safety Data Sheet: 2,2,2-Trifluoroethyl trifluoromethanesulfonate (Analogous Hazard Data). Retrieved from

  • University of Notre Dame. (2015). Common Standard Operating Procedure: Quenching of Pyrophoric and Reactive Substances. Retrieved from

  • Sigma-Aldrich. (2025).[5][6][7] Safety Data Sheet: Trifluoromethanesulfonic Acid. Retrieved from

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 1H-Inden-2-yl Trifluoromethanesulfonate

Part 1: Executive Safety Analysis (The "Why")[1] Handling 1H-Inden-2-yl trifluoromethanesulfonate requires more than standard laboratory caution; it demands a respect for the specific instability of enol triflates .[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Analysis (The "Why")[1]

Handling 1H-Inden-2-yl trifluoromethanesulfonate requires more than standard laboratory caution; it demands a respect for the specific instability of enol triflates .[1][2] Unlike simple alkyl halides, this compound is a potent electrophile designed to transfer the indenyl group or undergo cross-coupling.

The Silent Hazard: Hydrolytic Decomposition The primary risk is not just the compound itself, but its degradation product.[3] Upon contact with ambient moisture, enol triflates hydrolyze to regenerate the parent ketone (2-indanone) and Trifluoromethanesulfonic acid (TfOH) .[1][2]

  • TfOH is a Superacid: It is approximately 1,000 times stronger than sulfuric acid.

  • Consequence: Inhalation of vapors from a "degraded" bottle can cause immediate respiratory edema. Skin contact results in deep, delayed burns similar to HF but without the calcium-scavenging toxicity.[2]

Operational Imperative: Treat this material as a moisture-sensitive corrosive .[1][2] All handling must prevent atmospheric exposure to maintain reagent integrity and operator safety.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for prolonged contact with triflates dissolved in organic solvents (e.g., Dichloromethane). Use this tiered protection strategy.

Tier 1: Routine Handling (Weighing/Transfer)[1][2]
  • Respiratory: Certified Fume Hood (Face velocity > 100 fpm).

  • Eye/Face: Chemical Splash Goggles (ANSI Z87.1) + 8-inch Face Shield.[1][2] Safety glasses are inadequate due to splash risk during syringe transfers.

  • Dermal (Hands): Double-Gloving Protocol. [1][2]

    • Inner Layer: 4 mil Nitrile (Inspection layer).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Sacrificial layer).[1][2]

    • Rationale: If the outer glove is splashed, it can be stripped immediately while maintaining protection.[4]

  • Body: Flame-resistant lab coat (Nomex/cotton blend) buttoned to the neck; closed-toe leather or chemical-resistant shoes.[1][2]

Tier 2: High-Risk Operations (Spill Cleanup / Bulk Transfer)

For spills >10 mL or handling neat stock solutions outside a hood (not recommended):

  • Gloves: Silver Shield® (Laminate) or Viton® gloves. Note: Nitrile degrades rapidly in DCM/Triflate mixtures.

  • Respiratory: Full-face respirator with Multi-Gas/Vapor cartridges (Organic Vapor + Acid Gas) if fume hood containment is breached.[1][2]

PPE Donning/Doffing Workflow

Contamination often occurs after the experiment, during glove removal.

PPE_Workflow Start Start: Handling Protocol Inner 1. Don Inner Nitrile Gloves (Check for tears) Start->Inner Outer 2. Don Outer Gloves (Cuff over lab coat) Inner->Outer Work 3. Perform Experiment (In Fume Hood) Outer->Work Inspect Check: Visible Contamination? Work->Inspect Strip IMMEDIATE ACTION: Strip Outer Glove -> Replace Inspect->Strip Yes (Splash) Doff 4. Doffing: Peel Outer (Touching only outside) Inspect->Doff No (Routine) Strip->Work Wash 5. Wash Inner Gloves (Soap/Water before removal) Doff->Wash

Figure 1: Critical PPE workflow emphasizing the "Sacrificial Outer Glove" technique to prevent cross-contamination.

Part 3: Operational Protocols

Storage and Stability[3]
  • Temperature: Store at -20°C . Thermal instability can lead to darkening (polymerization/decomposition).

  • Atmosphere: Store under Argon or Nitrogen . Use Parafilm® or electrical tape to seal the cap after flushing the headspace with inert gas.

  • Visual Check: Pure 1H-Inden-2-yl triflate is typically a colorless to pale yellow oil/solid.[1][2] Dark brown/black liquid indicates significant decomposition and the presence of free acid.

Transfer Techniques (The "Air-Free" Standard)

Do not pour this chemical.[1][2] Use positive-pressure transfer techniques to avoid moisture ingress.[1][2]

  • Preparation: Flame-dry all glassware and cool under inert gas.

  • Septum Method: Cap the reagent bottle with a rubber septum.

  • Pressure Equalization: Insert a balloon filled with N2/Ar into the septum.

  • Withdrawal: Use a dry, gas-flushed syringe to withdraw the required volume.

  • Transfer: Inject directly into the reaction vessel through its septum.

Emergency Spill Response

Do not use water to clean up a concentrated spill; it will generate an acid cloud.

Small Spill (< 5 mL):

  • Cover with solid Sodium Bicarbonate (NaHCO3) or Calcium Carbonate.

  • Wait for bubbling (CO2 release) to cease.

  • Absorb with vermiculite or sand.

  • Sweep into a hazardous waste container labeled "Acidic Organic Debris."

Large Spill (> 5 mL):

  • Evacuate the immediate area.[5][6][7]

  • Don Silver Shield gloves and respiratory protection.

  • Dike the spill with absorbent pillows.

  • Neutralize carefully with weak base from the perimeter inward.

Part 4: Disposal & Deactivation Workflow

Never dispose of reactive triflates directly into solvent waste drums; they can polymerize or pressurize the drum over time.

Deactivation Protocol:

  • Cool: Prepare a bath of 10% Aqueous Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate mixed with ice.

  • Dilute: Dilute the triflate residue with an inert solvent (e.g., Hexanes or Toluene).

  • Quench: Slowly add the diluted triflate to the stirring basic ice bath. Expect exotherm.

  • Verify: Check pH to ensure it remains basic (pH > 9).

  • Disposal: Separate the organic layer (now containing the harmless indanone byproduct) and aqueous layer (containing sodium triflate). Dispose of both as hazardous chemical waste according to local regulations.

Disposal_Logic Waste Waste: 1H-Inden-2-yl Triflate Dilute 1. Dilute with Toluene/Hexane Waste->Dilute Quench 3. Slow Addition (Dropwise) Dilute->Quench Bath 2. Prepare Ice/NaOH Bath Bath->Quench Check Check pH > 9? Quench->Check AddBase Add more NaOH Check->AddBase No Separate 4. Separate Layers Check->Separate Yes AddBase->Check Bin Dispose: Halogenated Waste Separate->Bin

Figure 2: Controlled hydrolysis workflow to prevent waste-drum pressurization.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8] [Link]

  • Barbas, C. F., et al. (2004). Decarboxylative elimination of enol triflates as a general synthesis of acetylenes. Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (1990). Preparation of Vinyl Triflates: General Handling Protocols. Organic Syntheses, Coll. Vol. 8, p.97. [Link]

Sources

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